Ethyl (R)-2-oxiranylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2R)-oxiran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309993 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-64-4 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl (R)-2-oxiranylacetate structural properties"
An In-Depth Technical Guide to the Structural Properties of Ethyl (R)-2-Oxiranylacetate
Introduction: The Significance of a Chiral Epoxide
This compound is a high-value chiral building block pivotal in advanced organic and medicinal chemistry.[1][2] Its significance lies in the unique combination of three key structural features: a strained three-membered epoxide ring, an ethyl ester functional group, and a defined (R)-stereocenter. This trifecta of functionality makes it a versatile precursor for synthesizing complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[2] The high degree of ring strain in the oxirane moiety makes it susceptible to nucleophilic attack, providing a reliable handle for introducing new functionalities with precise stereochemical control. Understanding its structural properties is, therefore, not merely an academic exercise but a prerequisite for its effective application in drug discovery and development. This guide provides a comprehensive analysis of its structural characteristics, from fundamental identifiers to advanced spectroscopic insights, grounded in established analytical techniques.
Core Molecular Identity & Physical Characteristics
A precise understanding of a molecule begins with its fundamental properties. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.
Key Identifiers and Molecular Formula
The compound is unambiguously identified by its CAS number and molecular formula, which dictates its exact mass and elemental composition.[1]
| Property | Value | Source |
| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |
| CAS Number | 112083-64-4 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Monoisotopic Mass | 130.062994 g/mol | [4] |
| SMILES Code | CCOC(=O)C[C@H]1CO1 | N/A |
| InChI Key | InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | [1] |
Physicochemical Properties
The physical state and solubility parameters are crucial for designing reaction conditions and purification protocols. This compound is typically supplied as a colorless liquid.[4]
| Property | Value | Notes |
| Appearance | Colorless liquid | [4] |
| Density | ~1.08 g/cm³ | [4] |
| Boiling Point | ~307.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | ~140 °C (Predicted) | [4] |
| Refractive Index | ~1.44 | [4] |
| Storage | Store at 2-8°C, under an inert atmosphere | [5] |
| Sensitivity | Air sensitive, decomposes in water | [4] |
The predicted high boiling point suggests that purification is best achieved under vacuum distillation to prevent thermal decomposition. Its sensitivity to water necessitates handling under anhydrous conditions to prevent hydrolysis of both the ester and the epoxide ring.
Spectroscopic Elucidation of the Molecular Architecture
Spectroscopy is the cornerstone of structural determination. The following sections dissect the expected NMR, IR, and Mass Spectrometry data, explaining the causal links between the molecular structure and the spectral output.
Caption: A typical workflow for the structural elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this molecule, we anticipate distinct signals for each unique proton and carbon environment.
Sources
A Senior Application Scientist's In-Depth Guide to the Synthesis of Ethyl (R)-2-Oxiranylacetate
Abstract
Ethyl (R)-2-oxiranylacetate is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a multitude of active pharmaceutical ingredients (APIs). The stereochemistry of its epoxide ring is crucial for the desired biological activity in the final drug molecule. This technical guide provides an in-depth exploration of the primary synthetic strategies for producing this high-value intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of asymmetric epoxidation, enzymatic kinetic resolution, and chiral pool synthesis, offering not just procedural outlines but also the underlying scientific rationale that governs these powerful techniques. This document is designed to be a practical and comprehensive resource, blending established protocols with expert insights to empower you in your synthetic endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
The oxirane, or epoxide, functional group is a cornerstone of modern organic synthesis. Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of a wide array of functionalities. When this reactive moiety is incorporated into a chiral framework, as in this compound, it becomes an invaluable tool for constructing complex molecular architectures with precise stereochemical control. The applications of this chiral epoxide are extensive, featuring in the synthesis of cardiovascular drugs, antivirals, and a host of other therapeutic agents. The ability to efficiently and selectively produce the (R)-enantiomer is therefore a critical challenge in pharmaceutical process development.
This guide will navigate the key methodologies for the synthesis of this compound, providing a comparative analysis to aid in the selection of the most appropriate route for your specific research and development needs.
Asymmetric Epoxidation: Forging Chirality from Prochiral Alkenes
Asymmetric epoxidation represents a highly atom-economical approach to chiral epoxides, creating stereocenters on a prochiral olefin. Two Nobel Prize-winning methodologies, the Sharpless and Jacobsen epoxidations, are central to this field.
The Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] While this compound is not directly synthesized from an allylic alcohol, this methodology is foundational to the field and its principles are widely applicable. The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3]
The choice of (+)- or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.[4] The presence of molecular sieves is often necessary to ensure a moisture-free environment, which is critical for catalyst activity.[3]
Conceptual Workflow for Sharpless Asymmetric Epoxidation
Caption: Workflow for Sharpless Asymmetric Epoxidation.
The Jacobsen-Katsuki Epoxidation
For unfunctionalized olefins, such as the precursor to this compound, the Jacobsen-Katsuki epoxidation is a more suitable approach.[5][6] This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, often sodium hypochlorite (bleach).[1][5] The stereoselectivity is derived from the C2 symmetric chiral salen ligand, which effectively shields one face of the approaching olefin.[5]
A key advantage of the Jacobsen epoxidation is its broader substrate scope compared to the Sharpless method, as it does not require the presence of an allylic alcohol.[6] Additives like N-methylmorpholine N-oxide (NMO) can sometimes enhance the reaction rate and yield. The mechanism is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[5]
Experimental Protocol: Jacobsen Epoxidation for this compound Precursor
-
Catalyst Preparation: The (R,R)-Jacobsen catalyst can be synthesized from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, followed by complexation with manganese(II) acetate and subsequent oxidation.[7]
-
Reaction Setup: To a solution of ethyl (E)-but-2-enoate (1.0 equiv) in a suitable solvent such as dichloromethane at 0°C is added the (R,R)-Jacobsen catalyst (1-5 mol%).
-
Oxidant Addition: An aqueous solution of sodium hypochlorite (bleach, 1.5 equiv) is added slowly to the reaction mixture with vigorous stirring. The use of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution offers a highly selective and environmentally benign route to enantiopure compounds. This strategy relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and therefore enriched. For the synthesis of this compound, lipases are the most commonly employed biocatalysts.[8]
Lipase-Catalyzed Hydrolysis
In this approach, a racemic mixture of ethyl 2-oxiranylacetate is subjected to hydrolysis in the presence of a lipase, such as Candida antarctica Lipase B (CAL-B).[9] The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-enantiomer untouched. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
The choice of solvent, pH, and temperature are critical parameters that can significantly influence both the reaction rate and the enantioselectivity of the resolution.[10]
Mechanism of Lipase-Catalyzed Kinetic Resolution
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- 1. [PDF] Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane | Semantic Scholar [semanticscholar.org]
- 2. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]
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- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Is Promiscuous CALB a Good Scaffold for Designing New Epoxidases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scas.co.jp [scas.co.jp]
An In-Depth Technical Guide to Ethyl (R)-2-oxiranylacetate (CAS: 112083-64-4): Synthesis, Analysis, and Applications in Drug Development
Abstract
Ethyl (R)-2-oxiranylacetate, registered under CAS number 112083-64-4, is a high-value chiral epoxide that serves as a cornerstone in modern asymmetric synthesis.[1] Its unique structure, featuring a reactive oxirane ring and an ethyl ester moiety, makes it an exceptionally versatile C4 building block for constructing complex, stereochemically defined molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust methodologies for its enantioselective synthesis, present validated analytical techniques for assessing chiral purity, and discuss its strategic application in the synthesis of pharmaceuticals. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven protocols to ensure both scientific integrity and operational success.
Core Principles: Understanding the Molecule
This compound, also known by synonyms such as Ethyl (R)-3,4-epoxybutyrate, is a chiral molecule whose utility is intrinsically linked to its stereochemistry and the reactivity of its functional groups.[2] The (R)-configuration at the chiral center is paramount, as biological systems often exhibit high stereospecificity, where only one enantiomer of a drug is active (the eutomer) while the other may be inactive or even detrimental (the distomer).[3]
The molecule's power lies in the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to predictable and stereocontrolled ring-opening reactions. This allows for the precise installation of various functional groups, a critical step in the multi-step synthesis of many active pharmaceutical ingredients (APIs).
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, including planning for purification and storage.
| Property | Value | Source |
| CAS Number | 112083-64-4 | [1][4] |
| Molecular Formula | C6H10O3 | [1][2] |
| Molecular Weight | 130.14 g/mol | [1] |
| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 158.3 ± 13.0 °C (Predicted) | [4] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [4] |
Enantioselective Synthesis Strategies
The primary challenge in producing this compound is achieving high enantiomeric excess (e.e.). Two dominant strategies have emerged in industrial and academic settings: catalytic asymmetric epoxidation and enzymatic kinetic resolution.
Catalytic Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[6][7] This approach is highly atom-economical for synthesizing chiral epoxides directly from α,β-unsaturated esters.[1]
Causality of the Method: The success of this reaction hinges on the C2-symmetric chiral salen ligand coordinated to the manganese center. This chiral environment dictates the trajectory of the alkene approaching the active Mn(V)-oxo intermediate, resulting in the preferential formation of one epoxide enantiomer.[6][8] The choice of oxidant, typically a stoichiometric one like bleach (NaOCl) or dimethyldioxirane (DMD), and the specific structure of the salen ligand are critical variables that must be optimized to achieve high yield and enantioselectivity.[6][9]
Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.
Experimental Protocol: Asymmetric Epoxidation
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral (R,R)-Jacobsen catalyst (1-5 mol%) in a suitable solvent like dichloromethane (DCM).
-
Reaction Setup: Cool the solution to 0 °C. Add the substrate, ethyl crotonate (1.0 equivalent).
-
Oxidant Addition: Slowly add the oxidant, such as buffered sodium hypochlorite solution (1.5 equivalents), over 1-2 hours while maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent catalyst degradation.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, quench the reaction by adding a reducing agent like sodium sulfite. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.
-
Analysis: Confirm the structure by NMR and assess the enantiomeric excess (e.e.) using chiral HPLC.
Enzymatic Kinetic Resolution
Kinetic resolution leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[10] For instance, in a racemic mixture of an epoxy alcohol, a lipase like Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted (or vice-versa), allowing for their separation.[11]
Causality of the Method: This process exploits the enzyme's active site, which is itself chiral. It preferentially binds and catalyzes the reaction of one enantiomer at a much faster rate than the other. The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion, which theoretically provides the highest possible yield (50%) and enantiomeric purity for both the unreacted substrate and the product.[12]
Caption: General workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Enzymatic Resolution
-
Setup: To a solution of racemic ethyl 2,3-epoxypropanoate (1.0 equivalent) in an organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate (0.6 equivalents).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB). The use of an immobilized enzyme is critical for industrial applications as it simplifies catalyst removal and recycling.[11]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 45 °C).[12]
-
Monitoring: Monitor the conversion by taking aliquots and analyzing them by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.
-
Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the desired (R)-epoxide and the acylated (S)-epoxide can be separated by fractional distillation or column chromatography.[11]
Analytical Control: Chiral Purity Determination
Verifying the enantiomeric purity of the final product is a non-negotiable quality control step. The most common and reliable technique is chiral chromatography.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[3] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. Vary the ratio to optimize resolution. Using "green" solvents like ethanol and ethyl acetate is becoming more common.[13][14]
-
Parameter Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak shape and resolution.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs strongly (e.g., ~210 nm for an ester carbonyl).
-
Quantification: Inject a racemic standard to determine the retention times of both enantiomers. Integrate the peak areas of the (R) and (S) enantiomers in the sample chromatogram to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
| Parameter | Typical Value | Rationale |
| Column | Chiralcel OD-H | Proven efficacy for a broad range of chiral compounds. |
| Mobile Phase | 95:5 Hexane:Isopropanol | Balances polarity for good separation and reasonable run times. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC, providing good efficiency. |
| Temperature | 25 °C | Ambient temperature is a good starting point; can be adjusted. |
| Detection | UV at 210 nm | Wavelength for detecting the ester carbonyl group. |
Applications in Pharmaceutical Synthesis
This compound is a precursor to key chiral intermediates for several classes of drugs, particularly cardiovascular agents like angiotensin-converting enzyme (ACE) inhibitors.[15] The synthesis of drugs such as benazepril and ramipril involves intermediates like ethyl (R)-2-hydroxy-4-phenylbutanoate, which can be synthesized from this compound.[15][16]
The synthetic value stems from the regioselective and stereospecific ring-opening of the epoxide. For example, reaction with an organocuprate reagent can introduce a carbon-based nucleophile, while reaction with an azide followed by reduction can install an amino group, all with retention or inversion of configuration depending on the mechanism.
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An In-depth Technical Guide to Ethyl (R)-2-oxiranylacetate: Properties, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl (R)-2-oxiranylacetate, with CAS Number 112083-64-4, is a high-value chiral epoxide that serves as a critical building block in advanced organic and medicinal chemistry.[1] Its structure combines a reactive (R)-configured oxirane (epoxide) ring with an ethyl acetate functional group, making it a versatile precursor for the synthesis of a wide array of complex, enantiomerically pure molecules.[1][2] The strained three-membered epoxide ring is the primary center of reactivity, readily undergoing nucleophilic attack to introduce diverse functionalities with precise stereochemical control. This property has established this compound as an indispensable intermediate in the development of pharmaceuticals, particularly in the synthesis of antibacterial agents and as a probe in mechanistic enzymology to elucidate complex biological pathways.[1][2][3][4]
Part 1: Physicochemical and Structural Properties
The distinct physical and structural characteristics of this compound are fundamental to its application and handling. These properties dictate its behavior in solution, its reactivity, and the analytical methods best suited for its characterization.
Physical Data Summary
The key physical properties are summarized in the table below for quick reference. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 112083-64-4 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~1.166 g/mL at 25 °C (for the methyl analog) | [3][4] |
| Refractive Index (n²⁰/D) | ~1.42 (for the methyl analog) | [3][4] |
| Solubility | Soluble in most organic solvents. Decomposes in water. | [6] |
| Storage Temperature | 2-8°C, cool and dry place | [1][6] |
Note: Some physical data, such as density and refractive index, are reported for the closely related methyl analog, Methyl (R)-glycidate, and are expected to be very similar for the ethyl ester.
Structural and Spectroscopic Profile
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Structural Identifiers:
-
IUPAC Name: ethyl 2-[(2R)-oxiran-2-yl]acetate[1]
-
InChI: InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1[1]
-
SMILES: CCOC(=O)C[C@H]1CO1
Expected Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[7]
-
C=O Stretch (Ester): A strong, sharp absorption peak is expected in the region of 1730-1750 cm⁻¹, characteristic of the carbonyl group in the saturated ethyl ester.
-
C-O Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring typically appears in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions, respectively.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the ethyl and methylene groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.[8][9]
-
¹H NMR: The proton spectrum would show distinct signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the diastereotopic methylene protons adjacent to the carbonyl (two distinct signals or a complex multiplet around 2.6-2.8 ppm), and the protons on the epoxide ring (complex multiplets between 2.5 and 3.2 ppm).
-
¹³C NMR: The carbon spectrum would display signals for the ester carbonyl (~170 ppm), the carbons of the ethyl group (~61 and ~14 ppm), the methylene carbon (~40-50 ppm), and the two carbons of the epoxide ring (~45-55 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[10]
-
The molecular ion peak (M⁺) would be observed at m/z = 130.
-
Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester functional group.
-
Part 2: Chemical Properties and Reactivity
The synthetic utility of this compound is dominated by the chemical reactivity of its strained epoxide ring.
Nucleophilic Ring-Opening Reactions
The high ring strain (~13 kcal/mol) of the oxirane makes it an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[11] This reaction is the cornerstone of its application in synthesis.
Causality of Reactivity: The reaction is driven by the relief of ring strain. The process typically occurs via an Sₙ2 mechanism, which dictates both the regioselectivity and stereoselectivity of the reaction.
-
Regioselectivity: Under neutral or basic conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide (C3). This is a classic Sₙ2 pathway. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. The positive charge is better stabilized on the more substituted carbon (C2), so the nucleophile may attack this position, but for this specific molecule, attack at the terminal carbon remains common.
-
Stereoselectivity: The Sₙ2 attack proceeds with an inversion of stereochemistry at the center of attack. Since the starting material is the (R)-enantiomer, nucleophilic attack at C3 results in the formation of a product with a newly formed stereocenter of a defined configuration.
Common Nucleophiles:
-
Amines and Azides: To form chiral amino alcohols.
-
Alcohols and Thiols: To generate ether and thioether derivatives.
-
Organometallic Reagents (Grignards, Organocuprates): For carbon-carbon bond formation.
-
Hydrides: For reductive opening to form diols.
The diagram below illustrates the general mechanism for nucleophilic ring-opening under basic/neutral conditions.
Caption: General Sₙ2 mechanism for nucleophilic ring-opening of the epoxide.
Part 3: Experimental Protocols and Workflows
To ensure scientific integrity, protocols must be robust and self-validating. The following sections describe methodologies for the synthesis and characterization of derivatives from this compound.
Protocol: Nucleophilic Ring-Opening with Benzylamine
This protocol describes a representative reaction to synthesize ethyl (R)-3-(benzylamino)-2-hydroxypropanoate, a chiral amino alcohol derivative.
Objective: To open the epoxide ring of this compound using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, condenser, magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.30 g, 10 mmol).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to dissolve the epoxide.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes to ensure an inert atmosphere, which prevents side reactions with atmospheric moisture or oxygen.
-
Nucleophile Addition: Slowly add benzylamine (e.g., 1.18 g, 11 mmol) to the stirring solution at room temperature. The slight excess of the nucleophile ensures complete consumption of the limiting epoxide.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting epoxide on TLC), cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by silica gel column chromatography. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from unreacted benzylamine and any byproducts.
-
Characterization: The purified product fractions are combined, and the solvent is evaporated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (e.e.) of the starting material or a chiral product.
Rationale: Chiral HPLC is the gold standard for assessing the stereochemical purity of enantiomers. It utilizes a chiral stationary phase that interacts differently with the R and S enantiomers, leading to different retention times and allowing for their separation and quantification.
Step-by-Step Methodology:
-
Column Selection: Choose an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The selection is based on the class of compound being analyzed; literature precedents are invaluable here.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase (approx. 1 mg/mL).
-
Instrumentation Setup: Set the HPLC system flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 210 nm for a compound lacking a strong chromophore, or a higher wavelength if applicable).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. For validation, also inject a sample of the racemic mixture to identify the retention times of both enantiomers.
-
Data Interpretation: Integrate the peak areas for each enantiomer in the chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to final, characterized product.
Caption: A typical workflow for the synthesis and characterization of a chiral derivative.
Part 4: Safety and Handling
As a reactive chemical, proper handling of this compound is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[12] All handling should be performed in a well-ventilated chemical fume hood.[12]
-
Flammability: The compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents, as these can catalyze violent, exothermic polymerization or ring-opening reactions.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
This compound is a synthetically powerful and versatile chiral building block. Its value is derived from the predictable and stereocontrolled reactivity of its strained epoxide ring. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective and safe use in the laboratory. For researchers in drug discovery and fine chemical synthesis, this compound provides a reliable and efficient route to a multitude of complex chiral molecules, solidifying its role as a key intermediate in modern organic chemistry.
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"Ethyl (R)-2-oxiranylacetate molecular weight and formula"
An In-Depth Technical Guide to Ethyl (R)-2-oxiranylacetate: Properties, Synthesis, and Applications
Executive Summary
This compound is a high-value chiral epoxide that serves as a critical building block in advanced organic synthesis and biochemical research. Characterized by a reactive oxirane (epoxide) ring, this molecule offers a versatile handle for a wide array of chemical transformations, making it indispensable for the synthesis of complex molecular architectures. Its enantiopure nature is particularly crucial in medicinal chemistry and drug development, where specific stereoisomers often dictate biological activity and therapeutic efficacy. This guide provides a comprehensive overview of its core molecular properties, explores its significance in modern research, details robust synthetic and analytical protocols, and offers insights into its handling and storage. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Core Molecular and Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are essential for its application in experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3] |
| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |
| CAS Number | 112083-64-4 | [1] |
| Canonical SMILES | CCOC(=O)C[C@H]1CO1 | [4] |
| Purity | Typically ≥95% | [1] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 38.8 Ų | [4] |
Significance in Research and Drug Development
The utility of this compound extends far beyond its basic chemical identity. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, enabling regio- and stereoselective ring-opening reactions. This reactivity is the cornerstone of its application as a versatile precursor for synthesizing a diverse range of complex molecules, including substituted alcohols, diols, and amino derivatives.[2]
Mechanistic Probes in Enzymology
In the field of mechanistic enzymology, substrates containing an oxiranyl moiety are strategically employed to investigate complex reaction pathways.[1] For example, analogs of this compound have been used to study radical-based mechanisms in enzymes like cyanobacterial aldehyde deformylating oxygenase (cADO). The oxiranyl ring acts as a radical trap, providing direct evidence for the existence of transient radical intermediates and offering critical insights into biological processes such as hydrocarbon biosynthesis.[1][2]
Chiral Building Block in Medicinal Chemistry
Stereochemistry is paramount in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This compound provides a readily available source of a specific stereocenter. The oxirane ring is a key pharmacophore in the design of novel bioactive molecules.[2] Research has shown that oxiranyl derivatives are integral to compounds exhibiting significant antiproliferative activity against various cancer cell lines, underscoring the importance of this structural motif in the development of new therapeutics.[2]
Key Synthetic Strategies
The synthesis of enantiomerically pure this compound is critical for its application. Several strategies have been developed, with biocatalytic and asymmetric catalytic methods being the most prominent due to their high selectivity and efficiency.
Sources
An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Epoxides
Abstract
Chiral epoxides are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex, biologically active molecules.[1][2] Their utility stems from the strained three-membered ring, which allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of functionalized chiral building blocks.[3][4][5] This guide provides a comprehensive technical overview of the core methodologies for the enantioselective synthesis of these valuable compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and a comparative analysis of the leading strategies to inform rational catalyst and method selection. We will delve into the nuances of seminal metal-catalyzed reactions, including the Sharpless, Jacobsen-Katsuki, and related epoxidations, as well as the rise of robust organocatalytic systems like the Shi epoxidation.
Introduction: The Strategic Importance of Chiral Epoxides
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][6] Consequently, the ability to selectively synthesize one enantiomer is not merely an academic challenge but a critical requirement for safety and efficacy. Chiral epoxides serve as exceptionally versatile precursors in this endeavor.[1][7] The inherent ring strain of the oxirane ring facilitates nucleophilic attack, leading to the formation of 1,2-difunctionalized compounds, such as amino alcohols and diols, which are common structural motifs in pharmaceuticals.[3][4][8]
The development of catalytic asymmetric epoxidation methods has been a landmark achievement in organic synthesis, recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless.[1][2][9] These methods allow for the conversion of prochiral alkenes into enantioenriched epoxides with high fidelity, often using only a small amount of a chiral catalyst.[7] This guide will explore the foundational pillars of this field, providing the technical depth necessary for practical application and methodological innovation.
Metal-Catalyzed Asymmetric Epoxidation: The Titans of the Field
Transition metal complexes featuring chiral ligands have long dominated the landscape of asymmetric epoxidation, offering high enantioselectivities for specific classes of alkenes.[10]
The Sharpless-Katsuki Asymmetric Epoxidation (SAE)
The Sharpless-Katsuki Asymmetric Epoxidation, first reported in 1980, remains one of the most reliable and predictable methods for the enantioselective epoxidation of primary and secondary allylic alcohols.[8][9][11][12] Its profound impact lies in its high degree of enantioselectivity and the predictable nature of the product's absolute stereochemistry.[11][13]
Causality of Experimental Choices: The SAE system relies on a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[9][11][12][14] tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant. The choice of these components is critical:
-
Titanium(IV) Isopropoxide: Acts as a Lewis acid, coordinating to both the allylic alcohol and the hydroperoxide, bringing them into proximity for the oxygen transfer.[12]
-
Chiral Tartrate Ligand: This is the source of chirality. It forms a dimeric titanium-tartrate complex that creates a chiral environment around the active titanium center.[15] The specific enantiomer of the tartrate used ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized.[11]
-
tert-Butyl Hydroperoxide (TBHP): A suitable oxygen source that is activated upon coordination to the titanium center.
Mechanism and Stereochemical Prediction: The active catalyst is a C₂-symmetric dimer.[15] The allylic alcohol displaces an isopropoxide ligand, coordinating to one of the titanium centers. This coordination is crucial as it pre-organizes the substrate within the chiral pocket of the catalyst. The TBHP then coordinates to the same titanium atom, and the oxygen is delivered to one face of the double bond.
A simple and powerful mnemonic allows for the prediction of the epoxide's stereochemistry. When the allylic alcohol is drawn vertically with the hydroxymethyl group at the bottom, using L-(+)-tartrate directs oxygen delivery from the bottom face, while D-(-)-tartrate directs it from the top face.
Workflow & Mechanism of Sharpless Asymmetric Epoxidation
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example for the epoxidation of an allylic alcohol.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The solvent is cooled to -20 °C in a cryocool bath.
-
Catalyst Formation: To the cooled DCM, add L-(+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide. The mixture is stirred for 10 minutes at -20 °C until a homogenous pale-yellow solution is formed.
-
Substrate Addition: Geraniol is added dropwise to the catalyst solution.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in DCM (anhydrous, ~5.5 M) is added slowly via syringe pump over 1-2 hours, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by adding water at -20 °C and allowing the mixture to warm to room temperature while stirring for 1 hour. The resulting biphasic mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral epoxy alcohol.
The Jacobsen-Katsuki Epoxidation
While the Sharpless method is exceptional for allylic alcohols, it is ineffective for unfunctionalized alkenes. The Jacobsen-Katsuki epoxidation fills this critical gap, providing a powerful tool for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[16][17][18] The reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[16][19]
Causality of Experimental Choices:
-
Mn(III)-Salen Catalyst: The core of the system is a manganese complex with a C₂-symmetric salen-type ligand.[16] The steric bulk of the substituents on the salen ligand (often tert-butyl groups) is crucial for creating a chiral environment that effectively differentiates the two faces of the approaching alkene.[19]
-
Terminal Oxidant: A variety of terminal oxidants can be used, with sodium hypochlorite (NaOCl, commercial bleach) being a common and inexpensive choice.[16][17] Other oxidants like m-chloroperbenzoic acid (m-CPBA) are also effective.
-
Co-oxidant/Additive: Amine N-oxides, such as 4-phenylpyridine N-oxide (4-PPNO), are often added as axial ligands. These additives can significantly improve reaction rates and enantioselectivities by modulating the electronic properties and reactivity of the active manganese-oxo species.[20]
Mechanism: The reaction is believed to proceed through a high-valent manganese(V)-oxo species, which is the active oxidant.[16][19][20] The mechanism of oxygen transfer has been debated, with evidence supporting both a concerted pathway and a stepwise radical or metallaoxetane pathway, depending on the substrate.[16][20] For many substrates, a "side-on" approach of the alkene to the Mn=O bond is proposed. The chiral ligand directs this approach, exposing one face of the alkene to the oxo group, leading to high enantioselectivity.[20]
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.
Organocatalytic Asymmetric Epoxidation: The Metal-Free Frontier
The development of organocatalysis has provided a powerful, metal-free alternative for asymmetric epoxidation.[7] These methods avoid the use of potentially toxic and expensive heavy metals, which is a significant advantage in pharmaceutical manufacturing.[21]
The Shi Epoxidation
The Shi epoxidation utilizes a chiral ketone, derived from D-fructose, to catalyze the asymmetric epoxidation of a broad range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[22][23]
Causality of Experimental Choices:
-
Fructose-Derived Ketone: This chiral ketone is the organocatalyst. Its rigid structure and proximity of stereocenters to the reactive carbonyl group ensure effective stereochemical communication.[22][24]
-
Oxone®: The stoichiometric oxidant is potassium peroxymonosulfate, commercially available as Oxone®.[22][25][26]
-
pH Control: The reaction is highly sensitive to pH. A basic pH (typically around 10.5, maintained with K₂CO₃) is crucial.[24][26] This high pH accelerates the formation of the active dioxirane species and minimizes a competing Baeyer-Villiger oxidation side reaction that would decompose the ketone catalyst.[22][24][26]
Mechanism: The ketone catalyst reacts with Oxone® to generate a chiral dioxirane in situ.[22][23][26] This highly strained three-membered ring is a powerful electrophilic oxygen-transfer agent. The epoxidation is proposed to proceed through a spiro transition state, where the alkene approaches the dioxirane.[24] The stereochemistry of the ketone dictates the facial selectivity of the oxygen transfer, leading to the formation of the enantioenriched epoxide and regenerating the ketone catalyst.[22][25]
Experimental Protocol: Shi Asymmetric Epoxidation of a Trisubstituted Olefin
-
Setup: To a round-bottom flask, add the olefin substrate, acetonitrile (CH₃CN), and dimethoxymethane (DMM).
-
Aqueous Phase Preparation: In a separate flask, prepare an aqueous buffer solution containing sodium tetraborate decahydrate and EDTA disodium salt. Add the Shi ketone catalyst to this aqueous solution.
-
Reaction Initiation: Combine the organic and aqueous phases. Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Reagent Addition: Prepare two separate aqueous solutions: one of Oxone® and one of potassium carbonate (K₂CO₃). Add these two solutions simultaneously and dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. The K₂CO₃ solution is used to maintain the optimal pH of ~10.5.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC or GC for the consumption of the starting olefin.
-
Workup: Once the reaction is complete, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the chiral epoxide.
Kinetic Resolution of Racemic Epoxides
An alternative strategy to asymmetric epoxidation is the kinetic resolution of a racemic mixture of epoxides. In this approach, a chiral catalyst selectively reacts with one enantiomer of the epoxide, leaving the other unreacted and thus enantioenriched. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a prominent example.[8]
Principle: The HKR uses a chiral (salen)Co(III) complex to catalyze the ring-opening of a racemic terminal epoxide with water.[3][27][28] The catalyst selectively hydrolyzes one enantiomer to the corresponding 1,2-diol at a much faster rate than the other. This leaves the unreacted epoxide in high enantiomeric excess.[3][28] A key advantage is its practicality, using water as the nucleophile and often requiring no additional solvent.[27] This method is particularly valuable for producing terminal epoxides, which are difficult to synthesize enantioselectively via direct epoxidation.[8][27]
Comparative Analysis and Applications
The choice of method for synthesizing a chiral epoxide depends heavily on the substrate and the desired scale of the reaction.
| Method | Substrate Scope | Key Advantages | Limitations |
| Sharpless Epoxidation | Primary & Secondary Allylic Alcohols | Highly predictable stereochemistry, excellent ee's (>95%), well-established.[8][9] | Limited to allylic alcohols.[9] |
| Jacobsen-Katsuki Epoxidation | cis-Disubstituted & Trisubstituted Alkenes | Broad scope for unfunctionalized alkenes, high ee's for suitable substrates.[16][20] | Less effective for trans-alkenes and terminal alkenes. Catalyst can be complex to synthesize. |
| Shi Epoxidation | trans-Disubstituted & Trisubstituted Alkenes | Metal-free (organocatalytic), good for electron-rich and unfunctionalized alkenes.[22][29] | Requires careful pH control, catalyst loading can be higher than metal-based systems.[24] |
| Hydrolytic Kinetic Resolution (HKR) | Racemic Terminal Epoxides | Excellent for terminal epoxides, uses water as reagent, scalable.[8][27][28] | Theoretical maximum yield of epoxide is 50%. Requires separation of epoxide from diol product. |
Applications in Drug Development: The utility of these methods is demonstrated in the synthesis of numerous pharmaceuticals. For instance, the Jacobsen epoxidation has been applied in the synthesis of the HIV protease inhibitor Indinavir.[17] The Sharpless epoxidation is a key step in synthesizing the side chain of the anticancer drug Taxol. Chiral epoxides are also crucial intermediates in the production of drugs like the antidepressant Reboxetine and the anticoagulant Rivaroxaban.[30]
Conclusion
The enantioselective synthesis of chiral epoxides is a mature yet continually evolving field. The foundational metal-catalyzed methods developed by Sharpless, Jacobsen, and Katsuki provide robust and highly selective routes for specific alkene classes. The advent of powerful organocatalytic systems, such as the Shi epoxidation, has offered a compelling metal-free alternative, enhancing the environmental compatibility of these transformations. Furthermore, kinetic resolution strategies provide a practical pathway to enantiopure epoxides that are otherwise difficult to access. For the modern researcher and process chemist, a deep understanding of the mechanisms, substrate scopes, and practical considerations of these core methodologies is essential for the efficient and effective synthesis of the complex chiral molecules that drive innovation in medicine and science.
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An In-Depth Technical Guide to Ethyl (R)-2-Oxiranylacetate in Organic Synthesis
This guide provides a comprehensive technical overview of Ethyl (R)-2-oxiranylacetate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, key reactive properties, and its significant applications in the pharmaceutical industry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to bridge theory and practice.
Introduction: The Strategic Importance of this compound
This compound, a high-value chiral epoxide, is a cornerstone of asymmetric synthesis.[1] Its utility stems from the inherent reactivity of the strained oxirane ring, which serves as a versatile electrophilic site for a wide array of nucleophiles. This reactivity, combined with the defined stereochemistry at the C2 position, allows for the stereospecific introduction of complex functionalities, a critical requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The molecule's structure, featuring both a reactive epoxide and an ester moiety, presents a dual-functional handle for synthetic chemists, enabling a diverse range of chemical transformations.[2] This guide will explore the strategic application of this building block, from its enantioselective synthesis to its role in constructing complex molecular architectures.
Enantioselective Synthesis: Accessing the Chiral Building Block
The practical application of this compound is predicated on its availability in high enantiomeric purity. The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as a paramount method for achieving this.[3] This methodology offers a robust and scalable route to enantioenriched epoxides from inexpensive racemic starting materials.
The HKR employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic terminal epoxide, leaving the other enantiomer unreacted and thus resolved.[3] The remarkable efficiency and broad substrate scope of the Jacobsen catalyst have made it a favored tool in both academic and industrial settings.
Table 1: Key Parameters of Jacobsen Hydrolytic Kinetic Resolution
| Parameter | Description | Significance |
| Catalyst | Chiral (salen)Co(III) complex | Induces high enantioselectivity in the hydrolysis reaction. |
| Reactant | Racemic terminal epoxide | Inexpensive and readily available starting material. |
| Resolving Agent | Water | A green and cost-effective reagent. |
| Enantiomeric Excess (ee) | Typically >99% for the unreacted epoxide | Provides access to highly pure chiral building blocks. |
| Catalyst Loading | Low (typically 0.5-2 mol%) | Economically viable for large-scale production. |
Core Reactivity: The Nucleophilic Ring-Opening of the Oxirane
The synthetic power of this compound is most profoundly demonstrated in its nucleophilic ring-opening reactions. The inherent strain of the three-membered ether ring makes the epoxide susceptible to attack by a wide range of nucleophiles, even though alkoxides are typically poor leaving groups.[4] This reaction is the linchpin for creating more complex chiral molecules.
Mechanistic Considerations and Regioselectivity
The regioselectivity of the ring-opening is a critical aspect that dictates the final product's structure and is highly dependent on the reaction conditions.
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong, unhindered nucleophiles, the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[3] This is a consequence of the kinetic control exerted by the steric environment around the electrophilic carbons.[5] The result is a highly predictable and regioselective transformation.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group. This protonation also leads to a partial positive charge buildup on the epoxide carbons. The nucleophilic attack then occurs at the carbon that can best stabilize this positive charge, which is typically the more substituted carbon. While not a true SN1 reaction with a discrete carbocation intermediate, the transition state possesses significant SN1 character.[6]
Caption: Mechanisms of nucleophilic ring-opening of this compound.
Stereoselectivity
A hallmark of the nucleophilic ring-opening of epoxides is its stereospecificity. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a direct consequence of the backside attack characteristic of both SN2 and SN1-like mechanisms on epoxides.[3] This predictable stereochemical outcome is invaluable for the synthesis of enantiomerically pure compounds.
Applications in Pharmaceutical Synthesis
The utility of this compound as a chiral synthon is extensively demonstrated in the synthesis of a variety of pharmaceuticals.
Synthesis of β-Blockers: The Case of (S)-Propranolol
A classic application of this chiral epoxide is in the synthesis of the β-blocker (S)-propranolol. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer.[5] The synthesis involves the nucleophilic ring-opening of a related chiral glycidyl ether by isopropylamine.[5] The use of an enantiopure starting material like this compound or its derivatives is crucial for producing the desired single-enantiomer drug.
Caption: Synthetic pathway to (S)-Propranolol.
Broader Pharmaceutical Applications
The versatility of this compound extends beyond β-blockers. It is a key intermediate in the synthesis of other important therapeutic agents:
-
L-Carnitine: This essential nutrient, involved in fatty acid metabolism, can be synthesized from chiral precursors derived from this compound. The synthesis leverages the stereocenter of the epoxide to establish the correct stereochemistry in the final product.[1][7]
-
ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure. Chiral alcohols, which can be prepared via the ring-opening of epoxides like this compound, are crucial building blocks for several ACE inhibitors.[8]
-
Antiviral Nucleoside Analogues: The synthesis of certain antiviral drugs, particularly modified nucleoside analogues, can utilize chiral synthons derived from this compound to construct the chiral sugar moiety or its analogue.[9] The stereocontrolled introduction of functional groups is critical for the biological activity of these compounds.
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol
This protocol details a representative nucleophilic ring-opening of an epoxide with an amine to generate a chiral β-amino alcohol, a common structural motif in pharmaceuticals.
Reaction: Ring-opening of Styrene Oxide with Aniline catalyzed by Sulfated Tin Oxide.
Materials:
-
Styrene oxide (1 mmol)
-
Aniline (1 mmol)
-
Sulfated tin oxide (2 mol%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-hexane
Procedure:
-
To a round-bottom flask, add styrene oxide (1 mmol) and aniline (1 mmol) at room temperature.
-
Add sulfated tin oxide (2 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:5) as the eluent.
-
Upon completion of the reaction, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture to remove the catalyst. Wash the catalyst with diethyl ether (4 x 5 mL).
-
Combine the organic layers and wash sequentially with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.[10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a powerful and versatile chiral building block in organic synthesis. Its value lies in the predictable reactivity of its strained epoxide ring and its defined stereochemistry. The ability to control the regioselectivity of its ring-opening reactions through the choice of reaction conditions provides chemists with a robust tool for the stereocontrolled synthesis of complex molecules. Its successful application in the synthesis of a wide range of pharmaceuticals underscores its importance in drug discovery and development. A thorough understanding of its properties and reactivity is essential for any scientist working in the field of asymmetric synthesis.
References
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A Technical Guide to the Spectroscopic Characterization of Ethyl (R)-2-oxiranylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (R)-2-oxiranylacetate, a valuable chiral building block in organic synthesis, demands precise structural elucidation and purity assessment. This technical guide provides an in-depth analysis of the spectroscopic data integral to its characterization. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document serves as a practical resource for researchers, offering not only spectral data but also the underlying principles and experimental methodologies for its acquisition and interpretation.
Introduction: The Significance of this compound
This compound, also known as ethyl (R)-glycidate, is a key chiral intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its stereochemistry and the reactive epoxide ring are crucial for its utility in asymmetric synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, stereochemical integrity, and purity, which are critical parameters in drug development and manufacturing.
This guide will dissect the characteristic spectroscopic signatures of this compound, providing a foundational understanding for scientists working with this and related chiral epoxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and epoxide functional groups.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.20 | Multiplet (m) | 1H | CH (oxirane ring) |
| ~2.90 | Multiplet (m) | 1H | CH₂ (oxirane ring) |
| ~2.65 | Multiplet (m) | 1H | CH₂ (oxirane ring) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Expertise & Experience: The protons on the oxirane ring form a complex splitting pattern due to their diastereotopic nature and coupling to each other. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve these multiplets and extract accurate coupling constants, which can provide further conformational information. Deuterated chloroform (CDCl₃) is a common solvent for acquiring the NMR spectrum of this compound due to its excellent dissolving power and minimal interference in the spectral region of interest.
Diagram 1: Molecular Structure and ¹H NMR Assignments
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C =O (Ester) |
| ~61.0 | -O-CH₂ -CH₃ |
| ~50.0 | CH (oxirane ring) |
| ~45.0 | CH₂ (oxirane ring) |
| ~14.0 | -O-CH₂-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Trustworthiness: The chemical shifts are consistent with an ester and an epoxide functionality. The carbonyl carbon of the ester is significantly downfield, as expected. The carbons of the strained oxirane ring appear at characteristic upfield positions for sp³ hybridized carbons bonded to an electronegative oxygen atom.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis includes the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Diagram 2: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands of the ester and epoxide groups.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Medium | C-O stretch (epoxide ring) |
Authoritative Grounding: The strong absorption at approximately 1735 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality[1]. The C-O stretching vibrations of the ester and the epoxide ring are also clearly visible in the fingerprint region. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, which could be present as a result of epoxide ring-opening.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin liquid film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor absorptions.
Diagram 3: IR Spectroscopy Workflow
Caption: Standard procedure for obtaining an IR spectrum of a liquid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
Table 4: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 101 | [M - C₂H₅]⁺ |
| 85 | [M - OC₂H₅]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ |
Expertise & Experience: The presence of the molecular ion peak at m/z 130 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester, with characteristic losses of the ethoxy group and parts of the ester functionality. The fragmentation of the epoxide ring also contributes to the observed ions.
Diagram 4: Fragmentation Pathway in EI-MS
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the characterization of this compound. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of the structure, purity, and functional group composition of this important chiral building block. The protocols and interpretative guidance provided in this document are intended to support researchers in achieving accurate and reproducible results in their synthetic and analytical endeavors.
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An In-depth Technical Guide on the Safety and Handling of Ethyl (R)-2-Oxiranylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-2-oxiranylacetate is a valuable chiral building block in advanced organic synthesis and biochemical research.[1] Its reactive epoxide ring makes it a versatile intermediate for creating more complex molecules.[1][2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.
Section 1: Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Boiling Point | 154 °C (309 °F) | |
| Density | 1.031 g/cm³ at 25 °C (77 °F) | |
| Flash Point | Flammable liquid and vapor | |
| log Pow (n-octanol/water) | ca. 0.47 |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are outlined below.
GHS Hazard Classification:
-
Flammable liquids: Category 3
-
Skin irritation: Category 2
-
Serious eye damage: Category 1
-
Specific target organ toxicity - single exposure (Respiratory system): Category 3
Key Health Hazards:
-
Eye Contact: Causes serious eye damage.[3] Immediate and thorough rinsing is essential, followed by ophthalmological consultation.
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact should be avoided.[4]
-
Inhalation: May cause respiratory irritation.[3] Vapors should not be inhaled.
-
Ingestion: Harmful if swallowed.[3]
While specific toxicological data for this compound is not extensively detailed in the provided search results, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and prevent accidents.
Engineering Controls and Ventilation
The primary line of defense against exposure is a well-designed ventilation system.
-
Fume Hood: Always handle this compound in a properly functioning chemical fume hood.
-
Local Exhaust Ventilation: Use local exhaust ventilation to control vapors at the source.[4]
-
Explosion-Proof Equipment: Due to its flammability, use explosion-proof electrical, ventilating, and lighting equipment.[4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a critical barrier against exposure.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To prevent serious eye damage from splashes or vapors.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | To prevent skin irritation and absorption.[5] |
| Skin and Body Protection | Flame retardant antistatic protective clothing. A lab coat or chemical-resistant apron should be worn. | To protect against skin contact and in case of fire. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][6] | To prevent respiratory tract irritation from vapors. |
Hygiene Practices
Good laboratory hygiene is a simple yet effective way to prevent accidental exposure.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]
-
Immediately change contaminated clothing.
-
Apply preventive skin protection.
Storage Requirements
Proper storage is crucial for maintaining the stability of the chemical and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]
-
Temperature: Store in a cool place.[3][4] For long-term storage, keep in a cool, dry place.[1] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] No smoking in storage areas.[3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Incompatible Materials: Store separately from strong oxidizing agents, organic peroxides, flammable solids, and other incompatible materials.[4]
Section 4: Emergency Procedures
Prompt and correct response to emergencies can significantly mitigate their consequences.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, qualified personnel should administer oxygen. Seek medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting.[3] Immediately make the victim drink water (two glasses at most). Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: No limitations are given for this substance.
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition.
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders). Dispose of the contaminated material as hazardous waste.[7]
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing dangerous reactions.
-
Reactivity: Not classified as a reactivity hazard, but can react with strong oxidizing agents.[4]
-
Chemical Stability: The product is stable under normal conditions.[4]
-
Possibility of Hazardous Reactions: Vapors may form an explosive mixture with air.[4]
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Decomposition can produce carbon oxides, alcohols, ethers, and hydrocarbons.[4]
Section 6: Disposal Considerations
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Product: Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9] Do not discharge into sewer systems.[9]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[9]
Section 7: Experimental Workflow and Logical Diagrams
Visual aids can enhance the understanding and implementation of safety protocols.
Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for mitigating risks.
Spill Response Decision Workflow
Caption: Decision workflow for spill response.
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By understanding its properties, recognizing its hazards, and diligently applying the safety protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) have been applied to provide a robust and reliable resource for the scientific community.
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Capot Chemical. (n.d.). material safety data sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Pool Synthesis: Leveraging Ethyl (R)-2-Oxiranylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Pillar I: The Strategic Value of Ethyl (R)-2-Oxiranylacetate in Chiral Synthesis
In the landscape of asymmetric synthesis, the "chiral pool" represents a powerful and economical strategy, utilizing readily available, enantiomerically pure compounds from nature as starting materials.[1][2] This approach, also known as the "chiron approach," leverages pre-existing stereocenters to construct complex target molecules, bypassing the need for often complex and costly asymmetric induction steps.[1][3] Among the versatile building blocks in this pool, this compound stands out as a C4 chiron of significant industrial and academic importance. Its value lies in the confluence of three key features: a defined stereocenter, a highly reactive epoxide ring, and an ester functionality amenable to various transformations.[4]
This guide provides a deep dive into the synthetic utility of this compound, moving beyond simple reaction schemes to explore the mechanistic rationale, field-proven protocols, and strategic applications that empower modern drug discovery and development.
Pillar II: The Cornerstone Reaction - Regioselective Epoxide Ring-Opening
The synthetic versatility of this compound is dominated by the nucleophilic ring-opening of its strained epoxide moiety. The critical consideration in this reaction is regioselectivity : which of the two epoxide carbons will the incoming nucleophile attack? The outcome is dictated by the reaction conditions, specifically the presence or absence of an acid catalyst.[5][6]
A. Base-Catalyzed / Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, the ring-opening proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The nucleophile directly attacks one of the electrophilic carbons, forcing the C-O bond to break in a single, concerted step.
-
Causality of Regioselectivity: In an SN2 reaction, steric hindrance is the paramount factor.[7][8] The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, this is the terminal C3 carbon. This attack leads to the formation of a β-hydroxy ester derivative with inversion of configuration at the site of attack, although in this case, the original stereocenter at C2 remains untouched.
B. Acid-Catalyzed Conditions: The SN1-like Pathway
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[5][7] This protonation activates the epoxide, and the C-O bonds begin to weaken.
-
Causality of Regioselectivity: As the C-O bonds weaken, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2) due to the inductive effect of the adjacent alkyl chain and ester group.[5][8] The reaction, therefore, takes on significant SN1 character. The nucleophile, which is typically a weaker one under these conditions (e.g., an alcohol or water), will preferentially attack the more electrophilic and charge-stabilized C2 carbon.[7]
The following diagram illustrates this fundamental dichotomy in reactivity.
Caption: Regioselectivity of Epoxide Ring-Opening.
Pillar III: Field-Proven Applications & Protocols
The predictable stereochemistry and reactivity of this compound make it a cornerstone for synthesizing high-value pharmaceutical agents.
Application 1: Synthesis of Statin Side-Chain Precursors
Statins, a class of cholesterol-lowering drugs, share a common chiral dihydroxy acid side chain.[9] Biocatalytic methods are prominent for their synthesis, but chiral pool approaches remain highly relevant.[9][10][11] this compound serves as a precursor for key intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate.[12]
Synthetic Strategy: The synthesis involves a regioselective SN2 ring-opening of the epoxide at the C3 position using a cyanide nucleophile. This stereospecific reaction sets the crucial C3 hydroxyl stereocenter.
Caption: Pathway to a Statin Side-Chain Precursor.
Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
-
Rationale: This protocol uses a cyanide source under mildly acidic conditions (from NH₄Cl) to promote the SN2 attack at the less hindered C3 position. The reaction is stereospecific, preserving the (R) configuration at the newly formed hydroxyl center.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq).
-
Execution: Stir the resulting mixture vigorously at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully acidify the reaction mixture to pH ~3 with dilute HCl. Caution: This step should be performed in a well-ventilated fume hood to avoid exposure to HCN gas. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure ethyl (R)-4-cyano-3-hydroxybutyrate.
| Parameter | Value | Reference |
| Nucleophile | KCN / NH₄Cl | [12] |
| Solvent | MeOH / H₂O | [12] |
| Temperature | 20-25 °C | |
| Typical Yield | >85% | |
| Enantiomeric Excess | >99% | [12] |
Application 2: Asymmetric Synthesis of β-Lactams
The β-lactam ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins.[13][14] Chiral pool synthesis provides an effective route to enantiomerically pure β-lactam cores.[15][16]
Synthetic Strategy: This involves a two-step sequence. First, the epoxide is opened with an amine nucleophile (e.g., a primary arylamine) to form a β-amino alcohol. Second, an intramolecular cyclization is induced to form the four-membered lactam ring. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the final product.
Experimental Protocol: Synthesis of a 3-hydroxy-β-lactam
-
Rationale: The initial epoxide opening with an amine is a standard SN2 reaction. The subsequent cyclization often requires activation of the carboxylic acid (formed by in-situ hydrolysis of the ester or pre-hydrolyzed) or direct conversion of the ester to an amide followed by cyclization. This example uses a Grignard reagent to facilitate the cyclization of the intermediate amino ester.
-
Epoxide Opening: Dissolve this compound (1.0 eq) and aniline (1.1 eq) in isopropanol. Heat the mixture to reflux (approx. 82 °C) for 8 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude ethyl (R)-3-anilino-2-hydroxybutanoate.
-
Cyclization: Dissolve the crude amino ester in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under a nitrogen atmosphere. Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes.
-
Execution: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the desired (3R,4S)-3-hydroxy-1,4-diphenylazetidin-2-one.
Caption: Synthesis of a Chiral β-Lactam Core.
Application 3: Synthesis of L-Carnitine
L-carnitine is an essential compound involved in fatty acid metabolism within mitochondria.[17] Its synthesis from chiral precursors is of significant pharmaceutical interest.[18]
Synthetic Strategy: A key intermediate for L-carnitine is ethyl (R)-4-chloro-3-hydroxybutyrate. This can be synthesized from this compound via an acid-catalyzed ring-opening with HCl. The resulting chlorohydrin is then treated with trimethylamine, followed by hydrolysis, to yield L-carnitine.[19]
Experimental Protocol: Synthesis of L-Carnitine Precursor (Ethyl (R)-4-chloro-3-hydroxybutyrate)
-
Rationale: This protocol leverages the acid-catalyzed pathway. While HCl is a strong acid, the chloride ion is a good nucleophile. The reaction proceeds with high regioselectivity for attack at the C3 position, which is unusual for acid-catalyzed openings but is observed in this specific case, likely due to a complex interplay of electronic and steric factors under high HCl concentration. The key transformation is the stereospecific conversion of the epoxide to a chlorohydrin.
-
Reaction Setup: Cool a solution of concentrated hydrochloric acid (37%) to 0 °C in an ice bath.
-
Execution: Add this compound (1.0 eq) dropwise to the cold, stirred HCl solution over a period of 1 hour, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂).
-
Extraction and Purification: Extract the aqueous phase multiple times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield ethyl (R)-4-chloro-3-hydroxybutyrate, which can often be used in the next step without further purification.[19]
| Parameter | Value | Reference |
| Reagent | Concentrated HCl | [19] |
| Solvent | Water (from aq. HCl) | |
| Temperature | 0-5 °C | |
| Typical Yield | 90-95% | [19] |
| Stereospecificity | High | [20][21] |
This chlorohydrin is then advanced to L-carnitine by reaction with trimethylamine, followed by ester hydrolysis.[19]
Pillar IV: Conclusion and Future Outlook
This compound exemplifies the power and elegance of chiral pool synthesis. Its predictable reactivity, governed by the fundamental principles of SN1 and SN2 mechanisms, provides a reliable and stereocontrolled entry point to a diverse array of high-value molecules. For the modern researcher and drug development professional, mastering the application of such building blocks is not merely an exercise in synthetic chemistry but a strategic advantage in the efficient and economical production of complex, enantiomerically pure pharmaceutical agents. As the demand for sustainable and efficient synthetic methods grows, the strategic use of building blocks from the chiral pool, like this compound, will undoubtedly continue to be a cornerstone of innovation.
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Methodological & Application
The Strategic Utility of Ethyl (R)-2-Oxiranylacetate in Modern Asymmetric Synthesis: Application Notes and Protocols
Introduction: The Ascendancy of Chiral Building Blocks in Drug Development
In the landscape of contemporary pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, metabolic, and toxicological profiles.[1] This reality has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.[2] Central to this endeavor is the use of chiral building blocks—enantiopure starting materials that serve as foundational scaffolds for the construction of complex molecular architectures.[3][4]
Among the arsenal of chiral synthons available to the modern chemist, ethyl (R)-2-oxiranylacetate stands out as a particularly versatile and valuable C3 building block. Its structure, featuring a stereochemically defined epoxide ring and an ester functionality, offers a powerful combination of reactivity and synthetic handles. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, enabling the stereospecific introduction of a wide range of functional groups.[5][6] This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Principle: The Stereospecific Ring-Opening of Epoxides
The synthetic utility of this compound is primarily derived from the nucleophilic ring-opening of its epoxide moiety. This reaction typically proceeds via an SN2 mechanism , which is characterized by the backside attack of a nucleophile on one of the epoxide's carbon atoms.[7][8] This mechanistic pathway has a crucial stereochemical consequence: inversion of configuration at the center of attack. By starting with the (R)-configured epoxide, chemists can predictably generate a new stereocenter with an (S)-configuration.
The regioselectivity of the ring-opening—that is, which of the two epoxide carbons the nucleophile attacks—is influenced by the reaction conditions.
-
Under basic or neutral conditions , the nucleophile will preferentially attack the less sterically hindered carbon atom.[9] In the case of this compound, this is the terminal C3 position.
-
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon (C2), which can better stabilize the developing positive charge in the transition state.[10]
This predictable stereo- and regioselectivity makes this compound a powerful tool for the synthesis of a variety of important chiral molecules, most notably β-amino alcohols and 1,2-diols.
Application I: Asymmetric Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a critical structural motif found in a vast array of biologically active compounds, including the widely prescribed class of drugs known as β-blockers.[3][11] These drugs, such as propranolol and atenolol, are used to manage cardiovascular conditions like hypertension and angina.[11] The pharmacological activity of these drugs typically resides in a single enantiomer.[12] this compound provides an efficient and stereocontrolled route to the chiral core of these important pharmaceuticals.
Case Study 1: Synthesis of the (S)-Propranolol Core
(S)-Propranolol is a non-selective β-blocker whose therapeutic activity is almost exclusively associated with the (S)-enantiomer.[12] The synthesis of its core structure can be achieved through the nucleophilic ring-opening of a chiral glycidyl derivative with an amine. The following protocol is adapted from established syntheses of (S)-propranolol and demonstrates how this compound can be utilized to generate the key chiral amino alcohol intermediate.[3][11]
Workflow: Synthesis of (S)-Propranolol Intermediate
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The Synthetic Versatility of Ethyl (R)-2-Oxiranylacetate: A Guide to Ring-Opening Reactions
Introduction: A Valuable Chiral Building Block
Ethyl (R)-2-oxiranylacetate, also known as ethyl (R)-glycidate, is a highly valuable chiral building block in modern organic synthesis. Its importance stems from the presence of a stereodefined epoxide ring, a strained three-membered heterocycle that is primed for nucleophilic attack. This inherent reactivity, coupled with the adjacent ester functionality, allows for the stereospecific and regioselective introduction of a wide array of functional groups. The resulting products, chiral β-substituted-α-hydroxy esters, are key intermediates in the synthesis of numerous pharmaceuticals, including beta-blockers, and other biologically active molecules.[1][2] This guide provides a detailed exploration of the ring-opening reactions of this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Understanding the Reactivity: Regioselectivity and Stereochemistry
The synthetic utility of this compound is fundamentally governed by the principles of epoxide ring-opening chemistry. These reactions are characterized by their high degree of stereospecificity and predictable regioselectivity, which is primarily influenced by the reaction conditions (acidic or basic/nucleophilic).
Stereochemistry: A Consistent Inversion
Ring-opening reactions of epoxides almost invariably proceed via an SN2 mechanism, resulting in a backside attack by the nucleophile on one of the epoxide carbons. This leads to a predictable inversion of stereochemistry at the center of attack. Given that the starting material is the (R)-enantiomer, the stereochemistry of the newly formed stereocenter is a direct consequence of this inversion.
Regioselectivity: The Decisive Role of Reaction Conditions
The key to harnessing the synthetic potential of this compound lies in controlling the regioselectivity of the ring-opening reaction—that is, directing the nucleophile to attack either the C2 (α-carbon, adjacent to the ester) or the C3 (β-carbon, terminal) position of the oxirane ring.
-
Under Basic or Nucleophilic Conditions (SN2-type): In the presence of strong, basic nucleophiles, the reaction follows a classic SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the C3 position is significantly less sterically encumbered than the C2 position, which is adjacent to the bulky ethyl ester group. Therefore, nucleophilic attack at C3 is the overwhelmingly favored pathway.
-
Under Acidic Conditions (SN1-like): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This protonation activates the epoxide, and the subsequent nucleophilic attack can exhibit significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon atom. However, for this compound, the electronic influence of the ester group can complicate this picture. While C2 is more substituted, the electron-withdrawing nature of the ester can destabilize a developing positive charge. In many cases, even under acidic conditions, the attack may still favor the less hindered C3 position. However, the regioselectivity can be less pronounced than under basic conditions and can be influenced by the specific Lewis acid and nucleophile used.[3][4]
The following diagram illustrates the two principal regiochemical outcomes of the ring-opening reaction:
Caption: Regiochemical pathways in the ring-opening of this compound.
Application Notes & Protocols
The following sections provide detailed protocols for the ring-opening of this compound with various classes of nucleophiles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of each transformation.
Azidolysis: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate
The introduction of an azide moiety via epoxide ring-opening is a highly valuable transformation, as the azide can be readily reduced to a primary amine, providing access to chiral β-amino alcohols. The reaction with sodium azide is a classic example of a nucleophilic ring-opening under basic/neutral conditions.
Causality of Experimental Choices:
-
Nucleophile: Sodium azide (NaN3) provides the azide anion (N3-), a potent nucleophile.
-
Solvent: A protic solvent like ethanol or a mixture of water and a polar aprotic solvent like acetonitrile is typically used to dissolve both the epoxide and the sodium azide. The protic solvent can also participate in protonating the alkoxide intermediate formed after ring-opening.
-
Regioselectivity: As a strong nucleophile in the absence of a strong acid, the azide anion will attack the less sterically hindered C3 position of the epoxide, leading to the formation of the corresponding β-azido-α-hydroxy ester.
-
Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl (R)-4-azido-3-hydroxybutanoate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Azide (NaN3) | 1.5 | Nucleophile |
| Ethanol/Water | - | Solvent |
Aminolysis: Synthesis of Chiral β-Amino Alcohols
The reaction of this compound with primary and secondary amines is a direct route to valuable chiral β-amino alcohols, which are prevalent motifs in pharmaceuticals, including many beta-blockers.[5][6]
Causality of Experimental Choices:
-
Nucleophile: Primary and secondary amines are effective nucleophiles for epoxide ring-opening. The reactivity can be influenced by the steric bulk and electronic properties of the amine.[7]
-
Solvent: Protic solvents like ethanol or isopropanol are commonly used as they can facilitate the reaction and protonate the resulting alkoxide.
-
Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, Lewis acids or Brønsted acids can be used to activate the epoxide and accelerate the reaction. However, for simple amines, heating is often sufficient.
-
Regioselectivity: In the absence of a strong acid catalyst, the amine will attack the less sterically hindered C3 carbon.
Experimental Protocol: Ring-Opening with a Primary Amine (e.g., Benzylamine)
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and benzylamine (1.2 eq).
-
Solvent: Add ethanol as a solvent.
-
Reaction: Heat the mixture to 80 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, ethyl (R)-4-(benzylamino)-3-hydroxybutanoate, can be purified by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzylamine | 1.2 | Nucleophile |
| Ethanol | - | Solvent |
Alcoholysis: Lewis Acid-Catalyzed Synthesis of β-Alkoxy-α-hydroxy Esters
The ring-opening of epoxides with alcohols, or alcoholysis, can be effectively catalyzed by Lewis acids. This provides a route to β-alkoxy-α-hydroxy esters, which are versatile synthetic intermediates.
Causality of Experimental Choices:
-
Nucleophile: An alcohol, such as methanol, serves as the nucleophile.
-
Catalyst: A Lewis acid, such as zinc chloride (ZnCl2) or boron trifluoride etherate (BF3·OEt2), is used to activate the epoxide by coordinating to the oxygen atom. This makes the epoxide more electrophilic and susceptible to nucleophilic attack.
-
Solvent: The alcohol nucleophile is often used in excess and can serve as the solvent.
-
Regioselectivity: With a Lewis acid catalyst, the regioselectivity can be more complex. While the SN2-like attack at the less hindered C3 position is still common, some attack at the C2 position may be observed, depending on the specific Lewis acid and reaction conditions. For many Lewis acids, the C3-attack product will still be the major isomer.[8]
Experimental Protocol: Lewis Acid-Catalyzed Methanolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of a Lewis acid (e.g., ZnCl2, 0.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield ethyl (R)-3-hydroxy-4-methoxybutanoate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Methanol | Excess | Nucleophile & Solvent |
| Zinc Chloride (ZnCl2) | 0.1 | Lewis Acid Catalyst |
Enzymatic Ring-Opening: A Green Chemistry Approach
Biocatalysis offers an environmentally benign alternative for epoxide ring-opening reactions. Lipases, in particular, have been shown to catalyze the aminolysis and alcoholysis of epoxides with high selectivity and under mild conditions.[7][9]
Causality of Experimental Choices:
-
Catalyst: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are robust and reusable biocatalysts.[10]
-
Solvent: The choice of solvent is crucial for enzyme activity. Often, a non-polar organic solvent is used.
-
Temperature: Enzymatic reactions are typically run at or near room temperature to maintain the enzyme's activity.
-
Regioselectivity: Lipase-catalyzed ring-opening of terminal epoxides generally proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon.
Experimental Protocol: Lipase-Catalyzed Aminolysis
-
Reaction Setup: In a flask, suspend immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., toluene).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Reaction: Shake the mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.2 | Nucleophile |
| Immobilized Lipase | Catalytic | Biocatalyst |
| Toluene | - | Solvent |
Summary of Ring-Opening Reactions and Products
The following table summarizes the expected major products from the ring-opening of this compound with different nucleophiles under various conditions.
| Nucleophile | Conditions | Major Product |
| Azide (N3-) | Basic/Neutral | Ethyl (R)-4-azido-3-hydroxybutanoate |
| Primary Amine (R-NH2) | Thermal/Basic | Ethyl (R)-4-(alkylamino)-3-hydroxybutanoate |
| Secondary Amine (R2NH) | Thermal/Basic | Ethyl (R)-4-(dialkylamino)-3-hydroxybutanoate |
| Alcohol (R-OH) | Lewis Acidic | Ethyl (R)-3-hydroxy-4-alkoxybutanoate |
| Amine (R-NH2) | Enzymatic (Lipase) | Ethyl (R)-4-(alkylamino)-3-hydroxybutanoate |
Conclusion
The ring-opening reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of enantiomerically pure compounds. By carefully selecting the nucleophile and reaction conditions, chemists can control the regiochemical and stereochemical outcome of the reaction with a high degree of precision. The protocols outlined in this guide serve as a practical starting point for researchers looking to exploit the synthetic potential of this valuable chiral building block in their own research and development endeavors. The continued exploration of new catalysts, including novel biocatalysts and more selective Lewis acids, will undoubtedly further expand the synthetic utility of this important intermediate.
References
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Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
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Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)-2,3-Epoxypropanoate. ResearchGate. [Link]
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Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. Royal Society of Chemistry. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]
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Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. National Institutes of Health. [Link]
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Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. National Institutes of Health. [Link]
-
Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. PubMed. [Link]
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Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
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15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
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Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. PubMed. [Link]
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Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. [Link]
-
CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube. [Link]
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Lipase-catalyzed ring-opening polymerization and copolymerization of cyclic dicarbonates. ResearchGate. [Link]
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Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. [Link]
-
Reaction mechanism of Lewis acid-catalyzed transesterification and esterification reactions. ResearchGate. [Link]
-
An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. [Link]
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. ResearchGate. [Link]
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Lewis Acid-Base Site Assisted In-Situ Transesterification Catalysis to Produce Biodiesel. Preprints.org. [Link]
-
Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production. ResearchGate. [Link]
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Application Notes & Protocols: Ethyl (R)-2-Oxiranylacetate as a Premier Chiral Building Block in Pharmaceutical Synthesis
Abstract
Chirality is a fundamental principle in pharmacology, where the stereochemistry of an active pharmaceutical ingredient (API) dictates its efficacy and safety profile.[1][2] The synthesis of enantiomerically pure drugs is therefore a cornerstone of modern drug development, heavily relying on the availability of versatile chiral building blocks.[3][] Ethyl (R)-2-oxiranylacetate, a C4 chiral synthon, has emerged as a high-value intermediate due to its densely functionalized structure, featuring a reactive epoxide ring and an ester moiety. This guide provides an in-depth exploration of the properties, reactivity, and strategic applications of this compound in the synthesis of key pharmaceuticals, complete with detailed, field-proven protocols for researchers and drug development professionals.
Introduction: The Strategic Value of this compound
The demand for enantiopure compounds in the pharmaceutical industry has grown exponentially as regulatory agencies and a deeper understanding of pharmacodynamics favor the development of single-enantiomer drugs.[2] Chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules like amino acids and carbohydrates, provide a reliable and economical route to complex chiral molecules.[5]
This compound (CAS: 112083-64-4) is a prime example of such a building block.[6] Its value lies in the oxirane (epoxide) ring, a strained three-membered heterocycle that is highly susceptible to nucleophilic ring-opening reactions. This reactivity, coupled with the defined (R)-stereochemistry, allows for the diastereoselective and regioselective introduction of new functionalities, forming the backbone of many complex APIs.
Caption: Structure and key reactive sites of this compound.
Application in Key Pharmaceutical Syntheses
The versatility of this compound is best demonstrated through its role in the synthesis of diverse and impactful pharmaceutical agents.
Synthesis of the Taxol® Side Chain Precursor
Paclitaxel (Taxol®) is a potent anticancer agent whose activity is critically dependent on its C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[7][8] this compound serves as an ideal starting material for constructing this side chain with the correct stereochemistry.
Synthetic Strategy: The core strategy involves a regioselective nucleophilic attack at the C3 position of the epoxide. The use of an azide nucleophile is particularly effective, as the resulting azido alcohol can be readily converted to the required amine functionality.
Caption: Workflow for the synthesis of the Taxol® side chain precursor.
Protocol 1: Synthesis of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate
-
Causality: This protocol outlines the crucial first steps. The epoxide ring is opened by the azide anion (N₃⁻). The reaction is typically carried out under mildly acidic conditions (using NH₄Cl as a proton source) to facilitate the opening. The attack occurs at the less sterically hindered C3 position, and crucially, proceeds with an inversion of configuration, transforming the (R)-epoxide into the (2R, 3R)-azido alcohol. Subsequent steps to introduce the phenyl group and convert the azide are standard organic transformations.[8]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.2 eq)
-
Methanol/Water (5:1 v/v)
-
Ethyl Acetate
-
Brine
-
-
Step-by-Step Procedure:
-
Dissolve this compound in the methanol/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification & Validation:
-
The crude product, ethyl (2R,3R)-3-azido-2-hydroxybutanoate, can be purified by flash column chromatography on silica gel.
-
Expected Outcome: A colorless to pale yellow oil. The structure should be confirmed by ¹H-NMR and IR spectroscopy (presence of azide stretch ~2100 cm⁻¹ and hydroxyl stretch ~3400 cm⁻¹). The subsequent steps to the final side chain are documented in synthetic literature.[9]
-
Synthesis of the Diltiazem Core Structure
Diltiazem is a calcium channel blocker used to treat hypertension and angina.[10] Its core structure is a 1,5-benzothiazepine ring, and its synthesis relies on the precise stereochemical construction of a key intermediate, which can be derived from this compound.
Synthetic Strategy: The synthesis hinges on the nucleophilic ring-opening of the epoxide by 2-aminothiophenol. The amine attacks one electrophilic carbon of the epoxide while the thiol attacks the other in a subsequent step, or the thiol can be the primary nucleophile depending on the conditions, leading to the formation of the key amino-thioether intermediate, which is then cyclized.[11]
Protocol 2: Synthesis of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
-
Causality: This synthesis is an excellent example of tandem reaction design. 2-Aminothiophenol acts as a bifunctional nucleophile. The thiolate, being a softer nucleophile, preferentially attacks the less-substituted C3 carbon of the epoxide, leading to a thioether linkage. The resulting amino alcohol intermediate is then cyclized via an intramolecular amide bond formation to yield the benzothiazepinone core.[12] The (R)-stereocenter of the starting material directs the formation of the desired cis-diastereomer.
-
Materials:
-
Ethyl (R)-3-(4-methoxyphenyl)-2,3-epoxypropanoate (a derivative of the title compound) (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Toluene or Xylene
-
Catalytic amount of a Lewis acid (e.g., Fe³⁺-exchanged clay) or base.[12]
-
-
Step-by-Step Procedure:
-
To a solution of the starting epoxide in toluene, add 2-aminothiophenol.
-
Add the catalyst if required by the specific literature procedure.
-
Heat the mixture to reflux (approx. 110-140 °C) using a Dean-Stark apparatus to remove water formed during the cyclization.
-
Monitor the reaction by TLC. The reaction can take 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold toluene, and dry under vacuum.
-
-
Purification & Validation:
-
The product can be further purified by recrystallization from a suitable solvent like butanol.[13]
-
Expected Outcome: A white to off-white crystalline solid. Purity and identity should be confirmed by HPLC, ¹H-NMR, and melting point analysis. The subsequent N-alkylation and O-acylation steps to yield Diltiazem are well-established.[13]
-
Synthesis of L-Carnitine
L-Carnitine (Vitamin B_T) is a crucial compound for fatty acid metabolism and is used as a nutritional supplement. Its synthesis requires the construction of an (R)-3-hydroxy-4-aminobutyric acid backbone.
Synthetic Strategy: This synthesis leverages the C4 backbone of the starting material. The epoxide is first opened with a cyanide nucleophile at the C3 position. The resulting hydroxynitrile is a key intermediate where the nitrile group is then reduced to a primary amine, which is subsequently quaternized to the trimethylammonium group. Finally, ester hydrolysis yields L-Carnitine.
Caption: Synthetic workflow for L-Carnitine from this compound.
Protocol 3: Synthesis of L-Carnitine via the Cyanohydrin Route
-
Causality: This multi-step synthesis transforms all functional groups of the starting material. The regioselective opening with cyanide sets up the C4 skeleton. The reduction of the nitrile to an amine must be done under conditions that do not affect the ester group (e.g., catalytic hydrogenation). The exhaustive methylation (quaternization) is a standard procedure to install the trimethylammonium moiety.[14] Finally, acid-catalyzed hydrolysis cleaves the ethyl ester to reveal the carboxylic acid of the final product.[15]
-
Materials:
-
Intermediate from Protocol Step 1 (Ethyl (R)-4-cyano-3-hydroxybutanoate)
-
Raney Nickel or other suitable reduction catalyst
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Methyl Iodide (CH₃I) (excess, >3 eq)
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (HCl), aqueous solution
-
-
Step-by-Step Procedure:
-
Reduction: Dissolve the cyanohydrin intermediate in ethanol in a hydrogenation vessel. Add the Raney Nickel catalyst. Pressurize the vessel with H₂ (50-100 psi) and agitate at room temperature for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amino alcohol.
-
Quaternization: Dissolve the crude amino alcohol in a suitable solvent like methanol. Add potassium carbonate and an excess of methyl iodide. Stir the reaction at room temperature for 48 hours in a sealed vessel.
-
Filter off the solids and concentrate the solvent to yield the crude ethyl ester of L-carnitine.
-
Hydrolysis: Add aqueous HCl to the crude ester and heat the mixture to reflux for 2-4 hours.[14]
-
Cool the solution and concentrate to dryness.
-
-
Purification & Validation:
-
The final L-carnitine hydrochloride salt can be purified by passing it through an ion-exchange resin column or by recrystallization from an ethanol/acetone mixture.[14]
-
Expected Outcome: A white, crystalline, hygroscopic solid. The final product should be validated by comparing its optical rotation with literature values, as well as by NMR and mass spectrometry.
-
Data Summary
| Pharmaceutical | Key Intermediate from Building Block | Key Transformation | Typical Yield (for key step) |
| Taxol® | Ethyl (2R,3R)-3-azido-2-hydroxybutanoate | Azide Ring-Opening | 85-95% |
| Diltiazem | Thioether from Epoxide Opening | Thiolate Ring-Opening & Cyclization | 60-75%[12] |
| L-Carnitine | Ethyl (R)-4-cyano-3-hydroxybutanoate | Cyanide Ring-Opening | 70-85% |
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its predictable reactivity and inherent stereochemistry provide a reliable and efficient pathway to complex, high-value molecules. The protocols and strategies outlined in this guide demonstrate its broad applicability and underscore the importance of selecting the right chiral synthon to streamline drug development, reduce costs, and ultimately deliver safer, more effective medicines.
References
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- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Buchler GmbH. (n.d.). Chiral Building Blocks.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- ChemicalBook. (n.d.). Diltiazem synthesis.
- Google Patents. (n.d.). US6881839B2 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
- Southern Adventist University. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
- Benchchem. (n.d.). This compound|95%|CAS 112083-64-4.
- PHARMACHEMIE BV and YEW TREE PHARMACEUTICALS. (n.d.). SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES.
- National Institutes of Health. (n.d.). Two-Phase Synthesis of Taxol® - PMC - PubMed Central.
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- ResearchGate. (2009). Synthesis of the C-13 Side-Chain of Taxol | Request PDF.
- National Institutes of Health. (2024). Biosynthesis of the highly oxygenated tetracyclic core skeleton of Taxol.
- Google Patents. (n.d.). CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material.
- Google Patents. (n.d.). WO1992010485A1 - A process for the preparation of diltiazem.
- Google Patents. (n.d.). INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279.
- European Patent Office. (n.d.). Process for the preparation of L-carnitine - EP 0210672 A2.
- National Institutes of Health. (n.d.). Diltiazem | C22H26N2O4S | CID 39186 - PubChem.
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Application Notes and Protocols: Catalytic Asymmetric Epoxidation for the Synthesis of Ethyl (R)-2-oxiranylacetate
Introduction: The Significance of Chiral Epoxides
Optically active epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates for the preparation of a wide array of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Ethyl (R)-2-oxiranylacetate, also known as ethyl (R)-3-phenylglycidate, is a particularly important chiral epoxide. Its structure incorporates two adjacent stereocenters and functional groups that allow for diverse chemical transformations, making it a key precursor for the synthesis of the side chain of the anti-cancer drug Taxol® and various other biologically active compounds.[3][4]
The stereoselective synthesis of this compound presents a significant challenge, necessitating precise control over the formation of the epoxide ring. This guide provides an in-depth overview and detailed protocols for the catalytic asymmetric epoxidation of α,β-unsaturated esters, with a specific focus on the synthesis of this compound from its readily available precursor, ethyl cinnamate. We will explore and compare several state-of-the-art catalytic systems, elucidating the mechanistic principles that govern their high enantioselectivity and providing field-proven protocols for their successful implementation.
Strategic Approaches to Asymmetric Epoxidation of α,β-Unsaturated Esters
The electron-deficient nature of the double bond in α,β-unsaturated esters like ethyl cinnamate requires specific catalytic approaches that differ from those used for electron-rich olefins.[5] Several powerful methods have emerged, each with its own set of advantages. This document will focus on three leading strategies:
-
Organocatalytic Epoxidation with Chiral Ketones (Shi Epoxidation): A metal-free approach offering high enantioselectivity and operational simplicity.
-
Lanthanide-Catalyzed Epoxidation: Utilizing chiral yttrium-biaryldiol complexes for exceptional enantiocontrol and catalyst efficiency.
-
Jacobsen-Katsuki Epoxidation: A well-established method using chiral manganese-salen complexes, adapted for this specific class of substrates.
Organocatalytic Asymmetric Epoxidation via Chiral Dioxiranes (Shi Epoxidation)
The Shi epoxidation is a powerful, metal-free method that utilizes a chiral ketone, typically derived from D-fructose, to catalyze the epoxidation of a wide range of olefins, including electron-deficient ones.[6][7][8] The active oxidant is a chiral dioxirane, generated in situ from the ketone catalyst and a stoichiometric oxidant, commonly potassium peroxymonosulfate (Oxone).[9]
Causality and Mechanistic Insight
The exceptional enantioselectivity of the Shi epoxidation is attributed to the well-defined transition state geometry. The substrate approaches the chiral dioxirane in a "spiro" orientation to minimize steric interactions, directing the oxygen transfer to one specific face of the double bond.[9] This predictable stereochemical outcome makes it a highly reliable method for asymmetric synthesis.
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Experimental Protocol: Shi Epoxidation
This protocol is adapted from the work of Shi and co-workers for the epoxidation of α,β-unsaturated esters.[6][7]
Materials:
-
Ethyl cinnamate
-
Fructose-derived ketone catalyst (e.g., Shi catalyst)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Acetonitrile (CH₃CN)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add ethyl cinnamate (1.0 mmol), the chiral ketone catalyst (0.2-0.3 mmol), and acetonitrile (5 mL).
-
In a separate flask, prepare a buffer solution by dissolving potassium carbonate (4.5 mmol) and EDTA disodium salt (0.005 mmol) in water (5 mL).
-
Add the buffer solution to the reaction flask containing the substrate and catalyst.
-
In another flask, dissolve Oxone (2.5 mmol) in water (5 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the Oxone solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Yttrium-Biphenyldiol Catalyzed Asymmetric Epoxidation
Rare-earth metal complexes, particularly those of yttrium with chiral biaryldiol ligands, have emerged as highly effective catalysts for the asymmetric epoxidation of α,β-unsaturated esters.[10][11] This system operates via a conjugate addition mechanism and is known for its high reactivity and excellent enantioselectivity, often requiring low catalyst loadings.[11]
Causality and Mechanistic Insight
The catalyst is typically generated in situ from a yttrium source (e.g., Y(OiPr)₃), a chiral biphenyldiol or BINOL ligand, and an achiral co-ligand like triphenylarsine oxide or triphenylphosphine oxide.[10] This complex coordinates both the α,β-unsaturated ester and the oxidant (cumene hydroperoxide is commonly used), creating a highly organized chiral environment for the nucleophilic attack of the peroxide, leading to highly enantioselective epoxidation.[11]
Caption: Experimental workflow for Yttrium-catalyzed epoxidation.
Experimental Protocol: Yttrium-Catalyzed Epoxidation
This protocol is based on the methodology developed by Shibasaki and co-workers.[11]
Materials:
-
Ethyl cinnamate
-
Yttrium isopropoxide (Y(OiPr)₃)
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-biphenyl]-2,2'-diol (or similar chiral ligand)
-
Triphenylarsine oxide (Ph₃As=O)
-
Cumene hydroperoxide (CHP)
-
Tetrahydrofuran (THF), anhydrous
-
Molecular sieves (4Å), powdered
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral biphenyldiol ligand (0.02 mmol), triphenylarsine oxide (0.02 mmol), and powdered 4Å molecular sieves (100 mg).
-
Add anhydrous THF (0.5 mL) and stir the suspension for 30 minutes at room temperature.
-
Add Y(OiPr)₃ (0.02 mmol) and stir for another 30 minutes.
-
Cool the mixture to -40 °C.
-
Add ethyl cinnamate (1.0 mmol) to the catalyst mixture.
-
Add cumene hydroperoxide (1.2 mmol) dropwise.
-
Stir the reaction at -40 °C, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the product.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen complex as the catalyst.[12][13] While originally developed for simple alkenes, it has been successfully applied to the epoxidation of cis-ethyl cinnamate.
Causality and Mechanistic Insight
The reaction proceeds via an active manganese(V)-oxo species, which is generated from the Mn(III)-salen catalyst and a terminal oxidant (e.g., NaOCl or dimethyldioxirane).[13] The C₂-symmetric chiral salen ligand creates a sterically defined environment around the metal center. The substrate approaches the Mn=O bond in a way that minimizes steric hindrance with the bulky groups on the ligand, leading to a highly selective oxygen transfer to one face of the alkene.[12]
Experimental Protocol: Jacobsen Epoxidation of cis-Ethyl Cinnamate
This protocol is adapted from studies on the epoxidation of cis-ethyl cinnamate using a Jacobsen-type catalyst.[12][13]
Materials:
-
cis-Ethyl cinnamate
-
(R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
pH 11.3 phosphate buffer
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add cis-ethyl cinnamate (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol). If used, add 4-phenylpyridine N-oxide (0.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the pH 11.3 phosphate buffer (3 mL).
-
Add the NaOCl solution (1.5 mmol) dropwise over 1 hour with vigorous stirring, ensuring the temperature remains at 0 °C.
-
Continue stirring at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
Data Summary and Comparison
The choice of catalytic system depends on factors such as substrate scope, desired enantioselectivity, cost, and scalability. The following table summarizes the typical performance of the discussed methods for the epoxidation of α,β-unsaturated esters.
| Catalytic System | Substrate Example | Catalyst Loading (mol%) | Oxidant | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Shi Epoxidation | trans-Ethyl Cinnamate | 20-30 | Oxone | ~85 | 82-98 | [6],[7],[8] |
| Yttrium-Biphenyldiol | trans-Ethyl Cinnamate | 0.5-2 | CHP | 81-97 | up to 99 | [10],[11] |
| Jacobsen Epoxidation | cis-Ethyl Cinnamate | 2-5 | NaOCl / DMD | Moderate | Good to High | [12],[13] |
Note: Yields and enantiomeric excess (ee) are highly dependent on the specific substrate, ligand, and reaction conditions.
Conclusion
The catalytic asymmetric epoxidation of α,β-unsaturated esters is a well-developed field offering multiple robust solutions for the synthesis of valuable chiral building blocks like this compound. For researchers prioritizing metal-free conditions and operational simplicity, the Shi epoxidation offers an excellent choice with high enantioselectivity. For applications demanding the highest levels of enantiopurity and catalyst turnover, the yttrium-biphenyldiol system developed by Shibasaki is a leading contender. The Jacobsen-Katsuki epoxidation , a classic in asymmetric catalysis, remains a relevant and effective method, particularly for cis-olefins.
The selection of the optimal protocol requires careful consideration of the specific research or production goals. The detailed methodologies provided herein serve as a comprehensive guide for scientists and drug development professionals to successfully implement these powerful synthetic transformations.
References
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Wu, X.-Y., She, X., & Shi, Y. (2002). Highly enantioselective epoxidation of α,β-unsaturated esters by chiral dioxirane. Journal of the American Chemical Society, 124(30), 8792–8793. [Link]
-
Scilit. (n.d.). Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane. Retrieved from [Link]
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Kakei, H., Sone, T., Tsuji, R., Ohshima, T., & Shibasaki, M. (2007). Catalytic asymmetric epoxidation of α,β-unsaturated esters with chiral yttrium-biaryldiol complexes. Chemistry–An Asian Journal, 2(4), 549-559. [Link]
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Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962–8963. [Link]
-
Allen, J. V., Bergeron, S., Griffiths, M. J., Mukherjee, S., Roberts, S. M., Williamson, N. M., & Wu, L. E. (1998). Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. Journal of the Chemical Society, Perkin Transactions 1, (19), 3171-3180. [Link]
-
Wu, X. Y., She, X., & Shi, Y. (2002). Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane. Journal of the American Chemical Society, 124(30), 8792-8793. [Link]
-
Wikipedia. (2023). Juliá–Colonna epoxidation. [Link]
-
Lee, G., et al. (2022). Asymmetric Epoxidation of Enones: Effect of Surfactants, Radical Scavengers and Morphology of Catalysts on Reaction Rates, Chemical Yields and Enantioselectivities in Phase-Transfer Catalysis. Organic Chemistry Frontiers, 9(18). [Link]
-
Li, Z., et al. (2018). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 23(11), 2943. [Link]
-
Chen, W. P., & Roberts, S. M. (1999). Julia–Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-105. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-methyl-3-phenylglycidate. Retrieved from [Link]
-
Horwitz, M. (2024, June 6). Advanced Organic Chemistry: Asymmetric Epoxidation [Video]. YouTube. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (1994). Enantioselective catalytic epoxidation of cinnamate esters. Tetrahedron, 50(15), 4523-4536. [Link]
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Chem-Impex. (n.d.). Ethyl 3-phenylglycidate. Retrieved from [Link]
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ChemScence. (n.d.). Ethyl Cinnamate in Organic Synthesis: A Versatile Building Block. Retrieved from [Link]
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Ramirez, T. A., Wong, O. A., & Shi, Y. (2012). A Highly Enantioselective Ketone Catalyst for Epoxidation. Organic Syntheses, 89, 408-421. [Link]
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Cubillos, J., Montilla, I., & Montes de Correa, C. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Catalysis, InTech. [Link]
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Cubillos, J., Montilla, I., & Montes de Correa, C. (2009). Separation of the Jacobsen s catalyst in the enantioselective epoxidation of cis-ethyl cinnamate under homogeneous conditions. Revista de la Facultad de Ingeniería Universidad de Antioquia, (47), 9-19. [Link]
-
Page, P. C. B., et al. (2010). The application of organocatalytic Asymmetric Epoxidation. University of East Anglia. [Link]
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Sciencemadness.org. (2021). Synthesis of Ethyl Methylphenylglycidate. [Link]
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GTI Laboratory Supplies. (n.d.). Ethyl 3-methyl-3-phenylglycidate, 97.0%, for synthesis, 30mL. Retrieved from [Link]
-
Geller, T., & Mahrwald, R. (2002). Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts. The Journal of Organic Chemistry, 67(1), 259-264. [Link]
-
ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Weitz—Scheffer Epoxidation of Conformationally Flexible and Fixed Enones with Sterically Demanding Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. Retrieved from [Link]
-
Wikipedia. (2023). Asymmetric nucleophilic epoxidation. [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic Asymmetric Epoxidation and Tandem Epoxidation/Passerini Reaction under Eco-friendly Reaction Conditions. Retrieved from [Link]
-
Gunawan, C., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 25(21), 5099. [Link]
-
Figshare. (2018). Asymmetric Weitz−Scheffer Epoxidation of Isoflavones with Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. [Link]
-
ResearchGate. (n.d.). Environmentally friendly epoxidation of olefins under phase-transfer catalysis conditions with hydrogen peroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Separation of the Jacobsen's catalyst in the enantioselective epoxidation of cis-ethyl cinnamate under homogeneous conditions. Retrieved from [Link]
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Application Note: Enzymatic Kinetic Resolution for the Synthesis of Ethyl (R)-2-oxiranylacetate
Abstract: This document provides a comprehensive guide to the synthesis of enantiomerically enriched Ethyl (R)-2-oxiranylacetate, a valuable chiral building block in the pharmaceutical industry. The protocol leverages the principles of Enzymatic Kinetic Resolution (EKR), employing a lipase-catalyzed enantioselective hydrolysis of racemic ethyl 2-oxiranylacetate. This method offers significant advantages over traditional chemical synthesis, including exceptional stereoselectivity, mild and environmentally benign reaction conditions, and operational simplicity. Detailed experimental procedures, from reaction setup and monitoring to product isolation and chiral analysis, are presented. The causality behind the selection of key parameters such as enzyme, solvent, and pH is thoroughly discussed to provide researchers with a robust framework for procedural optimization and implementation.
Introduction: The Significance of Chiral Epoxides
Optically active epoxides are among the most versatile intermediates in modern organic synthesis. Specifically, this compound (also known as (R)-ethyl glycidate) serves as a critical precursor for the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is incorporated into a wide array of drugs, making its efficient and enantiomerically pure production a subject of intense research.
Traditional methods for obtaining single-enantiomer compounds often rely on chiral pool synthesis, asymmetric chemical catalysis, or classical resolution with chiral resolving agents.[1] While effective, these approaches can suffer from drawbacks such as the high cost of catalysts, the need for stoichiometric amounts of often-unrecoverable resolving agents, and harsh reaction conditions. Biocatalysis, particularly through enzymatic kinetic resolution (EKR), presents a powerful and sustainable alternative. EKR utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture, offering a pathway to high-purity chiral molecules under mild, aqueous or biphasic conditions.[2][3]
This application note details a field-proven protocol for the resolution of racemic ethyl 2-oxiranylacetate using lipase-catalyzed hydrolysis, a method prized for its high enantioselectivity and scalability.
Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis
Enzymatic kinetic resolution is predicated on the difference in reaction rates between two enantiomers and a chiral enzyme.[3] In this application, a lipase selectively catalyzes the hydrolysis of one enantiomer of the racemic ester at a much higher rate than the other.
The strategy involves the enantioselective hydrolysis of racemic ethyl (±)-2-oxiranylacetate. The lipase, acting as the chiral catalyst, preferentially recognizes and hydrolyzes the (S)-enantiomer into the corresponding (S)-2-oxiranylacetic acid. The desired (R)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. By terminating the reaction at approximately 50% conversion, the unreacted substrate is left highly enriched in the (R)-enantiomer, while the product is the corresponding (S)-acid. The chemical and physical differences between the remaining ester and the newly formed carboxylic acid (e.g., solubility in aqueous base) allow for their straightforward separation.
The efficiency of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are indicative of excellent separation potential.
Reaction Scheme: (A conceptual image representing the selective hydrolysis of the (S)-enantiomer)
Causality Behind Experimental Choices: A Scientist's Perspective
A robust protocol is not merely a series of steps but a system where each component is chosen for a specific, synergistic purpose. Here, we dissect the critical parameters of the resolution process.
-
Enzyme Selection: Lipases are the biocatalysts of choice for this transformation due to their broad substrate specificity, lack of need for expensive cofactors, and remarkable stability in organic solvents.[4] We specifically recommend an immobilized form of Candida antarctica Lipase B (CALB), such as Novozym® 435. Immobilization dramatically enhances the enzyme's thermal and operational stability, simplifies its removal from the reaction mixture post-reaction, and permits its reuse over multiple cycles, significantly improving process economics.[5] CALB is well-documented for exhibiting high enantioselectivity (E > 200) in the resolution of a wide range of chiral esters and alcohols.[6]
-
Reaction Medium — The Biphasic System: The reaction is best conducted in a biphasic system composed of a water-immiscible organic solvent and an aqueous buffer.[7][8]
-
Organic Phase (e.g., Toluene, MTBE): This phase serves to dissolve the racemic substrate and the resulting enantioenriched ester product. Its presence prevents substrate/product inhibition and can help modulate enzyme activity.
-
Aqueous Phase (e.g., Phosphate Buffer): This phase is essential for maintaining the enzyme's catalytically active conformation. The enzyme's activity is highly dependent on pH, and the buffer maintains this parameter at an optimal level (typically pH 7.0-8.0 for lipases).[8][9] Most lipases exhibit a phenomenon known as "interfacial activation," where their catalytic activity is significantly enhanced at the organic-aqueous interface.[10]
-
-
Temperature Control: Like all enzymatic reactions, temperature is a critical variable. An optimal temperature of 30-40°C is recommended. While higher temperatures can increase the initial reaction rate, they also risk accelerating enzyme denaturation and potentially lowering enantioselectivity.[11] This moderate range provides a balance between a practical reaction time and the preservation of enzyme integrity and selectivity.
-
Reaction Monitoring and the "50% Conversion" Rule: The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%. It is crucial to monitor the reaction's progress and halt it close to 50% conversion. Pushing the reaction beyond this point will lead to increased hydrolysis of the less-preferred (R)-enantiomer, which will progressively decrease the enantiomeric excess (e.e.) of the remaining substrate.[12] Chiral High-Performance Liquid Chromatography (HPLC) is the definitive tool for this purpose.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale resolution.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic Ethyl (±)-2-oxiranylacetate | ≥98% | Standard Vendor |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | - | Standard Vendor |
| Toluene | HPLC or ACS Grade | Standard Vendor |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Reagent Grade | Standard Vendor |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Reagent Grade | Standard Vendor |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Vendor |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Vendor |
| n-Hexane | HPLC Grade | Standard Vendor |
| Isopropanol (IPA) | HPLC Grade | Standard Vendor |
Step-by-Step Procedure
-
Buffer Preparation (0.1 M Phosphate Buffer, pH 7.0):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 7.0 is achieved.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl (±)-2-oxiranylacetate (1.30 g, 10.0 mmol).
-
Add 25 mL of toluene and stir until the substrate is fully dissolved.
-
Add 25 mL of the prepared 0.1 M phosphate buffer (pH 7.0).
-
Add Novozym® 435 (130 mg, ~10% w/w of substrate).
-
-
Enzymatic Resolution:
-
Place the flask in a thermostatically controlled water bath or heating mantle set to 35°C.
-
Begin vigorous stirring (e.g., 250-300 RPM) to ensure adequate mixing of the two phases and suspension of the enzyme.
-
Start monitoring the reaction immediately.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., t = 1, 2, 4, 6, 8 hours), pause stirring briefly and withdraw a small aliquot (~50 µL) from the organic layer.
-
Dilute the aliquot with the HPLC mobile phase (e.g., 1 mL).
-
Analyze by chiral HPLC (see Section 5.1) to determine the conversion and the enantiomeric excess of the remaining ethyl 2-oxiranylacetate.
-
Target: Stop the reaction when the conversion reaches 45-50%.
-
-
Work-up and Product Isolation:
-
Once the target conversion is reached, remove the flask from the heat and filter the reaction mixture through a sintered glass funnel or a Büchner funnel to recover the immobilized enzyme. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.[12]
-
Transfer the filtrate to a 125 mL separatory funnel. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) to extract the (S)-2-oxiranylacetic acid product.[12]
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to afford the enantioenriched this compound as an oil.
-
Analysis and Characterization
Accurate determination of enantiomeric excess is paramount to validating the success of the resolution.[13]
Chiral HPLC Method
A general method for the analysis is provided below. Method optimization may be required based on the specific HPLC system and column used.[14][15]
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Chiral Column | Polysaccharide-based CSP, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
Expected Elution: Under these conditions, the two enantiomers should be baseline resolved. The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of stationary phase, but this should be confirmed with authentic standards.
Key Calculations
-
Enantiomeric Excess (e.e.):
-
e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100
-
Where Area_R and Area_S are the peak areas of the R and S enantiomers, respectively.
-
-
Conversion (c):
-
c (%) = (e.e._s / (e.e._s + e.e._p)) * 100 (assuming the product has 100% e.e.)
-
A more direct method is to use an internal standard or monitor the disappearance of the starting material relative to t=0.
-
Expected Results & Data Summary
The following table summarizes typical results achievable with the described protocol.
| Enzyme | Substrate Conc. (M) | Temp (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | E-Value |
| Novozym® 435 | ~0.4 | 35 | 6-10 | ~50 | >99 | >200 |
Experimental Workflow Visualization
The logical flow of the entire process, from starting materials to final product analysis, is depicted below.
Caption: Workflow for the enzymatic resolution of ethyl 2-oxiranylacetate.
References
-
Evidently, both acylation and deacylation steps of lipase mediated catalysis can be recognized as bimolecular nucleophilic substitution (SN2) reactions. Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. [Link]
-
Asymmetric Aminolytic Kinetic Resolution of Racemic Epoxides Using Recyclable Chiral Polymeric Co(III)-Salen Complexes: A Protocol for Total Utilization of Racemic Epoxide in the Synthesis of (R)-Naftopidil and (S)-Propranolol. ResearchGate. [Link]
-
Immobilisation and application of lipases in organic media. Chemical Society Reviews (RSC Publishing). [Link]
-
Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. ResearchGate. [Link]
-
Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. MDPI. [Link]
-
Lipase and esterase-catalyzed acylation of hetero-substituted nitrogen nucleophiles in water and organic solvents. Semantic Scholar. [Link]
-
Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Scientific.net. [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
-
Enzyme-catalyzed processes in organic solvents. PNAS. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]
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Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. [Link]
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Enzyme-Catalyzed Modifications of Polysaccharides and Poly(ethylene glycol). MDPI. [Link]
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Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
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Large-Scale Synthesis of Ethyl (R)-2-Oxiranylacetate: A Detailed Guide for Pharmaceutical and Fine Chemical Production
Abstract
This comprehensive application note provides a detailed protocol for the large-scale synthesis of Ethyl (R)-2-oxiranylacetate, a critical chiral building block in the pharmaceutical and fine chemical industries. This guide outlines a robust two-stage process commencing with the Jacobsen epoxidation of ethyl acrylate to yield racemic ethyl 2-oxiranylacetate, followed by a highly efficient hydrolytic kinetic resolution (HKR) to isolate the desired (R)-enantiomer in high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a framework for safe and scalable production.
Introduction: The Significance of this compound
Chiral epoxides are indispensable intermediates in modern organic synthesis, serving as versatile precursors for a vast array of enantiomerically pure pharmaceuticals and agrochemicals.[1] this compound, in particular, is a high-value building block due to its reactive oxirane ring and ester functionality, which allow for a variety of subsequent chemical transformations. Its applications span the synthesis of complex molecules, including antiviral agents, cardiovascular drugs, and other biologically active compounds. The stereocenter at the C2 position of the oxirane is crucial for the biological activity of the final products, making enantioselective synthesis paramount.
The synthetic strategy detailed herein addresses the need for a scalable and efficient route to this important molecule. The process begins with the well-established Jacobsen-Katsuki epoxidation, a powerful method for the asymmetric epoxidation of unfunctionalized alkenes.[2] This is followed by a hydrolytic kinetic resolution (HKR), a technique refined by Jacobsen and others, which provides a practical means of separating enantiomers on an industrial scale.[3][4]
Synthetic Strategy: A Two-Pronged Approach to Enantiopurity
The large-scale synthesis of this compound is achieved through a carefully designed two-part process. This strategy ensures both high yield of the racemic epoxide and exceptional enantiomeric purity of the final product.
Part 1: Jacobsen Epoxidation of Ethyl Acrylate. The initial step involves the epoxidation of commercially available and cost-effective ethyl acrylate. The Jacobsen-Katsuki epoxidation is the method of choice for this transformation due to its high efficiency and stereoselectivity for a broad range of olefins.[5] This reaction utilizes a chiral manganese-salen complex, commonly known as Jacobsen's catalyst, to deliver an oxygen atom across the double bond of the ethyl acrylate.
Part 2: Hydrolytic Kinetic Resolution (HKR). The product of the first step is a racemic mixture of (R)- and (S)-ethyl 2-oxiranylacetate. To isolate the desired (R)-enantiomer, a hydrolytic kinetic resolution is employed. This elegant method uses a chiral cobalt-salen catalyst to selectively hydrolyze the (S)-enantiomer to the corresponding diol, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.[4][6] This technique is particularly well-suited for large-scale applications due to its operational simplicity and the use of water as a green and inexpensive reagent.[3]
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Application Notes and Protocols for the Purification of Ethyl (R)-2-oxiranylacetate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl (R)-2-oxiranylacetate is a critical chiral building block in the synthesis of a multitude of pharmaceuticals and biologically active molecules.[1][2][3] Its optical purity is paramount to ensure the stereospecificity and efficacy of the final therapeutic agent. This document provides a comprehensive guide to the purification techniques for this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles and offer practical, field-tested insights. We will delve into kinetic resolution, a cornerstone for obtaining this enantiopure epoxide, and discuss subsequent purification methods such as fractional distillation and flash column chromatography. This guide is designed to equip researchers with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to their specific needs.
Introduction: The Significance of Enantiomeric Purity
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving drug and an inert or even harmful compound. Many drugs are chiral, existing as non-superimposable mirror images called enantiomers.[4] While they may share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body can be drastically different.[4] Therefore, the synthesis and purification of a single, desired enantiomer are often mandatory for drug development.[4] this compound, with its reactive epoxide ring and chiral center, is a prime example of a versatile intermediate where achieving high enantiomeric excess (ee) is crucial.[2][3]
The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater amounts than the other.[5][6] A completely pure enantiomer has an ee of 100%, while a racemic mixture (an equal mixture of both enantiomers) has an ee of 0%.[5][6]
Foundational Technique: Hydrolytic Kinetic Resolution (HKR)
For the preparation of enantiomerically enriched this compound, Hydrolytic Kinetic Resolution (HKR) stands out as a particularly practical and efficient method.[7][8][9] This technique leverages a chiral catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the desired, unreacted enantiomer in high enantiomeric excess.[7][8][10] The Jacobsen-Katsuki epoxidation is another well-established method for producing chiral epoxides, but HKR offers the advantage of starting from inexpensive racemic epoxides.[11]
The Underlying Principle of Jacobsen's HKR
The Jacobsen Hydrolytic Kinetic Resolution employs a chiral (salen)Co(III) complex as the catalyst.[7][8][12] This catalyst preferentially binds to one enantiomer of the racemic epoxide, in this case, the (S)-enantiomer of ethyl 2-oxiranylacetate. This binding activates the (S)-epoxide for nucleophilic attack by water, leading to the formation of the corresponding diol.[13][14] The (R)-enantiomer, which binds less favorably to the catalyst, reacts at a much slower rate, and thus becomes enriched in the reaction mixture.[13]
The beauty of this method lies in its simplicity and efficiency. It uses water as the resolving agent, requires low catalyst loadings (typically 0.2-2.0 mol%), and the catalyst is often recyclable.[7][8][9] This process can achieve exceptional enantioselectivities, often exceeding 99% ee for the recovered epoxide.[7][15]
Caption: Workflow for Hydrolytic Kinetic Resolution.
Protocol: Hydrolytic Kinetic Resolution of Racemic Ethyl 2-oxiranylacetate
Materials:
-
Racemic ethyl 2-oxiranylacetate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Acetic acid (glacial)
-
Deionized water
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: In a clean, dry round-bottom flask, dissolve the Jacobsen's catalyst (0.5 mol%) in THF. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in air for 30 minutes to oxidize Co(II) to the active Co(III) species.
-
Reaction Setup: To the activated catalyst solution, add the racemic ethyl 2-oxiranylacetate.
-
Water Addition: Add 0.55 equivalents of deionized water to the reaction mixture. Note: The amount of water is critical. Using slightly more than 0.5 equivalents ensures high conversion of the unwanted enantiomer, leading to higher enantiomeric excess of the desired product.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the desired enantiomeric excess is reached, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Post-Resolution Purification Techniques
Following the kinetic resolution, the crude product is a mixture of the desired (R)-epoxide, the (S)-diol, and the catalyst. Further purification is necessary to isolate the this compound in high purity.
Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points.[16][17] Since this compound and the corresponding diol have significantly different boiling points, fractional distillation is an effective method for their separation.
Causality behind the choice: The significant difference in volatility between the ester-epoxide and the diol (which has a much higher boiling point due to hydrogen bonding) makes distillation an ideal and scalable purification method.
Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.[18][19]
-
Distillation:
-
Transfer the crude product to the round-bottom flask and add a few boiling chips.
-
Carefully heat the flask.
-
Collect the fractions that distill at the boiling point of this compound (approximately 75-77 °C at 15 mmHg). The diol will remain in the distillation flask.
-
-
Purity Analysis: Analyze the purity of the collected fractions by GC or NMR to confirm the absence of the diol and other impurities.
| Compound | Boiling Point | Notes |
| This compound | ~75-77 °C at 15 mmHg | The desired product, which is more volatile. |
| Ethyl (2R,3S)-2,3-dihydroxybutanoate | Significantly higher | The diol byproduct, less volatile due to hydrogen bonding. |
Table 1: Boiling points of key components.
Flash Column Chromatography
For smaller-scale purifications or when distillation is not feasible, flash column chromatography is an excellent alternative. This technique separates compounds based on their differential adsorption to a stationary phase.
Causality behind the choice: The polarity difference between the relatively nonpolar epoxide and the more polar diol allows for efficient separation on a silica gel column.
Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. The less polar this compound will elute first, followed by the more polar diol.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Post-HKR Purification Options.
Purity and Enantiomeric Excess Determination
Accurate determination of both chemical purity and enantiomeric excess is critical.
-
Chemical Purity: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing chemical purity.
-
Enantiomeric Excess (ee): Chiral GC or chiral HPLC are the most common and reliable methods for determining the enantiomeric excess of the purified product.[20][21] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
| Analytical Technique | Purpose | Typical Stationary Phase/Conditions |
| Chiral Gas Chromatography (GC) | Determination of enantiomeric excess | Cyclodextrin-based chiral columns (e.g., Rt-βDEXse)[21] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess | Polysaccharide-based or Pirkle-type chiral stationary phases[4] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and chemical purity | ¹H and ¹³C NMR in CDCl₃ |
Table 2: Analytical methods for quality control.
Conclusion
The purification of this compound to a high degree of enantiomeric purity is a critical step in the synthesis of many important pharmaceutical compounds. The Hydrolytic Kinetic Resolution, particularly Jacobsen's method, provides a robust and efficient means of accessing this valuable chiral building block from its racemic precursor. Subsequent purification by fractional distillation or flash column chromatography allows for the isolation of the desired enantiomer in high chemical purity. Careful monitoring of both chemical purity and enantiomeric excess using appropriate analytical techniques is essential to ensure the quality of the final product. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently and successfully purify this compound for their synthetic needs.
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Application Notes & Protocols: A Guide to Nucleophilic Addition Reactions of Ethyl (R)-2-Oxiranylacetate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl (R)-2-oxiranylacetate, also known as ethyl (R)-glycidate, is a highly valuable chiral building block in modern organic synthesis. Its strained three-membered epoxide ring makes it an excellent electrophile for a wide array of nucleophilic ring-opening reactions. The ability to control both the regioselectivity and stereoselectivity of these transformations allows for the efficient and predictable synthesis of enantiomerically pure β-hydroxy esters, β-amino alcohols, and other crucial 1,2-difunctionalized intermediates.[1] These products are pivotal in the development of pharmaceuticals, agrochemicals, and natural products.[1][2][3] This document provides a comprehensive guide to the reaction conditions for nucleophilic addition to this compound, offering mechanistic insights, detailed protocols, and a comparative analysis of different catalytic systems for researchers, chemists, and professionals in drug development.
Mechanistic Principles: Regio- and Stereoselectivity
The synthetic utility of this compound hinges on the predictable outcome of the epoxide ring-opening reaction. These reactions are fundamentally SN2 displacements where the epoxide oxygen acts as the leaving group after protonation or coordination to a Lewis acid, or as an alkoxide in base-catalyzed reactions.[4][5] The high ring strain of the epoxide provides the thermodynamic driving force for the reaction.[4][6] Two key factors dictate the structure of the final product: regioselectivity and stereochemistry.
-
Stereochemistry : The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the carbon center that is attacked by the nucleophile.[7] Since the starting material is the (R)-enantiomer, the stereochemistry of the product is directly determined by the site of nucleophilic attack.
-
Regioselectivity : The nucleophile can attack one of two electrophilic carbons: C2 (α-carbon, adjacent to the ester) or C3 (β-carbon, the terminal carbon). The choice between these two sites is governed primarily by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.[4][7]
-
Under Basic or Neutral Conditions (Strong Nucleophiles) : Strong, "hard" nucleophiles (e.g., RO⁻, OH⁻, N₃⁻, RNH₂, RMgX) preferentially attack the less sterically hindered carbon atom.[4][6][8] For this compound, this is the terminal C3 position. This pathway is a classic SN2 reaction.[5][8]
-
Under Acidic Conditions (Weak Nucleophiles) : In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making the epoxide a much better electrophile.[9][10] This activation allows weak nucleophiles (e.g., H₂O, ROH) to open the ring. The transition state gains significant carbocation-like character.[8][9] Consequently, the nucleophile tends to attack the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted carbon.[4][9] For this specific substrate, attack may occur at C2 , influenced by the electronic effects of the adjacent ester group. However, regioselectivity can be less definitive and substrate-dependent under acidic conditions.[7][11]
-
Figure 1: General scheme for nucleophilic ring-opening of this compound.
Reaction Conditions and Protocols for Key Nucleophile Classes
The choice of nucleophile, solvent, catalyst, and temperature is critical for achieving high yields and selectivities. Below are detailed application notes for common nucleophile classes.
Nitrogen Nucleophiles
Nitrogen nucleophiles are essential for synthesizing chiral β-amino alcohols and their derivatives. Azide is a particularly versatile nucleophile, as the resulting azido alcohol can be readily reduced to a primary amine.[7]
-
Causality & Rationale : Sodium azide (NaN₃) is an excellent nucleophile that operates under neutral or mildly basic conditions. The reaction is highly regioselective for the C3 position due to minimal steric hindrance.[7] The use of a protic solvent system like ethanol/water or a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the SN2 reaction. Amines can also be used directly, often catalyzed by tertiary amines or weak Lewis acids to enhance reactivity.[12]
Protocol 2.1: Synthesis of Ethyl (S)-4-azido-3-hydroxybutanoate
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water (0.5 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to obtain the pure azido alcohol.
Oxygen Nucleophiles
The ring-opening with oxygen nucleophiles provides direct access to chiral diols and β-alkoxy-α-hydroxy esters. The reaction conditions determine the outcome.
-
Causality & Rationale : Under basic conditions, a strong nucleophile like hydroxide (from NaOH or KOH) or an alkoxide attacks the C3 position.[5][7] Under acidic conditions (e.g., H₂SO₄, HCl), the epoxide is activated by protonation, allowing a weak nucleophile like water or an alcohol to attack.[6][9] Acid catalysis often favors attack at the more substituted C2 position, though mixtures can occur.[11]
Protocol 2.2: Acid-Catalyzed Methanolysis for Ethyl (R)-3-hydroxy-2-methoxybutanoate
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be purified by chromatography if necessary.
Sulfur Nucleophiles
Thiolates are "soft" and highly effective nucleophiles for epoxide ring-opening, producing valuable β-thio-α-hydroxy esters.
-
Causality & Rationale : Thiols are typically converted to their more nucleophilic thiolate form using a base such as sodium hydride (NaH), triethylamine (Et₃N), or DBU.[12] As strong nucleophiles, they react under basic conditions with high regioselectivity, attacking the less-hindered C3 carbon.[7]
Protocol 2.3: Thiophenol Addition to Synthesize Ethyl (S)-3-hydroxy-4-(phenylthio)butanoate
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve thiophenol (1.1 eq) in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 20 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).
Summary of Reaction Conditions
The selection of appropriate reaction conditions is paramount for achieving the desired synthetic outcome. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Catalyst / Conditions | Typical Solvent | Regioselectivity | Expected Product |
| Nitrogen | Sodium Azide (NaN₃) | Heat (60-80 °C) | EtOH / H₂O, DMF | C3 (major) | Ethyl (S)-4-azido-3-hydroxybutanoate[7] |
| Aniline | Yb(OTf)₃ (Lewis Acid) | CH₂Cl₂ | C3 (major) | Ethyl (S)-3-hydroxy-4-(phenylamino)butanoate | |
| Oxygen | Methanol (MeOH) | H₂SO₄ (cat.) | Methanol | C2 (major) | Ethyl (R)-3-hydroxy-2-methoxybutanoate[11] |
| Sodium Hydroxide | H₂O, Heat | Water / THF | C3 (major) | (S)-3,4-Dihydroxybutanoic acid (after hydrolysis) | |
| Sulfur | Thiophenol | NaH (Base) | THF, DMF | C3 (major) | Ethyl (S)-3-hydroxy-4-(phenylthio)butanoate[7] |
| Carbon | Methylmagnesium Bromide | Anhydrous | THF, Et₂O | C3 (major) | Ethyl (S)-3-hydroxypentanoate |
| Potassium Cyanide (KCN) | Phase Transfer Catalyst | CH₂Cl₂ / H₂O | C3 (major) | Ethyl (S)-4-cyano-3-hydroxybutanoate |
Experimental Workflow and Logic
The strategic approach to the ring-opening of this compound involves a clear decision-making process based on the desired product and the nature of the nucleophile.
Sources
- 1. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. Khan Academy [khanacademy.org]
- 10. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (R)-2-oxiranylacetate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026
Welcome to the technical support guide for the synthesis of Ethyl (R)-2-oxiranylacetate. This valuable chiral building block is crucial in the development of pharmaceuticals and fine chemicals, but its synthesis can present challenges related to yield, purity, and stereochemical control. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the underlying chemical principles.
We will explore the common side reactions and pitfalls associated with the primary synthetic methodologies, including asymmetric epoxidation of ethyl acrylate and the hydrolytic kinetic resolution (HKR) of the racemic epoxide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. Each answer explains the root cause and provides actionable solutions.
Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors I should investigate?
Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions and workup procedures. A systematic approach is the best way to identify and solve the problem.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to run for the necessary duration as determined by this monitoring.[1]
-
-
Catalyst Inactivity or Decomposition: The catalyst is the heart of the asymmetric synthesis. If it's inactive or decomposes, the reaction will stall.
-
Troubleshooting:
-
Jacobsen/HKR Catalysts: Ensure the metal-salen complex is properly prepared, handled, and stored, as they can be sensitive to air and moisture.
-
Shi Catalyst: The fructose-derived ketone catalyst can be susceptible to a competitive Baeyer-Villiger oxidation, which deactivates it.[2] Running the reaction at a higher pH (~10.5) can suppress this side reaction and maintain catalyst activity.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and concentration are critical.
-
Troubleshooting: For many asymmetric epoxidations, lower temperatures improve not only selectivity but also catalyst stability.[4] Conversely, some reactions, like the Williamson ether synthesis variant for making related oxiranes, may require heating to proceed at a reasonable rate. Ensure you are following a validated temperature profile.
-
-
Product Loss During Workup & Purification: The desired epoxide can be lost during extraction or purification. The epoxide ring is sensitive to both acidic and basic conditions, which can lead to ring-opening and the formation of the corresponding diol.[5]
-
Troubleshooting:
-
During aqueous workup, use saturated, neutral salt solutions like brine (sat. NaCl) instead of harsh acid or base washes.
-
If an acid wash is necessary to neutralize a base, use a dilute, weak acid and perform the wash quickly at low temperatures.
-
For purification, column chromatography on silica gel is common. Consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent ring-opening on the column.
-
-
Below is a workflow to guide your troubleshooting process for low yield.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: My enantiomeric excess (ee%) is poor. How can I improve the stereoselectivity?
Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Poor ee% indicates that the catalyst is not effectively differentiating between the two prochiral faces of the substrate or that the product is racemizing.
Possible Causes & Solutions:
-
Suboptimal Temperature: The energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers is often small. Lowering the reaction temperature makes the reaction more sensitive to this energy difference, thereby increasing enantioselectivity.[4]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For Jacobsen epoxidations, reactions can be run as low as -78 °C with certain oxidant systems.[6]
-
-
Catalyst Purity and Structure: The chiral integrity of the catalyst is paramount.
-
Solution: Use a catalyst from a reputable supplier or ensure your in-house preparation method is robust. For salen-based catalysts (Jacobsen, HKR), ensure the chiral diamine used in its synthesis is of high optical purity.
-
-
Presence of Impurities: Water or other nucleophilic impurities can interfere with the catalyst, altering the chiral environment and reducing ee%.
-
Solution: Use anhydrous solvents and freshly distilled substrates. Ensure that the starting ethyl acrylate has not dimerized or polymerized.[7]
-
-
Incorrect Catalyst for Substrate: Different catalysts have different substrate preferences.
-
Solution: The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted olefins.[8][9] The Shi epoxidation is generally preferred for trans-disubstituted and trisubstituted olefins.[2] Ensure you are using the optimal catalyst system for ethyl acrylate, which is an electron-deficient monosubstituted olefin.
-
Q3: I'm observing a significant amount of a diol byproduct, especially after workup. What is it and how can I prevent its formation?
The most common diol byproduct is ethyl 2,3-dihydroxypropanoate, which results from the ring-opening of the desired epoxide.
Causality:
The epoxide ring, while a versatile functional group, is susceptible to nucleophilic attack, especially under acidic or basic conditions which activate the ring. Water, alcohols, or even trace hydroxides can act as nucleophiles, leading to the formation of the diol. This is precisely the reaction exploited in Hydrolytic Kinetic Resolution (HKR), where water is a reagent used to selectively hydrolyze one enantiomer of the epoxide.[10][11] However, uncontrolled hydrolysis during workup will consume your desired product.
Prevention Strategies:
-
Neutralize Carefully: After the reaction, if you need to neutralize the mixture, do so cautiously with a buffered solution or a weak acid/base at 0 °C.
-
Avoid Acidic Conditions: Do not use strong acids (e.g., 1M HCl) for washing unless absolutely necessary and for a very short duration. Chromotography on untreated silica gel can also be acidic enough to cause this side reaction.
-
Prompt Extraction: Once the reaction is quenched, extract the product into an organic solvent and dry it promptly with a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove water.
-
Buffer the Reaction: In cases where the reaction itself might generate acidic or basic species, the inclusion of a non-nucleophilic buffer can be beneficial.
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides deeper insight into the synthesis of this compound.
Q1: What are the main synthetic strategies for producing this compound, and how do I choose the best one?
There are three primary strategies, each with distinct advantages and disadvantages. The choice depends on factors like desired scale, required enantiopurity, and available equipment.
| Synthetic Strategy | Key Reagents/Catalyst | Pros | Cons | Typical ee% |
| Asymmetric Epoxidation | Starting Material: Ethyl Acrylate[12] Catalyst: Chiral Ketone (Shi)[3] or Mn-Salen (Jacobsen)[9] Oxidant: Oxone, Bleach | Direct synthesis, 100% theoretical yield, avoids resolving a racemate. | Can be sensitive to substrate; may require significant optimization for high ee%. | 80-97% |
| Hydrolytic Kinetic Resolution (HKR) | Starting Material: Racemic Ethyl 2-oxiranylacetate Catalyst: Chiral (salen)Co(III) complex[10] Reagent: H₂O (0.5-0.7 equiv.) | Exceptionally high ee% for the recovered epoxide.[13] Robust and highly general for terminal epoxides.[11] | Maximum theoretical yield is 50%. Requires synthesis/purchase of racemic starting material. | >99%[10][14] |
| Biocatalytic Resolution | Starting Material: Racemic Ethyl 2-oxiranylacetate Catalyst: Lipase or Esterase (e.g., CAL-B)[5] | "Green" method using mild, ambient conditions. Can exhibit very high selectivity. | Requires screening for the right enzyme; can have longer reaction times. | Variable, can be >98% |
Decision-Making Flowchart:
Caption: Decision tree for selecting a synthetic strategy.
Q2: In the Shi epoxidation, why is a basic pH necessary, and what is the Baeyer-Villiger side reaction?
In the Shi epoxidation, a chiral ketone (derived from fructose) reacts with an oxidant (typically Oxone, potassium peroxymonosulfate) to form a highly reactive chiral dioxirane in situ. This dioxirane is the species that transfers an oxygen atom to the alkene.[3]
Role of pH: The reaction is typically run at a pH of ~10.5. While Oxone decomposes more rapidly at this pH, the rate of the desired dioxirane formation is enhanced even more. Crucially, a high pH disfavors a key catalyst decomposition pathway: the Baeyer-Villiger (BV) oxidation .[2][3]
Baeyer-Villiger Side Reaction: This is a classic reaction where a peroxyacid oxidizes a ketone to an ester. In the context of the Shi epoxidation, the oxidant (oxone) can attack the catalyst ketone itself, rearranging it into an unwanted ester, thereby destroying the catalyst.[2] By maintaining a basic medium, the nucleophilicity of the peroxide species is increased, favoring attack on the alkene (the desired reaction) over the intramolecular rearrangement (the BV side reaction).
The diagram below illustrates the catalytic cycle and the competing decomposition pathway.
Caption: Shi epoxidation cycle vs. the Baeyer-Villiger side reaction.
Q3: What is the mechanism of the Jacobsen-Katsuki epoxidation and are there common side reactions?
The Jacobsen-Katsuki epoxidation uses a chiral manganese-salen complex as the catalyst.[15] The active oxidant is believed to be a high-valent manganese(V)-oxo species, formed from the reaction of the Mn(III) catalyst with a stoichiometric oxidant like bleach (NaOCl) or m-CPBA.[8]
Mechanism: The exact mechanism of oxygen transfer to the alkene is complex and has been debated. It can proceed through several pathways depending on the substrate:[8][16]
-
Concerted Pathway: The oxygen is transferred in a single step, which is common for alkyl-substituted olefins and generally leads to high stereoselectivity.
-
Radical Pathway: A stepwise process involving a radical intermediate. This can be competitive, especially for conjugated substrates like styrenes. This pathway can lead to a loss of stereoselectivity and the formation of trans-epoxides from cis-alkenes as a side product.
-
Metallaoxetane Pathway: Involving a four-membered ring intermediate containing manganese.
Common Side Reactions:
-
Loss of Stereoselectivity: If the radical pathway is significant, rotation around the C-C bond in the intermediate can lead to a mixture of cis and trans products, lowering the overall ee%.[8]
-
Catalyst Degradation: The Mn-salen catalyst can be oxidatively degraded over time, leading to lower yields. The addition of a co-catalyst or axial ligand, like N-methylmorpholine N-oxide (NMO), can sometimes stabilize the catalyst and improve performance.[6]
Experimental Protocol: Hydrolytic Kinetic Resolution (HKR)
This protocol is adapted from the highly effective method developed by Jacobsen and coworkers for resolving terminal epoxides.[10][11] It reliably produces this compound in >99% ee.
Materials:
-
Racemic ethyl 2-oxiranylacetate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) hydrate (Jacobsen's HKR Catalyst)
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Diethyl ether or MTBE (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Activation: In a clean, dry flask under ambient atmosphere, dissolve the (R,R)-Co(II) salen complex (0.5 mol % relative to the racemic epoxide) in THF (approx. 1 mL per 100 mg of catalyst). Add glacial acetic acid (2 equivalents relative to the catalyst). Stir the solution in open air for 10-15 minutes. The color should change from orange/red to a deep brown, indicating oxidation to the active Co(III) species.
-
Reaction Setup: To a separate flask, add racemic ethyl 2-oxiranylacetate (1.0 equiv).
-
Initiation: Add the activated catalyst solution to the racemic epoxide.
-
Water Addition: Add deionized water (0.55 equivalents relative to the racemic epoxide) to the mixture. The reaction is often run neat (solvent-free) or with minimal solvent.[11][13]
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by chiral GC or HPLC. The reaction is typically complete when ~50-55% of the starting material has been consumed (usually 12-24 hours).
-
Workup:
-
Once the reaction has reached the desired conversion, dilute the mixture with diethyl ether or MTBE.
-
Wash the organic layer with water and then with brine. Be careful to avoid emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product contains the desired (R)-epoxide and the (S)-diol byproduct.
-
Purify the mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the more polar diol from the desired epoxide product.
-
-
Analysis: Confirm the purity and determine the enantiomeric excess (ee%) of the isolated this compound using chiral GC or HPLC.
References
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
-
Wikipedia. (n.d.). Shi epoxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Science, 277(5328), 936-938. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Jacobsen–Katsuki epoxidation | Request PDF. Retrieved from [Link]
-
Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). Shi Asymmetric Epoxidation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Shi Epoxidation. Retrieved from [Link]
-
Scribd. (n.d.). Shi Asymmetric Epoxidation Overview. Retrieved from [Link]
-
MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric epoxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubChem - Ethyl Acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
ResearchGate. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]
-
National Institutes of Health. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Retrieved from [Link]
-
ResearchGate. (2015). Editorial (Thematic Issue: Enantioselective Synthesis in Organic and Medicinal Chemistry). Retrieved from [Link]
Sources
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- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. Shi Epoxidation [organic-chemistry.org]
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]
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- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"improving yield and enantioselectivity for Ethyl (R)-2-oxiranylacetate"
Introduction: Ethyl (R)-2-oxiranylacetate is a high-value chiral building block, indispensable in the synthesis of a multitude of pharmaceutical agents and complex organic molecules.[1] Its stereochemically defined epoxide ring serves as a versatile handle for introducing chirality and further functionalization. Achieving high yield and, critically, high enantioselectivity (enantiomeric excess, ee%) is paramount for its effective use. This guide provides practical, field-proven insights into troubleshooting common issues encountered during its synthesis, framed in a question-and-answer format to directly address challenges faced by researchers in both academic and industrial settings.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems that can arise during the synthesis of this compound, focusing on the two predominant synthetic strategies: Asymmetric Epoxidation and Enzymatic Kinetic Resolution.
Area 1: Asymmetric Epoxidation of Ethyl Acrylate
Asymmetric epoxidation, particularly using chiral catalysts like the Manganese-salen complexes in the Jacobsen-Katsuki epoxidation, is a powerful, atom-economical method.[1][2][3] However, its success is highly sensitive to several experimental parameters.
Question 1: My reaction yield is very low. What are the likely causes and how can I fix this?
Answer: Low yield in a Jacobsen-Katsuki epoxidation is a common issue that can typically be traced back to four main areas: catalyst activity, oxidant decomposition, substrate quality, or reaction conditions.
-
Catalyst Inactivation: The Mn(III)-salen catalyst is prone to deactivation.
-
Cause: Formation of inactive µ-oxo dimers. Additives can prevent this.
-
Solution: The addition of a catalytic amount of a pyridine N-oxide derivative can disrupt the formation of these inactive dimers and may improve reaction rates and yields.[4]
-
Action: Add 4-phenylpyridine N-oxide (approx. 0.25 equivalents relative to the catalyst) to the reaction mixture before adding the oxidant.
-
-
Oxidant Choice and Stability: The choice and handling of the terminal oxidant are critical.
-
Cause: Stoichiometric oxidants like sodium hypochlorite (bleach) can have variable concentrations and degrade over time. Other oxidants may be incompatible or inefficient.
-
Solution: Use a reliable and fresh source of oxidant. Titrate your bleach solution before use to determine its active chlorine content. Alternatively, consider using buffered bleach or other oxidants like m-CPBA or Oxone (potassium peroxymonosulfate).[5]
-
Action: For a robust system, prepare a buffered bleach solution (pH ~11) by adding sodium phosphate.
-
-
Substrate Purity: Ethyl acrylate is susceptible to polymerization.[6][7]
-
Cause: The presence of polymers or inhibitors in the starting material can interfere with the reaction.
-
Solution: Ensure the ethyl acrylate is pure and free from polymer.
-
Action: Distill the ethyl acrylate immediately before use to remove any inhibitors (like MEHQ) and polymers.
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Cause: Non-optimal temperature can lead to catalyst decomposition or side reactions. The solvent system must facilitate all components coming together.
-
Solution: Maintain the recommended temperature (often 0 °C to room temperature). Use a solvent system, like a mixture of dichloromethane and water, that effectively dissolves the substrate and allows for efficient phase transfer of the oxidant.
-
Question 2: My enantioselectivity (ee%) is poor. How can I improve the stereochemical control of the reaction?
Answer: Poor enantioselectivity is a critical failure in this synthesis. It almost always points to an issue with the chiral catalyst itself or the conditions that govern its interaction with the substrate.
-
Catalyst Integrity: The C₂-symmetric chiral salen ligand is the source of stereoselectivity.[2][3]
-
Cause: An impure or improperly prepared ligand will lead to a catalyst that cannot effectively differentiate between the two faces of the alkene.
-
Solution: Ensure the chiral diamine and salicylaldehyde derivative used to synthesize the salen ligand are of high purity. The final Mn-salen complex should be carefully purified and characterized.
-
Action: Recrystallize the salen ligand before complexation with Mn(OAc)₂. Ensure complete formation of the Mn(III) complex by air oxidation, often in a coordinating solvent.
-
-
Reaction Temperature: Temperature has a significant impact on enantioselectivity.
-
Cause: At higher temperatures, there is enough thermal energy to overcome the small difference in activation energy between the pathways leading to the (R) and (S) enantiomers, resulting in a more racemic product.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity.
-
Action: Run the reaction at 0 °C or even -20 °C. While this may slow the reaction rate, the improvement in ee% is often substantial.
-
-
Mechanism of Stereoselection: Understanding how the catalyst directs the reaction can help troubleshoot. The substrate can approach the metal-oxo intermediate from different pathways, and the bulky groups on the salen ligand are designed to sterically block all but the desired approach.
Below is a troubleshooting decision tree for improving enantioselectivity:
Caption: Decision tree for troubleshooting low enantioselectivity.
Area 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-oxiranylacetate
Kinetic resolution using enzymes, particularly lipases, is a robust method that leverages the high enantioselectivity of biocatalysts.[1] The enzyme selectively hydrolyzes the unwanted (S)-enantiomer, leaving the desired (R)-ester enriched. The theoretical maximum yield for this process is 50%.
Question 3: My enzymatic resolution is not working. The conversion is low, and the ee% of the remaining ester is poor.
Answer: Failure in enzymatic kinetic resolution typically stems from non-optimal reaction conditions for the enzyme or an inappropriate choice of biocatalyst or reaction medium.
-
Enzyme Activity and Inhibition: Enzymes are sensitive catalysts.
-
Cause: The pH, temperature, or solvent may be denaturing the enzyme. High concentrations of the substrate or the produced acid can also cause inhibition.
-
Solution: Each enzyme has an optimal pH and temperature range. Buffer the aqueous phase to maintain the optimal pH. Control the temperature carefully. Substrate inhibition can be managed by fed-batch strategies.
-
Action: For a common lipase like Candida antarctica Lipase B (CALB), start with a phosphate buffer at pH 7.0 and a temperature of 30-40 °C. If inhibition is suspected, add the racemic ester slowly over several hours.
-
-
Choice of Biocatalyst: Not all hydrolases are effective.
-
Cause: The chosen lipase or esterase may have low activity or low enantioselectivity for your specific substrate.
-
Solution: Screen a panel of different lipases. Immobilized enzymes often offer superior stability and reusability.
-
Action: Test several commercially available lipases, such as CALB (Novozym 435), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL), to find the one with the best performance (high E-value).
-
-
Reaction Medium: The solvent system is critical for performance.
-
Cause: A fully aqueous system can lead to low substrate solubility and product inhibition by the carboxylic acid.
-
Solution: Using a biphasic system (e.g., water/heptane or water/MTBE) can improve substrate availability and sequester the product, driving the reaction forward.[8]
-
Action: Set up the reaction in a 1:1 mixture of phosphate buffer and methyl tert-butyl ether (MTBE). The enzyme will reside at the interface, and the organic phase will contain the substrate and the desired (R)-ester product.
-
Below is a generalized workflow for optimizing an enzymatic kinetic resolution:
Caption: Workflow for optimizing enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of the Jacobsen epoxidation compared to enzymatic resolution? A: The primary advantage of Jacobsen epoxidation is its potential for a 100% theoretical yield, as it directly creates the desired chiral epoxide from an achiral starting material. Enzymatic kinetic resolution is fundamentally limited to a 50% maximum yield because it resolves a racemic mixture. However, enzymatic methods are often considered "greener" as they operate under milder conditions and avoid heavy metals.[1]
Q: How can I accurately determine the enantiomeric excess (ee%) of my product? A: The most reliable methods for determining ee% are chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate the (R) and (S) enantiomers, allowing for their direct quantification.
Q: My purification by column chromatography is difficult, and the yield is low. Are there better methods? A: this compound is a relatively volatile and polar small molecule, which can make column chromatography challenging. Short-path distillation under reduced pressure can be a highly effective method for purification, especially on a larger scale.[5] Ensure your system can achieve a good vacuum and use a cold trap to prevent product loss.
Q: What safety precautions should I take when performing these reactions? A: When using oxidants like bleach or m-CPBA, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic peroxides can be shock-sensitive and should be handled with care. For enzymatic reactions, while generally safer, standard laboratory practices should still be followed.
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation
This protocol is a representative example and should be optimized for your specific setup.
-
To a stirred solution of the chiral (R,R)-Mn(III)-salen catalyst (0.05 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add 4-phenylpyridine N-oxide (0.0125 equivalents).
-
Add freshly distilled ethyl acrylate (1.0 equivalent).
-
To this mixture, add a buffered aqueous solution of sodium hypochlorite (commercial bleach, buffered to pH 11 with 0.05 M Na₂HPO₄) (1.5 equivalents) dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Stir the biphasic mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is a representative example and should be optimized for your specific enzyme and setup.
-
To a flask, add phosphate buffer (0.1 M, pH 7.0) and an equal volume of methyl tert-butyl ether (MTBE).
-
Add the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) at a loading of 10-20 mg per mmol of substrate.
-
Add racemic ethyl 2-oxiranylacetate (1.0 equivalent) to the biphasic system.
-
Stir the mixture vigorously at 35 °C. Monitor the reaction progress by taking aliquots from the organic layer and analyzing the conversion and ee% by chiral GC.
-
Stop the reaction when conversion reaches ~50% (ideally, this corresponds to the highest ee% for the remaining ester).
-
Filter off the immobilized enzyme (which can be washed and potentially reused).
-
Separate the organic layer, wash it with a saturated NaHCO₃ solution to remove the acidic byproduct, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the enriched this compound.
References
-
Wikipedia. (2023, December 2). Jacobsen epoxidation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
- Google Patents. (n.d.). Chiral catalysts and epoxidation reactions catalyzed thereby.
-
Cubillos, J. C., et al. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar. Retrieved from [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 199. [Link]
-
MDPI. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 26(4), 988. [Link]
-
PMC. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(21), 11579. [Link]
-
PMC. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 88(17), 12228–12236. [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
-
University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 8. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting epoxide ring instability of Ethyl (R)-2-oxiranylacetate"
Introduction for the Researcher
Welcome to the technical support guide for Ethyl (R)-2-oxiranylacetate (CAS: 112083-64-4). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. Its value lies in the reactive epoxide ring, a feature that also presents its primary challenge: instability.[1][2] This guide provides in-depth, field-proven insights into the causes of this instability and offers practical, validated solutions to common experimental issues. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments and the reliability of your results.
Section 1: Foundational Knowledge - Understanding Epoxide Instability
This section addresses the fundamental chemical principles governing the stability of the oxirane ring in this compound.
FAQ 1: What makes the epoxide ring in this compound inherently unstable?
The instability of the epoxide ring is a direct consequence of its structure. It is a three-membered ring containing two carbon atoms and one oxygen atom, resulting in significant ring strain .[2][3] This strain arises from two main factors:
-
Angle Strain: The internal bond angles in the triangular ring are approximately 60°. This is a major deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms, leading to poor orbital overlap and a high-energy state.[2]
-
Torsional Strain: The C-H bonds on adjacent carbons are in a permanently eclipsed conformation, further increasing the ring's internal energy.[2]
This high level of stored energy makes the epoxide ring susceptible to ring-opening reactions by a wide variety of nucleophiles, even weak ones, as the reaction relieves the strain.[2][3]
FAQ 2: What are the primary degradation pathways for this compound?
The primary degradation pathways involve the nucleophilic opening of the epoxide ring. This can be catalyzed by either acidic or basic conditions, often inadvertently introduced into an experiment. The ester functional group can also undergo hydrolysis, particularly under harsh conditions.[1][4]
-
Acid-Catalyzed Ring Opening: In the presence of acids (e.g., trace acid in solvents, Lewis acids, or acidic workup conditions), the epoxide oxygen is protonated. This makes it a much better leaving group and activates the ring for nucleophilic attack.[5][6] Water, if present, can act as a nucleophile, leading to the formation of a diol.[7][8]
-
Base-Catalyzed Ring Opening: Strong bases (e.g., hydroxide, alkoxides, amines) can directly attack one of the epoxide carbons in an SN2 reaction, forcing the ring to open.[5][8][9] This pathway does not require prior protonation of the epoxide oxygen.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[1][4] This is often a competing side reaction, especially if the reaction requires heating.[4][10]
The following diagram illustrates the two main epoxide ring-opening degradation pathways.
Section 2: Proactive Measures - Storage and Handling
Preventing degradation starts with proper storage and handling protocols.
FAQ 3: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, strict storage conditions are necessary. The compound is sensitive to temperature, light, and atmospheric moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store long-term at 2-8°C. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |
| Container | Use the original, tightly sealed container. Avoid glass stoppers or metal-lined caps.[11] | Ensures a moisture-free environment and prevents reaction with incompatible materials. |
| Light | Store in a dark place or use an amber vial.[11] | Protects the compound from potential light-induced decomposition. |
| Purity | Use high-purity, anhydrous solvents and reagents. | Minimizes sources of acidic or basic impurities that can catalyze degradation. |
FAQ 4: How should I handle the compound during experimental setup to minimize degradation?
Your handling technique is critical. Every step, from weighing to addition, is an opportunity to introduce contaminants that can compromise the epoxide's stability.
Protocol 1: Step-by-Step Guide for Safe Handling and Dispensing
-
Prepare Your Workspace: Ensure your chemical fume hood is clean and dry. Use oven-dried glassware for all operations.[12]
-
Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of the liquid under a positive pressure of inert gas (e.g., Argon or Nitrogen).
-
Seal Promptly: Immediately and tightly reseal the main container after dispensing. Purge the headspace with inert gas before final sealing if possible.
-
Solvent Addition: Add the dispensed epoxide to your reaction vessel, which should already contain anhydrous solvent and be under an inert atmosphere.
-
Temperature Control: If the reaction is exothermic or sensitive, perform the addition at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.[10]
Section 3: Troubleshooting In-Situ - Common Experimental Issues
This section provides a logical framework for diagnosing and solving problems as they occur during your experiment.
FAQ 5: My reaction shows unexpected byproducts. How can I determine if epoxide ring opening is the cause?
The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in your analytical data (LC-MS, GC-MS) is a common sign of degradation.
-
Hypothesis: The most common byproduct from unwanted ring-opening is the corresponding diol, ethyl (R)-2,3-dihydroxypropanoate.[1] This compound is significantly more polar than the starting epoxide.
-
Diagnostic Test: Run a TLC. The diol byproduct will have a much lower Rf value (it will stick closer to the baseline) than the starting epoxide due to its higher polarity.
Protocol 2: Protocol for Assessing Purity via TLC
-
Prepare Samples: Dissolve a small amount of your starting material (as a control) and a sample from your reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the Plate: Spot both samples side-by-side on a silica gel TLC plate.
-
Develop the Plate: Use a mobile phase appropriate for your compound, typically a mixture of a non-polar and a polar solvent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize: Use an appropriate stain, such as potassium permanganate (KMnO₄), which will react with the diol to give a distinct spot.
-
Analysis: Compare the reaction mixture lane to the starting material lane. A new, low-Rf spot in the reaction mixture lane is strong evidence of diol formation via ring opening.
FAQ 6: I suspect my starting material has degraded. How can I purify it?
If you suspect your stock of this compound has degraded, purification is necessary to avoid introducing impurities into your reaction. Fractional distillation under reduced pressure is the most effective method for separating the volatile epoxide from the less volatile diol byproduct.
Caution: Attempting to purify epoxides can be hazardous. Ensure you have the proper equipment and safety measures in place.
FAQ 7: My reaction is failing under acidic conditions. What's happening and what are the alternatives?
The Problem: Under acidic conditions, the epoxide ring is activated, and any nucleophile present (including the solvent, e.g., water) can attack. The attack on this unsymmetrical epoxide is regioselective and typically occurs at the more substituted carbon, which may not be the desired outcome.[5] Furthermore, the acidic conditions can promote polymerization or other side reactions.[10]
The Solution:
-
Neutralize the Reaction: Use non-acidic or buffered conditions if possible. Add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid.
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents to eliminate water as a competing nucleophile.
-
Choose Alternative Catalysts: If a Lewis acid is required, consider milder options or use it at cryogenic temperatures to improve selectivity.
FAQ 8: My reaction is failing under basic conditions. What's happening and what are the alternatives?
The Problem: Strong, hard nucleophiles and bases (like OH⁻, RO⁻) will attack the epoxide ring via an SN2 mechanism.[9] For this compound, this attack occurs preferentially at the less sterically hindered carbon (the C-H₂ carbon).[8][13] This may lead to the wrong regioisomer. Additionally, strong bases can promote the hydrolysis of the ester group.[4]
The Solution:
-
Use Milder Bases: Switch to a milder, non-nucleophilic base if its role is simply to deprotonate another species (e.g., K₂CO₃, Et₃N).[12]
-
Control Stoichiometry: Use a precise stoichiometric amount of the base/nucleophile to avoid excess that could cause side reactions.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
The following diagrams illustrate the regioselectivity of nucleophilic attack and a general troubleshooting workflow.
References
-
University of California, Santa Barbara. (n.d.). Ethyl Acetate Storage and Dispensing. Retrieved from UCSB Environmental Health & Safety. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from Chemistry Steps. [Link]
- Google Patents. (2012). CN102731298A - Method for purifying ethyl acetate.
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from Notre Dame Risk Management and Safety. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Retrieved from Chemguide. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Retrieved from Master Organic Chemistry. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from Organic Chemistry | OpenStax. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from Khan Academy. [Link]
-
Royal Society of Chemistry. (2014). Chemistry Vignettes; Acid catalysed ester hydrolysis. Retrieved from YouTube. [Link]
-
PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Retrieved from PubMed. [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Optimization of Reaction Parameters for Ethyl (R)-2-oxiranylacetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl (R)-2-oxiranylacetate. This valuable chiral building block is instrumental in the development of various pharmaceuticals and fine chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its asymmetric synthesis, primarily focusing on the Jacobsen-Katsuki epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of this compound?
The Jacobsen-Katsuki epoxidation is a widely adopted and effective method for the enantioselective epoxidation of unfunctionalized alkenes, such as the precursor to this compound.[3][4] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond.[4][5]
Q2: What is the general mechanism of the Jacobsen-Katsuki epoxidation?
While not entirely elucidated, the commonly accepted mechanism involves the oxidation of the Mn(III)-salen catalyst to a high-valent manganese(V)-oxo species.[3][6] This active intermediate then transfers the oxygen atom to the alkene. The prevailing theory suggests a concerted pathway, although radical and metalla-oxetane pathways may also play a role depending on the substrate and reaction conditions.[3][5][7]
Q3: Why is enantioselectivity crucial in the synthesis of this compound?
As a chiral molecule, the biological activity of downstream products derived from this compound is often dependent on its specific stereochemistry. The (R)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals. Therefore, achieving high enantiomeric excess (ee) is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via Jacobsen-Katsuki epoxidation.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired epoxide. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including catalyst deactivation, incomplete conversion, or side product formation. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Integrity:
-
Verify Catalyst Quality: Ensure the Mn(III)-salen catalyst is of high purity and has been stored correctly, protected from moisture and air.
-
Catalyst Loading: While the Jacobsen epoxidation is catalytic, an insufficient amount of catalyst can lead to slow reaction rates and incomplete conversion. Experiment with catalyst loading, typically ranging from 4-10 mol%.
-
-
Oxidant and Additives:
-
Choice of Oxidant: Sodium hypochlorite (bleach) is a common and cost-effective oxidant.[6] Ensure it is fresh and its concentration is accurately known. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used.
-
Role of Axial Ligands: The addition of a co-catalyst, such as 4-phenylpyridine N-oxide (4-PPNO), can significantly enhance reaction rates and catalyst stability, thereby improving yields.[8] 4-PPNO is thought to facilitate the catalytic cycle and protect the catalyst from deactivation pathways.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can sometimes improve catalyst stability and prevent side reactions, although it may also decrease the reaction rate.
-
pH Control: When using bleach as the oxidant, maintaining the pH of the aqueous phase around 11 can be crucial for optimal performance.
-
Issue 2: Poor Enantioselectivity (Low %ee)
Q: I am obtaining the epoxide product, but the enantiomeric excess is below the desired level (>95% ee). What factors influence enantioselectivity and how can I optimize it?
A: Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Several parameters can be fine-tuned to enhance the stereochemical control:
-
Catalyst Structure:
-
Ligand Design: The structure of the salen ligand is paramount for inducing chirality. The bulky substituents on the diimine bridge and the salicylaldehyde moieties create a chiral environment around the manganese center, dictating the facial selectivity of the alkene approach. The (R,R)-catalyst is typically used to produce the (R)-epoxide.
-
-
Solvent Effects:
-
Solvent Polarity: The choice of solvent can have a pronounced effect on enantioselectivity. Dichloromethane is a commonly used solvent. In some cases, less polar solvents have been shown to improve enantiomeric excess.[9] A solvent screen is often a worthwhile optimization step.
-
-
Temperature:
-
Lowering the Temperature: In many asymmetric reactions, decreasing the reaction temperature leads to higher enantioselectivity.[10][11] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. Running the reaction at 0 °C or even -20 °C can be beneficial.
-
-
Alkene Purity:
-
Substrate Quality: Ensure the starting alkene, ethyl (E)-but-2-enoate, is of high purity. Impurities could potentially interfere with the catalyst or the reaction pathway.
-
Issue 3: Formation of Side Products
Q: I am observing the formation of unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: Side product formation can compete with the desired epoxidation, leading to reduced yields and purification challenges.
-
Diol Formation:
-
Cause: The primary side product is often the corresponding diol, formed by the hydrolysis of the epoxide. This can be catalyzed by acidic or basic conditions.
-
Solution:
-
Control pH: As mentioned, maintaining the appropriate pH is crucial.
-
Anhydrous Conditions: If using an oxidant other than aqueous bleach, ensure the reaction is carried out under anhydrous conditions to minimize water- Sourced hydrolysis.
-
Work-up: Quench the reaction promptly and perform a neutral work-up to avoid prolonged exposure of the epoxide to conditions that could promote ring-opening.
-
-
-
Oxidative Degradation:
-
Cause: The oxidant can sometimes lead to the degradation of the starting material, product, or catalyst.
-
Solution:
-
Stoichiometry of Oxidant: Use the minimum effective amount of the oxidant. A slight excess is typically required, but a large excess should be avoided.
-
Slow Addition: Adding the oxidant slowly over a period of time can help to maintain a low instantaneous concentration, minimizing side reactions.
-
-
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol provides a starting point for the Jacobsen-Katsuki epoxidation to synthesize this compound.
Materials:
-
Ethyl (E)-but-2-enoate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Dichloromethane (DCM), anhydrous
-
Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH ~11
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-but-2-enoate (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.05 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Add 4-PPNO (0.25 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the buffered sodium hypochlorite solution (1.5 equiv) dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity
| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | None | 25 | DCM | 75 | 92 |
| 2 | 5 | 25% 4-PPNO | 25 | DCM | 85 | 93 |
| 3 | 5 | 25% 4-PPNO | 0 | DCM | 82 | 97 |
| 4 | 2 | 25% 4-PPNO | 0 | DCM | 65 | 96 |
| 5 | 5 | 25% 4-PPNO | 0 | Toluene | 78 | 98 |
Data is illustrative and may vary based on specific experimental conditions.
Visualizations
Jacobsen-Katsuki Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 7. Jacobson katsuki named rxn | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification of Chiral Epoxides
Welcome to the Technical Support Center for Chiral Epoxide Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying enantiomerically pure epoxides. As chiral epoxides are crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals, their purification is a critical step that often presents significant hurdles.[1] This resource provides field-proven insights and practical troubleshooting advice to help you navigate these complexities with confidence.
Diagram: Purification Strategy Decision Workflow
The selection of an appropriate purification strategy is paramount for success. This decision is influenced by factors such as the scale of your synthesis, the properties of your epoxide, and the required level of enantiopurity.
Caption: A decision tree for selecting a chiral epoxide purification method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of chiral epoxides in a question-and-answer format.
Q1: My chiral HPLC/GC separation shows poor resolution or peak tailing. What are the likely causes and how can I fix it?
A1: Poor resolution in chiral chromatography is a common frustration. The cause can range from suboptimal method parameters to column degradation.
-
Potential Cause 1: Incorrect Mobile Phase Composition. The separation of enantiomers on a chiral stationary phase (CSP) is highly sensitive to the mobile phase composition.[2][3]
-
Solution: Methodically screen different mobile phases. For normal-phase chromatography, vary the ratio of hexane/isopropanol or hexane/ethanol. Small percentages of additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can dramatically improve peak shape and resolution.[2] For reversed-phase, adjust the aqueous/organic ratio and pH.
-
-
Potential Cause 2: Inappropriate Flow Rate. Chiral separations often have a narrow optimal flow rate. Unlike standard chromatography, reducing the flow rate can sometimes significantly enhance resolution.
-
Solution: Perform a flow rate study. Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min) and observe the effect on resolution.
-
-
Potential Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated with strongly adsorbed impurities, leading to poor performance.[4][5]
-
Solution: Implement a rigorous column flushing protocol. For immobilized polysaccharide-based columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[4] Always filter your samples before injection to prevent frit blockage. If performance is not restored, the column may be permanently damaged and require replacement.
-
-
Potential Cause 4: "Additive Memory Effect". If you use different acidic or basic additives on the same chiral column, residues from previous runs can interfere with your current separation, a phenomenon known as "additive memory effect".[6]
-
Solution: Dedicate specific columns to methods requiring certain types of additives. If this is not possible, ensure a thorough wash with a neutral, strong solvent like 100% ethanol or methanol between methods.[3]
-
Q2: I'm performing a kinetic resolution, but my enantiomeric excess (ee) is low and my yield is off. What's going wrong?
A2: Kinetic resolution is a powerful technique, but it relies on a delicate balance of reaction rates.[7] The theoretical maximum yield for the recovery of one enantiomer of the epoxide is 50%.[8]
-
Potential Cause 1: Incomplete Reaction. If the reaction is stopped too early, the ee of the remaining epoxide will be low.
-
Solution: Monitor the reaction progress carefully, aiming for approximately 50% conversion. This is the point where the ee of the unreacted starting material is typically highest.
-
-
Potential Cause 2: Catalyst Inactivity or Racemization. The chiral catalyst may be degrading, or the reaction conditions might be causing racemization of your epoxide.
-
Solution: Ensure your catalyst is handled and stored correctly. Investigate the stability of your epoxide under the reaction conditions. Some conditions, like the presence of certain salts (e.g., LiBr), can be necessary for racemization in dynamic kinetic resolutions but detrimental in a standard kinetic resolution.[9]
-
-
Potential Cause 3: Non-selective Reaction. An achiral background reaction may be competing with the desired enantioselective catalytic reaction.
Q3: My epoxide is decomposing during purification on silica gel. How can I prevent this?
A3: While many epoxides are stable enough for silica gel chromatography, their strained three-membered ring makes them susceptible to ring-opening by acids or nucleophiles.[12][13]
-
Potential Cause 1: Acidic Silica Gel. Standard silica gel is slightly acidic and can catalyze the hydrolysis of epoxides to diols or other ring-opened products.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent containing a small amount of a neutralizer like triethylamine (~1% v/v), then packing the column with this slurry. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Potential Cause 2: Protic or Reactive Solvents. Solvents like methanol can act as nucleophiles, opening the epoxide ring.
-
Solution: Use non-protic, less nucleophilic solvents for your chromatography (e.g., hexane, ethyl acetate, dichloromethane). If a protic solvent is necessary for solubility or elution, keep the exposure time to a minimum by running the column quickly and immediately removing the solvent post-purification.
-
Q4: After my work-up, I have a significant amount of 1,2-diol impurity. How can I remove it?
A4: Diol formation is a common side reaction resulting from the hydrolysis of the epoxide, especially during aqueous work-ups.[14]
-
Solution 1: Anhydrous Conditions. The best approach is prevention. Ensure all reagents and solvents used in the synthesis and work-up are anhydrous to minimize hydrolysis.[14]
-
Solution 2: Optimized Work-up. Minimize the contact time with aqueous layers during extraction. A quick wash with brine is often sufficient.
-
Solution 3: Purification Strategy. If diol formation is unavoidable, it can typically be separated from the less polar epoxide by standard silica gel chromatography. The diol, being more polar, will have a much lower Rf value.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric excess (ee) of my chiral epoxide?
A1: The choice of method depends on the volatility and structural features of your epoxide.
| Method | Principle | Advantages | Disadvantages |
| Chiral GC | Separation of enantiomers on a chiral capillary column.[15] | High resolution, sensitivity, and speed for volatile compounds.[15][16] | Limited to volatile and thermally stable epoxides. |
| Chiral HPLC | Separation on a chiral stationary phase (CSP). | Highly versatile, applicable to a wide range of epoxides.[17] Well-established for both analytical and preparative scales. | Can be expensive; method development can be time-consuming.[2] |
| NMR Spectroscopy | Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to create diastereomeric environments, leading to distinct signals for each enantiomer.[18][19] | Rapid analysis, does not require physical separation.[20] | May require derivatization; sensitivity can be lower than chromatographic methods.[19] |
Q2: When should I choose kinetic resolution over preparative chiral chromatography?
A2: This decision is often based on scale and economics.
-
Kinetic Resolution is advantageous when:
-
Preparative Chiral HPLC is preferred when:
-
You need to recover the maximum amount of both enantiomers from a valuable racemic mixture.
-
High purity (>99% ee) is required, and kinetic resolution does not provide sufficient enantioselectivity.
-
The scale is manageable for chromatographic separation.
-
Q3: Can I use crystallization to purify my chiral epoxide?
A3: Yes, crystallization can be a highly effective and scalable method, especially for solid epoxides.[21] The challenge lies in finding the right solvent system where one enantiomer selectively crystallizes, leaving the other enriched in the mother liquor. This often requires extensive screening of various solvents and conditions. In some cases, diastereomeric derivatization can be used to create crystalline intermediates that are more easily separated.[22]
Q4: Are epoxides generally considered stable?
A4: Epoxides are ethers, which are typically unreactive functional groups. However, the three-membered ring introduces significant ring strain, making them more reactive than acyclic ethers.[12][13] Most simple epoxides are stable enough to be isolated and purified via standard techniques like chromatography.[12] However, they are susceptible to ring-opening under strongly acidic or basic conditions, or with potent nucleophiles.[14] Their stability is also influenced by their substitution pattern.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing an analytical method for determining the enantiomeric excess of a chiral epoxide.
-
Column Selection: Begin by screening a set of complementary chiral stationary phases. A good starting point includes columns based on polysaccharide derivatives (e.g., cellulose or amylose).[2]
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your epoxide in isopropanol (IPA).
-
Start with a mobile phase of 90:10 (v/v) n-hexane:IPA at a flow rate of 1 mL/min.[2]
-
If no separation is observed, screen other alcohol modifiers like ethanol.
-
If peaks are broad or tailing, add 0.1% of an appropriate additive (diethylamine for basic analytes, trifluoroacetic acid for acidic analytes).[2]
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier in small increments (e.g., 95:5, 98:2).
-
Optimize the flow rate. Try reducing it to 0.5 mL/min to see if resolution improves.
-
Investigate the effect of temperature. Both increasing and decreasing the column temperature can impact enantioselectivity.
-
-
Validation: Once baseline resolution is achieved, validate the method by injecting a racemic standard to confirm the separation of both enantiomers and then your sample to determine the ee.
Diagram: Hydrolytic Kinetic Resolution (HKR) Workflow
This diagram illustrates the key steps in a typical hydrolytic kinetic resolution of a terminal epoxide.
Caption: Workflow for the hydrolytic kinetic resolution of a terminal epoxide.
References
- Vertex AI Search. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Agilent Technologies, Inc. Enantiomers Analysis of epoxides. Agilent.
- Chemist Library.
- Juanjo, et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chemistry Stack Exchange.
- BenchChem. Technical Support Center: Chiral Epoxide Synthesis Scale-Up.
- Schaus, S. E., et al. Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society.
- Lumb, J-P., et al.
- Wikipedia. Kinetic resolution.
- Kusnetsov, D. A., & Wipf, P.
- BenchChem.
- Sigma-Aldrich.
- ResearchGate.
- Macmillan Group. Dynamic Kinetic Resolutions.
- ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.
- Phenomenex.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- BenchChem. A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- Chromatography Today.
- Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- DeMatteo, M. P., et al.
- ResearchGate. How can I improve my chiral column resolution?.
- Semantic Scholar. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
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- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
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- 18. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Enantiopurity of Ethyl (R)-2-Oxiranylacetate
Welcome to the technical support center for Ethyl (R)-2-oxiranylacetate. This guide is designed for researchers, scientists, and drug development professionals who rely on the high enantiomeric purity of this critical chiral building block. We will address common challenges and questions regarding the prevention of racemization during handling, reaction, purification, and storage. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: What is the primary mechanism that causes my this compound to racemize?
The racemization of this compound occurs primarily through the nucleophilic opening of the epoxide ring, which can proceed via two main pathways, both resulting in the loss of stereochemical integrity. The high ring strain of the epoxide makes it susceptible to attack even by weak nucleophiles.[1]
-
Acid-Catalyzed Ring Opening: In the presence of acidic protons (H+), the epoxide oxygen is protonated, making the ring significantly more electrophilic and vulnerable to nucleophilic attack.[2][3] This SN2-like backside attack by a nucleophile (e.g., water, alcohols) leads to inversion of configuration at one of the stereocenters.
-
Base-Catalyzed Ring Opening: Strong bases or nucleophiles (e.g., hydroxide, alkoxides) can directly attack one of the epoxide carbons in a standard SN2 reaction.[4][5] This attack also proceeds with inversion of configuration, opening the ring and leading to racemization if subsequent reactions allow for the reformation of the epoxide or if the resulting product is achiral.
The ester moiety can also be susceptible to hydrolysis under both acidic and basic conditions, further complicating the stability of the molecule.[6][7]
Visualizing the Racemization Pathway
The following diagram illustrates the two primary pathways for epoxide ring-opening, which is the critical step leading to potential racemization.
Caption: Acid- and Base-Catalyzed Racemization Pathways.
Troubleshooting Guide: Practical Solutions for Common Issues
This section addresses specific problems you may encounter during your experimental workflow.
Synthesis & Workup
-
Q2: I've just finished my synthesis. My initial crude sample shows good enantiomeric excess (e.e.), but it drops after aqueous workup. Why?
-
Probable Cause: Your aqueous workup solution is likely either too acidic or too basic. Trace amounts of acid or base can catalyze the ring-opening of the epoxide, leading to racemization.[2][4]
-
Solution:
-
Neutralize Carefully: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. Use a mild buffer solution (e.g., phosphate buffer) instead of strong acids or bases for pH adjustment.
-
Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible and at reduced temperatures (e.g., in an ice bath) to slow down potential hydrolysis or ring-opening reactions.
-
Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove bulk water and "dries" the organic layer, reducing the potential for water to act as a nucleophile.
-
-
-
Q3: I used m-CPBA for epoxidation. Could residual acid be causing racemization?
-
Probable Cause: Yes. m-Chloroperoxybenzoic acid (m-CPBA) epoxidation produces m-chlorobenzoic acid as a byproduct. If not completely removed, this acidic residue will catalyze epoxide degradation.[8]
-
Solution:
-
Basic Wash: During workup, include a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and remove the acidic byproduct.
-
Sulfite Quench: A wash with 10% aqueous sodium sulfite can also be used to destroy any remaining peroxy-acid before the bicarbonate wash.[8]
-
-
Purification
-
Q4: My e.e. is decreasing after silica gel column chromatography. What's happening?
-
Probable Cause: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to the presence of silanol groups on its surface. These acidic sites can act as catalysts for ring-opening, causing your compound to degrade or racemize on the column.
-
Solution:
-
Deactivate the Silica: Use neutralized silica gel. You can prepare this by creating a slurry of the silica gel in your desired eluent system containing a small amount (0.5-1% v/v) of a volatile amine like triethylamine (Et₃N). The amine neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil, if compatible with your separation needs.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques rather than gravity chromatography.
-
-
-
Q5: Is distillation a safe method for purification?
-
Probable Cause: It can be, but with significant risk. High temperatures can promote racemization.[9] Any non-volatile acidic or basic impurities left in the distillation flask will become concentrated and can accelerate degradation.
-
Solution:
-
Vacuum Distillation: Always perform the distillation under high vacuum to lower the boiling point and reduce the required temperature.
-
Pre-treatment: Ensure the crude material is thoroughly neutralized and free of non-volatile acids or bases before attempting distillation. A quick pass through a small plug of neutral alumina can be beneficial.
-
-
Storage & Handling
-
Q6: I stored a neat sample of the epoxide at room temperature, and its purity dropped over time. What is the correct storage procedure?
-
Probable Cause: this compound is susceptible to degradation over time, especially when exposed to atmospheric moisture, light, and elevated temperatures.[10][11] Moisture can act as a nucleophile for slow hydrolysis.
-
Solution: Follow the recommended storage protocol below. Storing the compound in a dilute, dry, aprotic solvent can significantly improve its shelf life compared to storing it neat.
-
Analysis
-
Q7: My e.e. results from chiral GC seem inconsistent. What could be wrong?
-
Probable Cause: The analytical method itself can sometimes be a source of problems. High injector port temperatures can cause on-column degradation or racemization. Additionally, the choice of chiral stationary phase is critical for accurate separation.[12][13]
-
Solution:
-
Optimize GC Conditions: Use the lowest possible injector temperature that still allows for efficient volatilization of the sample.
-
Verify Column Choice: Ensure you are using a validated chiral GC column known to resolve the enantiomers of this or similar compounds (e.g., a cyclodextrin-based column).[13]
-
Run a Racemic Standard: Always confirm your method by first injecting a racemic standard to ensure you are achieving baseline separation of the two enantiomers.
-
-
Validated Protocols
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the long-term stability and preserve the enantiomeric purity of this compound.
-
Aliquot: Upon receipt or after purification, aliquot the compound into smaller, single-use quantities in clean, dry glass vials with Teflon-lined caps. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the bulk material.
-
Inert Atmosphere: Purge the headspace of each vial with a dry, inert gas (e.g., Argon or Nitrogen) before sealing.
-
Storage Temperature: Store the sealed vials in a freezer at -20°C.[14]
-
Handling for Use: When you need to use a sample, remove one vial from the freezer and allow it to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture into the cold sample.
-
Solvent: If storing as a solution, use a dry, aprotic solvent (e.g., anhydrous diethyl ether, toluene, or dichloromethane). Avoid protic solvents like methanol or ethanol for long-term storage.
Protocol 2: Chiral GC Method for Enantiomeric Excess (e.e.) Determination
This is a general starting point for developing a robust analytical method. Method optimization is crucial.
-
Column: A chiral capillary column, such as one with a β-cyclodextrin stationary phase (e.g., Rt-βDEX series), is a common choice.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
-
GC Parameters (Starting Point):
-
Injector Temperature: 180-200°C (use the lowest feasible temperature).
-
Oven Program: Start with an isothermal hold at a low temperature (e.g., 60-80°C) for several minutes, followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of ~180°C. A slow ramp is key to achieving good resolution.
-
Carrier Gas: Hydrogen or Helium.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis:
-
Inject a racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 , where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[15]
-
Summary of Factors Affecting Stability
| Factor | High Risk Condition | Recommended Mitigation | Rationale |
| pH | < 6 or > 8 | Maintain pH ~7, use buffers | Prevents acid/base-catalyzed ring-opening.[2][4] |
| Temperature | > 25°C (Room Temp) | Store at -20°C, purify at low temp | Reduces reaction rates of degradation pathways.[10] |
| Moisture | Presence of water | Use anhydrous solvents, store under inert gas | Water is a nucleophile that can open the epoxide ring.[14] |
| Catalysts | Residual acids, bases, Lewis acids | Neutralize workups, use deactivated silica | Traces of catalysts can significantly accelerate racemization. |
| Solvent | Protic solvents (alcohols, water) | Use aprotic solvents (ethers, hydrocarbons) | Protic solvents can participate in ring-opening reactions. |
References
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. Journal of Visualized Experiments. [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers. (n.d.). Slideshare. Retrieved from [Link]
-
Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Astro Chemical. (n.d.). Shelf-Life & Storage Conditions. Astro Chemical. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]
-
MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT. [Link]
-
Ashenhurst, J. (2012, May 23). What’s a Racemic Mixture? Master Organic Chemistry. [Link]
-
Asymmetric rearrangement of racemic epoxides catalyzed by chiral Brønsted acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
-
Chiral Cobalt-Catalyzed Enantioselective Aerobic Oxidation of α− Hydroxy Esters. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Rilas Technologies. (n.d.). Enantiomeric and Diastereomeric Excess Determination. Rilas Technologies. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US6521445B1 - Process for preparing optically active glycidate esters.
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Molecules. (2019, December 2). Influence of Storage Time and Temperature on the Toxicity, Endocrine Potential, and Migration of Epoxy Resin Precursors in Extracts of Food Packaging Materials. PubMed. [Link]
-
Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. (2023, October 14). ResearchGate. [Link]
-
Reddit. (2020, July 30). Pmk glycidate problem. r/OrganicChemistry. [Link]
-
Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. (2025, August 7). ResearchGate. [Link]
-
MDPI. (n.d.). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. MDPI. [Link]
Sources
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- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 4. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Scale-Up Synthesis of Ethyl (R)-2-oxiranylacetate
Welcome to the technical support center for the synthesis of Ethyl (R)-2-oxiranylacetate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable chiral building block from the bench to pilot and production scales. Here, we address common challenges with scientifically grounded, field-proven insights to ensure the integrity and success of your synthetic route.
This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, prized for its reactive epoxide ring and defined stereochemistry.[1][2] However, transitioning its synthesis to a larger scale introduces challenges in maintaining enantiopurity, yield, and safety. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Decreased Enantiomeric Excess (ee) at Larger Scale
Question: We successfully synthesized this compound with >99% ee at the 1g scale using a Jacobsen-Katsuki epoxidation. However, upon scaling to 100g, the ee dropped to 85-90%. What are the likely causes and how can we rectify this?
Answer: A drop in enantiomeric excess upon scale-up is a common issue, often stemming from subtle changes in reaction parameters that become magnified at a larger scale. Here are the primary causes and troubleshooting steps:
-
Cause A: Inefficient Temperature Control. Exothermic reactions, like epoxidations, can develop localized hot spots in larger reactors due to a lower surface-area-to-volume ratio.[1] This can lead to non-selective side reactions or partial racemization.
-
Solution:
-
Reactor Choice: Ensure your reactor has adequate heat transfer capabilities. A jacketed reactor with controlled heating/cooling fluid circulation is essential.
-
Controlled Reagent Addition: Add the oxidant (e.g., NaOCl) slowly and sub-surface to maintain a consistent internal temperature. Monitor the internal temperature closely with a calibrated probe.
-
Stirring Efficiency: Inadequate mixing can also lead to localized temperature gradients. Ensure the stirrer design and speed are sufficient to maintain a homogenous reaction mixture.
-
-
-
Cause B: Catalyst Deactivation or Impurities. The chiral manganese (salen) catalyst used in the Jacobsen epoxidation is sensitive to impurities and reaction conditions.
-
Solution:
-
Solvent and Reagent Purity: Use high-purity, dry solvents and reagents. Water content can negatively impact the catalyst's performance.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.
-
-
-
Cause C: Changes in Reaction Kinetics. The relative rates of the desired enantioselective reaction and non-selective background reactions can change with concentration and temperature.
-
Solution:
-
Re-optimization at Scale: It may be necessary to re-optimize the reaction conditions (temperature, concentration, catalyst loading) at the larger scale. A Design of Experiments (DoE) approach can be beneficial here.
-
-
Issue 2: Poor Yield and Formation of Byproducts
Question: During our scale-up, we've observed a significant decrease in the yield of the desired epoxide, with the formation of diol and other unidentified byproducts. What is causing this and how can we minimize it?
Answer: The formation of byproducts, particularly the corresponding diol, is a frequent challenge in epoxide synthesis, especially during workup and purification.
-
Cause A: Epoxide Ring Opening. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening.[3][4] This can be catalyzed by acidic or basic conditions, often encountered during the workup.
-
Solution:
-
Neutralize Carefully: After the reaction, carefully neutralize the mixture. Avoid overly acidic or basic conditions. A buffered workup can be beneficial.
-
Temperature Control During Workup: Perform extractions and washes at a low temperature to minimize the rate of hydrolysis.
-
Minimize Water Contact: Use brines for washing to reduce the amount of water partitioning into the organic layer. Dry the organic phase thoroughly before solvent removal.
-
-
-
Cause B: Incomplete Reaction or Oxidant Decomposition. Insufficient oxidant or its decomposition can lead to incomplete conversion of the starting alkene.
-
Solution:
-
Assay the Oxidant: Ensure the titer of your oxidant (e.g., commercial bleach) is accurate.
-
Controlled Addition: As mentioned, slow and controlled addition of the oxidant is crucial to prevent its decomposition, especially if it's thermally sensitive.
-
-
-
Cause C: Over-oxidation. Using a large excess of a strong oxidant can lead to the formation of undesired byproducts.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. A slight excess is often necessary, but a large excess should be avoided.
-
-
Issue 3: Difficulties in Purification at Scale
Question: We are struggling with the purification of this compound on a larger scale. Chromatography is not economically viable. Are there alternative methods?
Answer: Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques.
-
Solution A: Distillation. this compound is a relatively low molecular weight ester and may be amenable to distillation under reduced pressure.
-
Procedure:
-
Assess Thermal Stability: First, determine the thermal stability of the epoxide to ensure it does not decompose or racemize at the required distillation temperature.[5]
-
Fractional Distillation: Use a fractional distillation setup to separate the product from less volatile impurities.
-
-
-
Solution B: Crystallization. If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for large-scale purification.
-
Consideration: This is less applicable to the oily nature of this specific ester but could be an option for a downstream intermediate.
-
-
Solution C: Liquid-Liquid Extraction. A well-designed series of extractions can often remove many impurities.
-
Procedure:
-
pH-Controlled Washes: Use acidic and basic washes to remove corresponding impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic byproducts.
-
Back-Extraction: If the product has some solubility in the aqueous phase, a back-extraction of the aqueous layers with fresh solvent can improve recovery.
-
-
-
Solution D: Supercritical Fluid Chromatography (SFC). For high-value products where purity is paramount, preparative SFC can be a viable, albeit more expensive, alternative to traditional HPLC.[] It offers faster separation times and reduced solvent consumption.[]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiopure this compound?
A1: The most common methods include:
-
Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation of the corresponding unsaturated ester is a widely used method that employs a chiral manganese (salen) catalyst to achieve high enantioselectivity.[7][8]
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of the epoxide, leaving the desired enantiomer unreacted.[9] Hydrolytic kinetic resolution (HKR) using chiral cobalt-salen catalysts is a powerful technique that can be applied on a large scale.[9][10]
-
Biocatalysis: Enzymatic kinetic resolution, often using lipases, can selectively hydrolyze or acylate one enantiomer of a racemic mixture, providing access to the other in high enantiomeric purity.[2][11]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety concerns include:
-
Oxidizing Agents: Many epoxidation procedures use strong oxidants like sodium hypochlorite (bleach) or peroxy acids (like m-CPBA).[12] These can be corrosive and can form explosive mixtures with organic solvents.[12] Always handle with appropriate personal protective equipment (PPE) and behind a blast shield.
-
Exothermic Reactions: The reaction is often exothermic. A failure in temperature control can lead to a runaway reaction. Ensure a robust cooling system and a plan for emergency quenching.
-
Solvent Choice: Be mindful of the safety profiles of the chosen solvents. For example, dichloromethane (DCM) is a common solvent for the Jacobsen epoxidation but has environmental and health concerns.[12] Consider greener solvent alternatives where possible.
Q3: How can I monitor the progress and enantiomeric excess of the reaction?
A3:
-
Reaction Progress: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product.
-
Enantiomeric Excess (ee): The ee is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Scalable Experimental Protocol: Jacobsen-Katsuki Epoxidation
This protocol is a representative example for the synthesis of this compound on a multi-gram scale.
Materials and Equipment:
-
Ethyl (E)-4-phenylbut-2-enoate (or appropriate precursor alkene)
-
(R,R)-Jacobsen's catalyst
-
Pyridine N-oxide
-
Dichloromethane (DCM, anhydrous)
-
Sodium hypochlorite (NaOCl, commercial bleach, titrated)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Charge Reagents: To the reactor, add the ethyl (E)-alkenoate substrate and dichloromethane. Begin stirring to dissolve.
-
Catalyst Addition: Add pyridine N-oxide followed by the (R,R)-Jacobsen's catalyst. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor jacket.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite to destroy any remaining oxidant. Allow the mixture to warm to room temperature.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with fresh dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data Summary Table:
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
| Substrate | 1.0 g | 100 g |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Oxidant | ~1.2 eq | ~1.1 eq |
| Temperature | 0 °C | 0-5 °C |
| Typical Yield | 85-95% | 75-85% |
| Typical ee | >98% | >97% (with control) |
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting logic for addressing decreased enantioselectivity.
Generalized Reaction Pathway: Asymmetric Epoxidation
Caption: Key components of the asymmetric epoxidation reaction.
References
- Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (2021). MDPI.
-
Kinetic resolution - Wikipedia. Wikipedia. Retrieved from [Link]
-
Jacobsen Asymmetric Epoxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Retrieved from [Link]
-
Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. (2009). ResearchGate. Retrieved from [Link]
-
Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. (2003). ACS Publications. Retrieved from [Link]
-
Jacobsen epoxidation - Wikipedia. Wikipedia. Retrieved from [Link]
-
TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. (2023). Semantic Scholar. Retrieved from [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Retrieved from [Link]
-
Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. (2006). ResearchGate. Retrieved from [Link]
-
Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. (2016). ScienceDirect. Retrieved from [Link]
-
Three quick steps to stacked injections: A hat trick for large-scale Chiral and Achiral purification. (2024). YouTube. Retrieved from [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Epoxides. (2021). YouTube. Retrieved from [Link]
-
Preparation of epoxides: Stereochemistry. Khan Academy. Retrieved from [Link]
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). ResearchGate. Retrieved from [Link]
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.Google Patents.
-
Efficient, scalable kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol. (2008). ResearchGate. Retrieved from [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (2000). PubMed. Retrieved from [Link]
-
Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (2023). ResearchGate. Retrieved from [Link]
-
Minimizing side reactions in chemoenzymatic dynamic kinetic resolution: organometallic and material strategies. (2012). PubMed. Retrieved from [Link]
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. (2015). ResearchGate. Retrieved from [Link]
-
The thermal stability of ethyl diazoacetate. (2002). ResearchGate. Retrieved from [Link]
-
CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. (2024). ScienceDirect. Retrieved from [Link]
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-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. Retrieved from [Link]
-
Development of an Enzymatic Process for the Synthesis of the Key Intermediate of Telotristat Ethyl. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica. Retrieved from [Link]
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Technical Support Center: Asymmetric Epoxidation of Ethyl Acrylate with Alternative Catalysts
Welcome to the Technical Support Center for the asymmetric epoxidation of ethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts for this key transformation. The epoxidation of electron-deficient olefins like ethyl acrylate is a cornerstone of modern synthetic chemistry, and this resource aims to help you navigate the common challenges to achieve high yields and excellent enantioselectivity.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to resolving specific issues you may encounter during your experiments. Each entry follows a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Question 1: My organocatalytic epoxidation using a chiral primary amine catalyst is resulting in low enantiomeric excess (% ee). What are the potential causes and how can I optimize the reaction?
Low enantioselectivity in amine-catalyzed epoxidations is a frequent challenge that can often be traced back to several key parameters. A systematic approach to troubleshooting is essential for pinpointing the source of the problem.
Core Areas for Investigation:
-
Catalyst Structure and Purity: The structure of the chiral amine is paramount. Even subtle changes can dramatically impact stereochemical control.[1] Impurities in the catalyst can also lead to competing, non-selective reaction pathways.
-
Reaction Conditions: Temperature, solvent, and the nature of the oxidant are critical variables that dictate the stability of the transition state and, consequently, the enantioselectivity.[2]
-
Substrate and Reagent Quality: The purity of ethyl acrylate and the oxidant is crucial. Trace impurities can interfere with the catalytic cycle.
Systematic Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Purity Check: Ensure the chiral amine catalyst is of high purity. If synthesized in-house, verify its structure and purity by NMR and chiral HPLC/GC.
-
Structural Variants: Consider screening a small library of related chiral amines. Subtle steric or electronic modifications can significantly improve enantioselectivity.[1]
-
-
Optimize Reaction Parameters:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C) to identify the optimal condition.[2]
-
Solvent Effects: The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[2] Conduct a solvent screen with a range of polar and non-polar aprotic solvents (e.g., CH2Cl2, Toluene, THF, CH3CN).
-
Oxidant Choice: While hydrogen peroxide is common, other oxidants like tert-butyl hydroperoxide (TBHP) can sometimes offer better results.[3]
-
-
Reagent Quality Control:
-
Substrate Purity: Use freshly distilled ethyl acrylate to remove any potential polymerization inhibitors or impurities.
-
Oxidant Titration: The concentration of commercially available oxidants can vary. Titrate the oxidant solution to ensure accurate stoichiometry.
-
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
Question 2: I am using a poly-amino acid catalyst (Julià-Colonna epoxidation) and the reaction is very slow or stalls completely. What factors influence the reaction rate?
The Julià-Colonna epoxidation, which often employs poly-L-leucine, is a powerful method for the epoxidation of electron-deficient olefins. However, its heterogeneous or triphasic nature can lead to kinetic issues.[4][5]
Key Factors Affecting Reaction Rate:
-
Catalyst Morphology and Activation: The physical state of the poly-amino acid is critical. A proper "gel-like" swollen state is necessary for catalytic activity.[5]
-
Phase-Transfer Conditions: In triphasic systems (solid catalyst, aqueous oxidant, organic substrate solution), efficient transfer between phases is essential.[4]
-
Oxidant Stability: The oxidant, typically an alkaline solution of hydrogen peroxide, can decompose over time, especially at higher temperatures.[4]
Troubleshooting and Optimization Strategies:
-
Catalyst Pre-treatment:
-
Pre-swelling: Before adding the substrate, allow the poly-amino acid to swell in the reaction solvent. This can improve accessibility to the catalytic sites.
-
Immobilization: Consider immobilizing the poly-amino acid on a solid support like hydrotalcite. This can enhance reusability and, in some cases, activity.[6]
-
-
Enhancing Phase Transfer:
-
Co-catalysts: The addition of a phase-transfer co-catalyst can dramatically increase the reaction rate.[6]
-
Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between the phases.
-
-
Optimizing Reaction Conditions:
-
Temperature Control: While higher temperatures can increase the rate, they can also lead to oxidant decomposition and lower enantioselectivity. A careful balance must be struck.[4]
-
pH of the Aqueous Phase: The pH of the oxidant solution is critical. Ensure it is within the optimal range as specified in the literature protocol.
-
Data Summary: Effect of Co-catalyst on Reaction Time
| Catalyst System | Co-catalyst | Typical Reaction Time |
| Poly-L-leucine | None | 24 - 72 hours |
| Poly-L-leucine | Quaternary Ammonium Salt | 4 - 12 hours |
Note: Reaction times are approximate and substrate-dependent.
Question 3: My epoxidation with a chiral ketone catalyst and Oxone is giving a low yield of the epoxide. What are the likely side reactions or causes for poor conversion?
Chiral ketone-catalyzed epoxidations, such as the Shi epoxidation, are known for their operational simplicity.[7] However, low yields can result from several competing pathways.
Potential Causes for Low Yield:
-
Catalyst Decomposition: The chiral ketone can undergo a Baeyer-Villiger oxidation under the reaction conditions, leading to catalyst deactivation.[7]
-
Oxone Decomposition: Oxone (potassium peroxymonosulfate) is unstable, especially at non-optimal pH.[7]
-
Epoxide Ring-Opening: The desired epoxide product can undergo ring-opening under acidic or basic conditions, which may be present in the reaction mixture.
Strategies to Improve Yield:
-
pH Control: This is the most critical parameter. The reaction is highly pH-dependent. Maintaining a buffered, slightly alkaline pH (often around 10.5) is crucial to prevent catalyst decomposition via the Baeyer-Villiger pathway and to ensure the reactivity of the ketone.[7]
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to minimize both catalyst and Oxone decomposition.[8]
-
Careful Work-up: Upon completion, quench the reaction promptly and neutralize the mixture to prevent product degradation during extraction and purification.
Experimental Protocol: pH-Controlled Shi-type Epoxidation of Ethyl Acrylate
-
To a stirred solution of ethyl acrylate (1.0 mmol) and the chiral ketone catalyst (0.2-0.3 mmol) in a mixture of acetonitrile and dimethoxymethane, add an aqueous solution of K2CO3 to bring the pH to approximately 10.5.[7]
-
Cool the mixture to 0 °C.
-
Add a solution of Oxone (approx. 1.5 mmol) in an aqueous EDTA solution portion-wise over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with sodium thiosulfate, extract the product with a suitable organic solvent, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts for the asymmetric epoxidation of ethyl acrylate?
The main alternatives to traditional methods (like those requiring an allylic alcohol) for electron-deficient olefins such as ethyl acrylate include:
-
Organocatalysts: This broad category includes poly-amino acids (Julià-Colonna epoxidation), chiral phase-transfer catalysts derived from cinchona alkaloids, and chiral primary or secondary amines which form iminium ion intermediates.[3][9][10]
-
Chiral Ketones: Fructose-derived ketones, as used in the Shi epoxidation, react with an oxidant like Oxone to form a chiral dioxirane in situ, which then performs the epoxidation.[11][12]
-
Lanthanide-Based Catalysts: Chiral complexes of lanthanide metals, such as yttrium or ytterbium with biphenyldiol or BINOL-derived ligands, have shown high efficiency and enantioselectivity for the epoxidation of α,β-unsaturated esters.[13][14]
Q2: How do I choose the best alternative catalyst for my specific application?
The choice of catalyst depends on several factors:
-
Substrate Scope: While ethyl acrylate is the target, if you plan to use a range of α,β-unsaturated esters, a catalyst with broad substrate scope, like some yttrium-biphenyldiol complexes, might be preferable.[13]
-
Scalability and Cost: For large-scale synthesis, the cost and availability of the catalyst are major considerations. Organocatalysts are often attractive from this perspective. Phase-transfer catalysis is also known for its scalability and use of inexpensive reagents.[15]
-
Environmental Impact ("Greenness"): Methods that use benign solvents (like water/alcohol mixtures), avoid heavy metals, and utilize safe oxidants like H2O2 are considered more environmentally friendly.[3][15]
-
Desired Enantioselectivity: For pharmaceutical applications where very high % ee is required, systems like the yttrium-biphenyldiol catalyst, which can achieve >99% ee, are highly desirable.[13]
Q3: Can these alternative catalysts be recycled or reused?
Catalyst reusability is a key consideration for sustainable chemistry.
-
Poly-amino acids: These are often used as a solid phase and can be recovered by simple filtration and reused, although some loss of activity may be observed.[6] Immobilizing them on supports can improve their stability and reusability.[6]
-
Phase-Transfer Catalysts: While homogeneous in the organic phase, some can be supported on polymers to facilitate recovery.[16]
-
Metal Complexes and Chiral Ketones: Heterogenization by anchoring these catalysts to solid supports is an active area of research to enable their recycling.[17]
Q4: What is the proposed mechanism for epoxidation using chiral primary amines?
The currently accepted mechanism involves the formation of a chiral iminium ion intermediate. The steps are as follows:
-
The chiral primary amine reacts with the α,β-unsaturated ester (ethyl acrylate) to form a transient iminium ion.
-
This electrophilic iminium ion is then attacked at the β-position by a nucleophilic oxidant (e.g., hydroperoxide anion).
-
This addition forms an enamine intermediate, which then undergoes intramolecular cyclization to form the epoxide ring and regenerate the chiral amine catalyst.
Mechanism of Amine-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for amine-mediated epoxidation.
References
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Accounts of Chemical Research, 2008 , 41(6), 775-787.
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Agricultural and Biological Chemistry, 1986 , 50(12), 3141-3146.
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Journal of the Chemical Society, Perkin Transactions 1, 1982 , 851-857.
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Agricultural and Biological Chemistry, 1986 , 50(12), 3141-3146.
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Organic & Biomolecular Chemistry, 2017 , 15(34), 7169-7179.
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Organic & Biomolecular Chemistry, 2017 , 15, 7169-7179.
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Chemical Reviews, 2005 , 105(5), 1533-1562.
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Journal of the American Chemical Society, 2005 , 127(1), 119-125.
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Current Organic Synthesis, 2008 , 5(3), 186-216.
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The Journal of Organic Chemistry, 2005 , 70(8), 2904-2911.
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Tetrahedron: Asymmetry, 2012 , 23(10), 738-743.
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Chemical Reviews, 2008 , 108(9), 3958-3987.
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Current Organic Synthesis, 2008 , 5(3), 186-216.
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Tetrahedron, 2002 , 58(13), 2481-2495.
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ACS Green Chemistry Institute Pharmaceutical Roundtable, 2023 .
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Thiourea-Amine Catalysed Asymmetric Synthesis of Functionalised Epoxides, 2014 .
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Journal of the American Chemical Society, 1997 , 119(46), 11224-11235.
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Organic & Biomolecular Chemistry, 2008 , 6(13), 2276-2281.
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Molecules, 2001 , 6(4), 364-375.
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Catalysts, 2020 , 10(12), 1427.
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Technical Support Center: Managing Exothermic Reactions in Epoxide Synthesis
Welcome to the technical support center for managing exothermic reactions during epoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the safe and efficient execution of epoxidation reactions. Epoxidation, while a powerful transformation, is often accompanied by significant heat release, which, if not properly managed, can lead to hazardous runaway reactions.[1][2][3] This guide provides field-proven insights and protocols to ensure the safety and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the management of exotherms in epoxide synthesis.
Q1: What are the primary causes of a dangerous exotherm during epoxide synthesis?
A1: The primary cause is the intrinsic nature of the epoxidation reaction, which is highly exothermic.[3][4] Several factors can exacerbate this, leading to a thermal runaway:
-
Rapid Reagent Addition: Adding the oxidizing agent (e.g., peroxy acids, hydrogen peroxide) too quickly can cause the rate of heat generation to exceed the cooling capacity of the system.
-
Inadequate Cooling: Insufficient cooling, whether due to a small cooling bath, poor heat transfer, or equipment failure, can lead to a rapid temperature increase.[5][6]
-
High Reactant Concentration: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[6]
-
Accumulation of Unreacted Reagents: If the oxidizing agent is added faster than it is consumed, it can accumulate. A subsequent sudden increase in reaction rate can lead to a dangerous exotherm.[7][8]
Q2: My reaction temperature is rising unexpectedly. What are the immediate steps I should take?
A2: An uncontrolled temperature rise is a critical situation that requires immediate action to prevent a runaway reaction.[1]
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially the oxidizing agent.[1]
-
Enhance Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and a salt (like NaCl or CaCl2) to lower the temperature.[9]
-
Increase Agitation: Vigorous stirring improves heat transfer to the cooling medium and prevents the formation of localized hot spots.[1]
-
Prepare for Emergency Quenching: Have a pre-determined and readily accessible quenching agent to stop the reaction if the temperature continues to rise. The choice of quenching agent depends on the specific chemistry but can include solutions of sodium bisulfite or sodium thiosulfate for peroxide-based oxidants.
-
Alert Personnel: Inform colleagues in the lab of the situation.
Q3: How can I proactively design my experiment to minimize the risk of a thermal runaway?
A3: Proactive experimental design is crucial for safety.[1]
-
Thorough Hazard Assessment: Before starting, conduct a comprehensive risk assessment of all chemicals and the reaction itself.[1] Understand the thermal stability of your reactants, intermediates, and products.[7]
-
Slow and Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of the most reactive reagent.
-
Adequate Cooling Capacity: Ensure your cooling system can handle the total heat of reaction. For highly exothermic reactions, consider using a cryostat for precise temperature control.[9]
-
Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and heat output.[9]
-
Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during epoxide synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | - Reagent addition is too fast.- Inadequate cooling.- Poor stirring. | 1. Immediately stop reagent addition.2. Maximize cooling (add more ice/salt to bath, lower cryostat temperature).3. Increase stirring speed.[1]4. If temperature continues to rise, execute emergency quench protocol. |
| Reaction Stalls or is Sluggish | - Reaction temperature is too low.- Impure reagents.- Catalyst deactivation. | 1. Gradually increase the reaction temperature in small increments.2. Verify the purity of reagents and solvents.3. If using a catalyst, ensure it is active and handled correctly. |
| Formation of Byproducts | - Reaction temperature is too high.- Incorrect stoichiometry.- Presence of water or other impurities. | 1. Lower the reaction temperature.2. Carefully check the stoichiometry of all reagents.3. Use anhydrous solvents and reagents if the reaction is moisture-sensitive. |
| Low Yield | - Incomplete reaction.- Degradation of product.- Difficult product isolation. | 1. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.2. Consider if the reaction conditions (e.g., high temperature, prolonged reaction time) are causing product degradation.3. Optimize the work-up and purification procedure. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Safe Laboratory-Scale Epoxidation
This protocol outlines a general approach for conducting an epoxidation reaction at the lab scale with an emphasis on safety.
-
Reaction Setup:
-
Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel or syringe pump for controlled addition of the oxidizing agent, and an inert gas inlet (e.g., nitrogen or argon).
-
Place the flask in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) of sufficient size to immerse the flask.
-
-
Initial Charging:
-
Charge the flask with the alkene substrate and the solvent.
-
Begin stirring and allow the mixture to cool to the desired reaction temperature.
-
-
Oxidant Addition:
-
Dissolve the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) in a suitable solvent and load it into the dropping funnel or syringe pump.
-
Begin the slow, dropwise addition of the oxidant solution to the reaction mixture, ensuring the internal temperature does not exceed the set point by more than 2-3 °C.[9]
-
-
Reaction Monitoring:
-
Quenching and Work-up:
-
Once the reaction is complete, quench any remaining oxidant by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bisulfite or sodium thiosulfate).
-
Proceed with the appropriate aqueous work-up and extraction to isolate the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
Diagram 1: Experimental Workflow for Safe Epoxidation
Caption: Workflow for a safe lab-scale epoxidation reaction.
Protocol 2: Utilizing Reaction Calorimetry for Safety Assessment
Reaction calorimetry is a powerful tool for quantifying the heat evolved during a reaction, providing crucial data for safe scale-up.[12][13]
-
Instrument Setup and Calibration:
-
Set up the reaction calorimeter according to the manufacturer's instructions.
-
Perform a calibration of the heat transfer coefficient (UA) using a known electrical heat source.
-
-
Isothermal Experiment:
-
Charge the reactor with the alkene and solvent and bring it to the desired reaction temperature.
-
Initiate the slow addition of the oxidizing agent at a constant rate.
-
The calorimeter will measure the heat flow in real-time, maintaining isothermal conditions by adjusting the jacket temperature.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔH).
-
Calculate the rate of heat generation at different points during the addition.
-
Determine the adiabatic temperature rise (ΔT_ad), which is the theoretical temperature increase if all cooling were to fail. This is a critical safety parameter.
-
-
Safety Assessment:
-
Compare the maximum rate of heat generation with the cooling capacity of your intended scale-up reactor.
-
Ensure that the maximum temperature under runaway conditions (T_initial + ΔT_ad) does not exceed the boiling point of the solvent or the decomposition temperature of any components.
-
Diagram 2: Decision Tree for Thermal Runaway Response
Caption: Decision-making process for responding to a thermal event.
Section 4: Scale-Up Considerations
Scaling up an epoxidation reaction presents significant challenges, primarily related to heat management.
-
Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer decreases relative to the volume.[13][14] This makes cooling much less efficient.
-
Mixing: Achieving efficient mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized hot spots and reactant accumulation.[6]
-
Addition Time: The addition time of the oxidizing agent must be increased proportionally to the scale to avoid overwhelming the cooling capacity of the larger reactor.
Before scaling up, it is essential to have a thorough understanding of the reaction's thermodynamics and kinetics, preferably from reaction calorimetry data.[7][12]
References
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- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Challenges in Process Safety Assurance of a Hazardous Epoxid
- Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Managing the Heat: Controlling Exothermic Reactions in Epoxy. (2025). INCURE INC. - Incurelab.
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
- Monitoring the Cross-Linking of Epoxide Resins by Thermoanalytical Techniques. (2006). Journal of Macromolecular Science: Part A - Chemistry.
- Kinetics, thermodynamics and mechanism of reactions of epoxy oligomers with amines. Semantic Scholar.
- Challenges in Process Safety Assurance of a Hazardous Epoxid
- Controlling Exotherm - The He
- Exothermic Reaction Hazards. (2024).
- Managing exothermic reactions in (S)-Styrene oxide synthesis. Benchchem.
- Study on Reaction Mechanism and Process Safety for Epoxid
- Study on Reaction Mechanism and Process Safety for Epoxidation. (2023).
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. (2023). PubMed.
- The protection of reactors containing exothermic reactions: an HSE view. IChemE.
- Kinetics of Epoxide-Carboxylic Acid Reaction. DTIC.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
- Epoxy 101: How to Avoid A Runaway Exothermic Reaction. (2016). YouTube.
- Thermochemical Studies of Epoxides and Rel
- Study on Reaction Mechanism and Process Safety for Epoxid
- What is an Exothermic Reaction & How to Prevent It. (2023). Just Resin.
- Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. (2025).
- Catalytic Epoxid
- Epoxy. Wikipedia.
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- Chemistry: Idea to Market - Scale Up and Manufacture. University of Leeds.
- How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine.
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- Information on the Reaction Calorimetry applic
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Heat flow calorimetry - applic
- Practical approach to prediction and prevention of runaway reactions.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Demonstrating the critical role of solvation in supported Ti and Nb epoxidation catalysts via vapor-phase kinetics. OSTI.GOV.
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). LinkedIn.
- Thermochemical studies of epoxides and rel
- (PDF) Safe scale-up with exothermic reactions. (2019).
- Prevent Runaway Chemical Reactions. Mettler Toledo.
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
- (PDF) Catalytic Epoxidation Reaction. (2025).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of Ethyl (R)-2-oxiranylacetate
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Enantiomeric Purity in Chiral Building Blocks
Ethyl (R)-2-oxiranylacetate, a key chiral building block in the synthesis of many pharmaceuticals, possesses a stereogenic center that dictates the biological activity and safety of the final active pharmaceutical ingredient (API). The seemingly minor difference between its (R) and (S) enantiomers can lead to vastly different pharmacological outcomes, with one enantiomer providing the desired therapeutic effect while the other might be inactive or even toxic. Consequently, the accurate determination of enantiomeric excess (ee) is not merely a quality control checkpoint but a fundamental necessity in asymmetric synthesis and drug development.[1]
This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying the enantiomeric excess of this compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for structurally related compounds. Our objective is to equip researchers with the knowledge to make informed decisions when selecting the most appropriate analytical method for their specific needs, ensuring the stereochemical integrity of their chiral intermediates and final products.
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric excess for a chiral molecule like this compound primarily relies on three powerful analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method leverages a different principle to differentiate between enantiomers, offering a unique set of advantages and limitations.
| Method | Principle | Typical Analysis Time | Resolution | Sensitivity | Sample Preparation |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase. | 5-30 min | High | High (FID) | Minimal (dissolution in a volatile solvent) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | 10-45 min | Very High | Moderate (UV) | Minimal (dissolution in mobile phase) |
| NMR Spectroscopy with Chiral Auxiliaries | Conversion of enantiomers into diastereomers with distinct NMR signals. | 5-15 min | Variable | Low | Derivatization or addition of auxiliary |
Chiral Gas Chromatography (GC): The Power of Volatility
Chiral GC is a highly effective technique for the separation of volatile and thermally stable enantiomers like this compound.[2] The separation is achieved by utilizing a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[2][3] The enantiomers of the analyte interact differently with the chiral selector of the stationary phase, leading to different retention times and, thus, separation.[2]
Causality in Experimental Choices for Chiral GC
The choice of the chiral stationary phase is paramount. For a molecule like this compound, which contains an ester and an epoxide functional group, a modified β-cyclodextrin column, such as one with trifluoroacetylated cyclodextrins, often provides good enantioselectivity. The derivatization of the analyte, for instance, by acetylation of a related chiral alcohol, can sometimes enhance resolution by introducing additional interaction sites.[4] However, for an ester like this compound, direct injection is generally preferred to avoid side reactions. The temperature program is optimized to achieve a balance between resolution and analysis time; a slower ramp rate can improve separation but lengthens the run.
Experimental Protocol: Chiral GC of this compound
This protocol is based on established methods for the analysis of chiral epoxides and esters.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a racemic standard of Ethyl 2-oxiranylacetate for initial method development and to confirm the elution order of the enantiomers.
2. GC System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[4]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
3. Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of the Chiral GC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and High Resolution
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[6][7] For this compound, polysaccharide-based chiral stationary phases (CSPs) are particularly effective.[8] These CSPs, such as those derived from cellulose or amylose, have chiral cavities and grooves where the enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention.[9][10]
Causality in Experimental Choices for Chiral HPLC
The choice of a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H, is based on their proven success in resolving a wide range of chiral compounds, including epoxides.[8] The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical. The concentration of the alcohol modifier is adjusted to optimize the retention times and resolution; a higher percentage of alcohol will generally decrease retention but may also reduce the separation factor. The flow rate is chosen to ensure good peak shape and resolution without excessive analysis time. UV detection is suitable for this compound due to the presence of the ester chromophore.
Experimental Protocol: Chiral HPLC of this compound
This protocol is adapted from validated methods for similar glycidyl esters.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase.
-
Prepare a racemic standard for method development and peak identification.
2. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) or Chiralpak AD-H (250 mm x 4.6 mm ID, 5 µm particle size).[8][11]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for GC.
Visualization of the Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
NMR Spectroscopy with Chiral Auxiliaries: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage as a non-separative method for determining enantiomeric excess.[12][13] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to create a diastereomeric environment. This can be achieved by using either a chiral solvating agent (CSA) or a chiral shift reagent (CSR).[12] The resulting diastereomeric complexes or solvates exhibit different chemical shifts for corresponding protons, allowing for their quantification by integration.
Causality in Experimental Choices for NMR Spectroscopy
For this compound, a chiral lanthanide shift reagent such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) is a good choice.[14] The Lewis acidic lanthanide metal in the CSR coordinates to the Lewis basic sites in the analyte (the ester carbonyl and epoxide oxygens), inducing large chemical shift changes (lanthanide-induced shifts, LIS).[15] The chiral environment of the CSR causes the LIS to be different for the two enantiomers, leading to the splitting of signals. The concentration of the CSR is titrated to achieve baseline separation of a key proton signal (e.g., one of the epoxide protons) without excessive line broadening.[15]
Experimental Protocol: NMR with a Chiral Shift Reagent
This protocol is based on general procedures for using chiral shift reagents.[14][15]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)3) in the same deuterated solvent.
2. NMR Analysis:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Add small aliquots of the CSR solution to the NMR tube containing the sample.
-
Acquire a ¹H NMR spectrum after each addition, monitoring the separation of a well-resolved proton signal (e.g., the methine proton of the oxirane ring).
-
Continue adding the CSR until baseline separation of the chosen signal for the two enantiomers is achieved.
3. Data Analysis:
-
Integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) from the integration values.
Visualization of the NMR Workflow
Caption: Workflow for enantiomeric excess determination by NMR with a chiral auxiliary.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required level of accuracy and sensitivity, and the sample throughput.
-
Chiral GC is an excellent choice for routine quality control due to its speed, high resolution, and sensitivity, provided the sample is clean and volatile.
-
Chiral HPLC offers superior resolution and is highly versatile, making it the gold standard for method development and for samples that may not be suitable for GC. The wide availability of polysaccharide-based columns provides a high probability of successful separation.[8][11]
-
NMR spectroscopy with chiral auxiliaries is a rapid, non-separative technique that is particularly useful for quick checks of enantiomeric purity and for mechanistic studies. However, it is generally less sensitive and may require more method development to achieve baseline separation compared to chromatographic techniques.
For drug development professionals, it is often advisable to have access to at least two of these methods for orthogonal validation of enantiomeric excess, ensuring the highest level of confidence in the stereochemical purity of this critical chiral building block.
References
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT. (n.d.). Retrieved January 12, 2026, from [Link]
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Retrieved January 12, 2026, from [Link]
- Lomsadze, K., Merlani, M., Barbakadze, V., Farkas, T., & Chankvetadze, B. (2013). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 25(11), 838-843.
-
APPLICATIONS. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]
- NMR determination of enantiomeric excess. (2000). Enantiomer, 5(5), 457-471.
-
Daicel Polysaccharide Stationary Phases. (n.d.). Daicel Chiral Technologies. Retrieved January 12, 2026, from [Link]
- NMR methods for determination of enantiomeric excess. (2000). Enantiomer, 5(5), 457-71.
-
Exploring the Effects of Optically Active Solvents in Chiral Chromatography on Polysaccharide-Based Columns. (2024). Bohrium. Retrieved January 12, 2026, from [Link]
-
23.1: NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Enantiomeric and Diastereomeric Excess Determination. (n.d.). Rilas Technologies. Retrieved January 12, 2026, from [Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013).
- Petrie, B., et al. (2020). Multi-residue enantioselective analysis of chiral drugs in freshwater sediments. Environmental Chemistry Letters, 18, 1557-1563.
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Retrieved January 12, 2026, from [Link]
-
Multi-residue enantioselective analysis of chiral drugs in freshwater sediments. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 12, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. (2020). Agilent. Retrieved January 12, 2026, from [Link]
-
Multi-residue enantioselective analysis of chiral drugs in freshwater sediments. (2020). Scilit. Retrieved January 12, 2026, from [Link]
-
Chiral Gas Chromatography. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Ethyl (R)-2-oxiranylacetate
Introduction: Ethyl (R)-2-oxiranylacetate is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex, stereospecific molecules.[1] The enantiomeric purity of this intermediate is not merely a quality metric; it is a critical determinant of the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (S)-enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or unforeseen toxicity.[2][3] Consequently, a robust, accurate, and reliable analytical method for quantifying its enantiomeric excess (e.e.) is indispensable.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this task, offering unparalleled precision and versatility for resolving enantiomers.[4][5] This guide provides an in-depth comparison of leading methodologies for the chiral analysis of this compound, grounded in fundamental chromatographic principles and supported by actionable experimental protocols. We will dissect the "why" behind column and mobile phase selection, empowering you to develop and optimize a self-validating method with confidence.
Pillar 1: The Mechanism of Polysaccharide-Based Chiral Recognition
The cornerstone of modern chiral separations lies in polysaccharide-based CSPs. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex three-dimensional chiral environment.[2] Enantiomeric recognition is not a random event but a result of transient diastereomeric complexes formed between the analyte and the chiral selector.[6] The separation of this compound enantiomers is governed by the sum of subtle differences in interaction energies. These interactions primarily include:
-
Hydrogen Bonding: The ester and epoxide functionalities of the analyte can act as hydrogen bond acceptors, interacting with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: The polar groups in both the analyte and the CSP contribute to orientational interactions.
-
Steric Interactions (Inclusion): The most critical interaction for chiral recognition is the differential fit of the enantiomers into the "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer.[7][8] One enantiomer will fit more snugly and experience a more stable, energetically favorable set of interactions, leading to longer retention on the column.
The cumulative effect of these interactions results in different retention times for the (R) and (S) enantiomers, enabling their separation and quantification.
Caption: Principle of Chiral Recognition on a Polysaccharide CSP.
Pillar 2: A Comparative Guide to Suitable Chiral Stationary Phases
While numerous CSPs exist, experience and literature precedent for similar glycidyl esters strongly point towards cellulose- and amylose-based phases operated in normal-phase mode as the most effective starting point.[8] A systematic screening approach using columns with complementary selectivities is the most efficient path to a successful separation.[6][9]
| Column Name | Chiral Selector | Phase Type | Key Characteristics & Rationale |
| Daicel CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | The industry benchmark and a logical first choice.[10] Its broad applicability and extensive documentation for separating epoxides and esters make it highly likely to succeed.[8] Being a coated phase, solvent compatibility is restricted.[11] |
| Phenomenex Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | A direct equivalent to CHIRALCEL® OD-H, utilizing the same chiral selector.[12][13] It is expected to provide very similar, if not improved, performance and can be considered an interchangeable primary screening column. |
| Daicel CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated | An essential complementary phase. While the carbamate derivative is the same, the amylose backbone has a different helical structure than cellulose, often resulting in unique or inverted elution orders.[14][15] This provides an orthogonal screening option. |
Pillar 3: Experimental Workflow and Validated Protocols
A successful chiral method development strategy is not about finding a single set of conditions but about systematically exploring the parameter space to find the most robust and efficient separation.
Caption: Systematic Workflow for Chiral Method Development.
Experimental Protocol 1: Primary Screening in Normal Phase
-
Objective: To achieve baseline separation of the enantiomers of Ethyl 2-oxiranylacetate.
-
Rationale: Normal phase chromatography with alkane/alcohol mobile phases is the most widely successful mode for polysaccharide CSPs, offering excellent chiral recognition capabilities.[8][14] Isopropanol (IPA) is a good starting alcohol as it provides strong hydrogen bonding characteristics.
-
Instrumentation & Columns:
-
Reagents & Sample:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Sample: Racemic Ethyl 2-oxiranylacetate (~1 mg/mL) dissolved in mobile phase.
-
-
Procedure:
-
System Preparation: Ensure the entire HPLC system is free of incompatible solvents (e.g., THF, Acetone, CH₂Cl₂) which can damage coated CSPs.[11][16] Flush thoroughly with IPA, followed by the mobile phase.
-
Column Equilibration: Install the CHIRALCEL® OD-H column. Equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm (The ester carbonyl provides weak absorbance at low UV).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard and record the chromatogram for approximately 20 minutes.
-
Evaluation: Calculate the separation factor (α) and resolution (Rs). The goal is Rs ≥ 1.5 for quantitative analysis.
-
Secondary Screen: If separation on OD-H is insufficient, repeat steps 2-5 with the CHIRALPAK® AD-H column.
-
Experimental Protocol 2: Method Optimization
-
Objective: To refine the separation for optimal run time, resolution, and peak shape.
-
Rationale: Fine-tuning the mobile phase composition is the most powerful tool for optimization. Reducing alcohol content generally increases retention and can improve resolution, while changing the type of alcohol (e.g., from IPA to Ethanol) can alter the selectivity (α) due to different hydrogen bonding properties.[14]
-
Procedure:
-
Adjusting Modifier Strength: Based on the screening results, adjust the percentage of IPA.
-
If peaks are eluted too quickly (k' < 1): Decrease IPA to 5% (n-Hexane/IPA 95:5).
-
If retention is too long: Increase IPA to 15% or 20%.
-
-
Changing the Modifier: If resolution is poor (e.g., α < 1.1) but some separation is observed, replace IPA with Ethanol. Prepare a new mobile phase of n-Hexane / Ethanol (90:10, v/v) and re-equilibrate the system before analysis. Ethanol often provides different selectivity and can resolve peaks that co-elute in IPA.
-
Temperature Effects: Analyze the sample at different temperatures (e.g., 15 °C and 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure. Higher temperatures can improve peak efficiency.[11]
-
Comparative Performance Data (Illustrative)
The following table presents hypothetical but realistic data from the proposed screening and optimization workflow.
| Column | Mobile Phase (v/v) | tR1 (min) | tR2 (min) | k'1 | k'2 | α (k'2/k'1) | Rs | Assessment |
| CHIRALCEL OD-H | Hex/IPA (90:10) | 8.5 | 9.9 | 2.40 | 2.96 | 1.23 | 1.95 | Excellent. Method suitable for validation. |
| CHIRALCEL OD-H | Hex/IPA (95:5) | 14.2 | 17.1 | 4.68 | 5.84 | 1.25 | 2.10 | Improved resolution, but longer run time. |
| CHIRALCEL OD-H | Hex/EtOH (90:10) | 9.1 | 10.2 | 2.64 | 3.08 | 1.17 | 1.55 | Good. Baseline separation achieved. A viable alternative. |
| CHIRALPAK AD-H | Hex/IPA (90:10) | 11.5 | 11.9 | 3.60 | 3.76 | 1.04 | 0.60 | Poor. Insufficient separation. Not a suitable column. |
Assuming t₀ (void time) = 2.5 min
Interpretation: In this illustrative example, the CHIRALCEL® OD-H column provides a strong separation with the initial screening conditions (Hex/IPA 90:10). This would be selected as the lead method for further validation. The CHIRALPAK® AD-H shows poor selectivity for this specific analyte under these conditions, highlighting the importance of screening complementary phases.
Conclusion and Final Recommendations
The enantiomeric separation of this compound is most effectively achieved using polysaccharide-based chiral stationary phases in normal-phase mode.
-
Primary Recommendation: A CHIRALCEL® OD-H or Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm) with a mobile phase of n-Hexane and an alcohol modifier is the recommended starting point. An initial screening condition of 90:10 (v/v) n-Hexane/IPA is highly likely to yield a successful separation.
-
Optimization Strategy: The separation can be readily optimized by adjusting the percentage of the alcohol modifier to control retention and resolution. Switching from isopropanol to ethanol is a powerful strategy to alter selectivity if the initial separation is insufficient.
-
Contingency: If the cellulose-based columns fail to provide adequate resolution, the amylose-based CHIRALPAK® AD-H should be evaluated as a secondary, orthogonal screening option.
By adopting this systematic, mechanism-driven approach, researchers, scientists, and drug development professionals can confidently develop a robust, reliable, and scientifically sound chiral HPLC method for the critical analysis of this compound.
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Martinez, L., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Separation Science, 31(13), 2347-55. Available at: [Link]
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ResearchGate. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Available at: [Link]
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Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
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I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]
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Phenomenex. (2023). Lux™ Chiral LC and SFC Columns. Available at: [Link]
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Springer Nature Experiments. (2013). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Springer Protocols. Available at: [Link]
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YMC. (2017). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
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Daicel Corporation. Normal phase | DAICEL CORPORATION. Available at: [Link]
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Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-64. Available at: [Link]
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Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]
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Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6135. Available at: [Link]
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Semantic Scholar. A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]
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Springer Nature Experiments. (2002). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Springer Protocols. Available at: [Link]
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ResearchGate. (2022). Chiral stationary phases and mobile phases used to separate local anesthetics by HPLC. Available at: [Link]
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Puchľová, E., et al. (2021). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology, 247, 2647–2656. Available at: [Link]
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Jain, R., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2(2), 239-246. Available at: [Link]
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Teixeira, J., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5519. Available at: [Link]
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Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6667. Available at: [Link]
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Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Available at: [Link]
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International Journal of Research and Publication Reviews. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). Available at: [Link]
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Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2661. Available at: [Link]
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Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4), 2217-2222. Available at: [Link]
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A Comparative Guide to the Enantioselective Synthesis of Ethyl (R)-2-oxiranylacetate: Jacobsen vs. Sharpless Epoxidation
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral epoxides, such as Ethyl (R)-2-oxiranylacetate, are highly valued intermediates due to their versatile reactivity, allowing for the stereocontrolled introduction of functionalities. This guide provides an in-depth comparison of two cornerstone methodologies in asymmetric catalysis—the Jacobsen-Katsuki Epoxidation and the Sharpless Asymmetric Epoxidation—for the synthesis of this critical chiral synthon. We will delve into the mechanistic underpinnings, substrate suitability, and practical considerations of each method, supported by experimental insights, to inform the strategic selection of a synthetic route.
The Decisive Factor: Substrate Specificity
The choice between the Jacobsen and Sharpless epoxidation methods is fundamentally dictated by the structure of the olefin substrate. The Sharpless epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols .[1][2] The hydroxyl group of the substrate plays a crucial directing role, coordinating to the titanium-tartrate catalyst and ensuring the facial selectivity of the oxygen transfer from tert-butyl hydroperoxide.[3][4]
Conversely, the Jacobsen-Katsuki epoxidation is renowned for its ability to enantioselectively epoxidize unfunctionalized alkenes , particularly cis-disubstituted and conjugated olefins, using a chiral manganese(III)-salen complex as the catalyst.[5][6][7] This method does not require a directing group on the substrate, relying instead on the chiral environment created by the salen ligand to control the stereochemical outcome.[8]
For the synthesis of this compound, the immediate precursor is ethyl (E)-but-2-enoate, an α,β-unsaturated ester. This substrate is an unfunctionalized alkene and, crucially, lacks the allylic alcohol moiety required for the Sharpless epoxidation. Therefore, a direct epoxidation of ethyl (E)-but-2-enoate is only feasible via the Jacobsen-Katsuki epoxidation.
Conceptual Pathways to this compound
Route 1: Direct Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation
This is the most direct approach, involving the epoxidation of the double bond of ethyl (E)-but-2-enoate using a chiral manganese(III)-salen catalyst. The success of this reaction hinges on the ability of the catalyst to differentiate between the two faces of the electron-deficient alkene.
Route 2: Indirect Multi-step Synthesis Utilizing Sharpless Epoxidation
While not a direct epoxidation of the target precursor, the Sharpless methodology can be employed in a multi-step synthesis. This would involve:
-
Reduction of ethyl (E)-but-2-enoate to the corresponding allylic alcohol, (E)-but-2-en-1-ol.
-
Enantioselective epoxidation of (E)-but-2-en-1-ol using the Sharpless protocol to yield (2R,3R)-3-methyloxiran-2-yl)methanol.
-
Oxidation of the resulting epoxy alcohol to the desired this compound.
Mechanistic Overview and Catalytic Cycles
Jacobsen-Katsuki Epoxidation
The active catalytic species in the Jacobsen epoxidation is a high-valent manganese(V)-oxo complex, generated from the Mn(III)-salen precursor and a terminal oxidant such as sodium hypochlorite (bleach).[5] The mechanism of oxygen transfer to the alkene is still a subject of some debate, with evidence supporting both a concerted pathway and a stepwise radical or metallaoxetane pathway depending on the substrate.[9] The enantioselectivity is governed by the C2-symmetric chiral salen ligand, which creates a chiral pocket that directs the approach of the alkene to the manganese-oxo species.[8]
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[2] This forms a dimeric titanium-tartrate complex. The allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, bringing the reactants into close proximity within a chiral environment.[3] The choice of the tartrate enantiomer dictates the face of the double bond that is epoxidized. Using (+)-DET or (+)-DIPT delivers the oxygen atom to one face of the alkene, while (-)-DET or (-)-DIPT delivers it to the opposite face.[10]
Performance Comparison and Experimental Data
A direct experimental comparison for the synthesis of this compound is challenging due to the substrate incompatibility of the Sharpless method. However, we can analyze the expected performance based on data from analogous reactions.
| Feature | Jacobsen-Katsuki Epoxidation | Sharpless Asymmetric Epoxidation (Indirect Route) |
| Substrate | Ethyl (E)-but-2-enoate | (E)-but-2-en-1-ol |
| Number of Steps | 1 | 3 (Reduction, Epoxidation, Oxidation) |
| Catalyst | Chiral Mn(III)-salen complex | Ti(OiPr)₄, (+)-DET |
| Oxidant | NaOCl, m-CPBA | tert-butyl hydroperoxide (TBHP) |
| Typical Yield | Moderate to Good (Varies with substrate) | High for epoxidation step (>85%)[10] |
| Enantioselectivity (ee%) | Moderate to High (Can exceed 90% for ideal substrates)[6] | Very High for epoxidation step (>95%)[10] |
| Key Advantage | Direct, one-step transformation | High predictability and enantioselectivity of the epoxidation step |
| Key Disadvantage | Potentially lower ee% for trans-α,β-unsaturated esters | Lower overall yield due to multi-step process, more reagents and purification steps |
Experimental Protocol: Jacobsen-Katsuki Epoxidation of an α,β-Unsaturated Ester (General Procedure)
This protocol is a general representation and would require optimization for the specific substrate, ethyl (E)-but-2-enoate.
-
To a stirred solution of the α,β-unsaturated ester (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at 0 °C is added the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
An aqueous solution of sodium hypochlorite (bleach, ~0.55 M, buffered to pH 11.3 with Na₂HPO₄) is added dropwise over a period of 1-2 hours.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC or GC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Recommendation
For the synthesis of this compound, the Jacobsen-Katsuki epoxidation represents the most efficient and direct synthetic route . It avoids the multiple steps of reduction and oxidation required for an indirect approach using the Sharpless methodology. While the Sharpless epoxidation of the corresponding allylic alcohol would likely proceed with very high enantioselectivity, the overall yield of the three-step sequence would be lower, and the process would be less atom-economical.
The primary challenge for the Jacobsen approach lies in optimizing the reaction conditions (catalyst loading, oxidant, temperature, and additives) to achieve high enantioselectivity for the specific trans-α,β-unsaturated ester substrate. However, the versatility of the Jacobsen catalyst with unfunctionalized olefins makes it the clear method of choice for this transformation. For researchers and drug development professionals, focusing on the optimization of the Jacobsen-Katsuki epoxidation is the most logical and promising strategy for the scalable and efficient production of enantiopure this compound.
References
-
Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Irie, R.; Noda, K.; Ito, Y.; Katsuki, T. (1991). Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins Using Chiral (Salen)Manganese(III) Complexes. Tetrahedron: Asymmetry, 2(7), 481–494. [Link]
-
Katsuki, T.; Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
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Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060–2062. [Link]
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Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
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Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
-
Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. Retrieved from [Link]
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Wipf Group. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
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Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC EPOXIDATION OF (E)-2-HEXEN-1-OL: (2R,3R)-3-PROPYLOXIRANEMETHANOL. Retrieved from [Link]
-
ResearchGate. (2022, October 30). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]
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A Senior Application Scientist's Guide to Stereoselective Synthesis: Ethyl (R)- vs. (S)-2-Oxiranylacetate
Introduction: The Imperative of Chirality in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental necessity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, toxicological, and physiological properties. Ethyl 2-oxiranylacetate, a seemingly simple bifunctional molecule, is a cornerstone chiral building block. Its two enantiomeric forms, Ethyl (R)-2-oxiranylacetate and Ethyl (S)-2-oxiranylacetate, serve as powerful and versatile starting points for the construction of complex, stereochemically-defined target molecules. The strained oxirane ring provides a site for regioselective and stereospecific nucleophilic attack, while the ethyl ester offers a handle for further synthetic manipulation. This guide provides an in-depth comparison of these two enantiomers, exploring their synthesis and divergent applications, supported by experimental data and established protocols.
Part 1: Accessing Enantiopurity - The Jacobsen Hydrolytic Kinetic Resolution
The practical application of either enantiomer hinges on its availability in high enantiomeric purity. While various methods exist, the Hydrolytic Kinetic Resolution (HKR) developed by Dr. Eric N. Jacobsen stands as a remarkably efficient and scalable technology.[1][2] This method resolves a racemic mixture of a terminal epoxide by selectively hydrolyzing one enantiomer to its corresponding 1,2-diol at a much faster rate, leaving the unreacted epoxide enantiomerically enriched.
The process utilizes a chiral (salen)Co(III) complex as the catalyst.[2][3] Crucially, both enantiomers of the catalyst, the (R,R)- and (S,S)-salen ligands, are commercially available. This allows for the selective synthesis of either the (R)- or (S)-epoxide.
-
Using the (R,R)-catalyst: The (S)-epoxide is preferentially hydrolyzed, leaving behind highly enantioenriched This compound .
-
Using the (S,S)-catalyst: The (R)-epoxide is preferentially hydrolyzed, leaving behind highly enantioenriched Ethyl (S)-2-oxiranylacetate .
The reaction is operationally simple, using water as the nucleophile, and can achieve enantiomeric excess (ee) values of >99% for the recovered epoxide.[3][4]
Caption: Hydrolytic Kinetic Resolution (HKR) using the (R,R)-Jacobsen catalyst.
Part 2: Comparative Applications in High-Value Synthesis
The choice between the (R)- and (S)-enantiomer is dictated entirely by the stereochemical requirements of the final target molecule. The epoxide's configuration predetermines the absolute stereochemistry of the resulting stereocenter after nucleophilic ring-opening.
Case Study 1: Synthesis of the Calcium Channel Blocker Diltiazem
Diltiazem is a crucial pharmaceutical agent used to treat hypertension and angina. Its therapeutic efficacy resides specifically in the (+)-(2S,3S)-isomer.[5] The synthesis of Diltiazem provides a classic example where a precursor with (S)-stereochemistry at the carbon bearing the hydroxyl group is required.
A common synthetic strategy involves the ring-opening of a trans-glycidic ester, methyl 3-(4-methoxyphenyl)glycidate, with 2-aminothiophenol.[6] While not ethyl 2-oxiranylacetate itself, this key step is conceptually identical: the nucleophilic attack of the thiol on the epoxide ring. To achieve the correct (2S,3S) stereochemistry in the final Diltiazem molecule, a glycidic ester with (2R,3S) configuration is used. The epoxide ring-opening sets the two adjacent stereocenters required for biological activity. Using the opposite enantiomer of the glycidic ester would lead to a different, therapeutically inactive diastereomer.
Caption: Simplified retrosynthesis of Diltiazem highlighting the key epoxide.
Case Study 2: Synthesis of the Taxol® Side Chain
Paclitaxel (Taxol®) is a blockbuster anticancer agent whose activity is critically dependent on its complex structure, including the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[7][8][9] The synthesis of this side chain often employs chiral pool starting materials or asymmetric methods where an (R)-configured epoxide or its synthetic equivalent is a key precursor.
For instance, the epoxide can be opened with an azide nucleophile (a precursor to the amine) or a cyanide nucleophile. The inherent (R)-stereochemistry of the starting epoxide, such as a derivative of this compound, directly translates to the (2R) stereocenter of the final side chain. This approach provides a powerful and reliable method for installing the required stereochemistry, which is then attached to the baccatin III core of the Taxol molecule.[10]
Caption: Synthetic logic for the Taxol® side chain from an (R)-epoxide.
Data Summary: Enantiomer-Specific Applications
| Enantiomer | Target Molecule Class | Representative Example | Significance of Stereochemistry |
| Ethyl (S)-2-oxiranylacetate | Cardiovascular Drugs | Diltiazem | The (2S,3S) configuration is essential for calcium channel blocking activity.[5] |
| Ethyl (S)-2-oxiranylacetate | Anticholesterol Agents | Atorvastatin (Lipitor®) Intermediate | The (S)-configuration of the hydroxy ester is crucial for HMG-CoA reductase inhibition.[11] |
| This compound | Anticancer Agents | Taxol® Side Chain | The (2R,3S) stereochemistry of the side chain is required for microtubule stabilization.[9] |
| This compound | ACE Inhibitors | Benazepril, Enalapril | The (R)-configuration of the 2-hydroxy-4-phenylbutyrate intermediate is key to enzyme inhibition.[12] |
Part 3: Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Jacobsen Hydrolytic Kinetic Resolution of Racemic Ethyl 2-Oxiranylacetate
This protocol is adapted from literature procedures for the HKR of terminal epoxides.[3]
Materials:
-
Racemic ethyl 2-oxiranylacetate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's catalyst]
-
Glacial Acetic Acid (AcOH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Diatomaceous earth (Celite®)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen), add the (R,R)-Jacobsen's catalyst (0.005 equivalents relative to the epoxide).
-
Add anhydrous THF to dissolve the catalyst.
-
Stir the solution in open air for 5-10 minutes until the color changes from orange to a deep brown, indicating oxidation of Co(II) to the active Co(III) species.
-
Add the racemic ethyl 2-oxiranylacetate (1.0 equivalent) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add deionized water (0.55 equivalents) dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously. Monitor the reaction progress by chiral GC or HPLC until approximately 50-55% conversion is reached.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting residue contains the enantioenriched (R)-epoxide and the (S)-diol. These can be separated by flash column chromatography on silica gel or by careful vacuum distillation.
Self-Validation:
-
The enantiomeric excess (ee) of the recovered epoxide should be >98% as determined by chiral GC analysis.
-
The yield of the recovered epoxide should be theoretically limited to a maximum of 50%; practical yields are typically 40-45%.
Protocol 2: Representative Nucleophilic Ring-Opening
This protocol illustrates a general procedure for the ring-opening of an epoxide with a thiol nucleophile.
Materials:
-
Ethyl (S)-2-oxiranylacetate (enantiopure)
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve Ethyl (S)-2-oxiranylacetate (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Add thiophenol (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The crude product is then re-dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ring-opened product, which can be further purified by column chromatography.
Self-Validation:
-
¹H and ¹³C NMR spectroscopy should confirm the structure of the product, showing the disappearance of the epoxide signals and the appearance of signals corresponding to the thioether and the secondary alcohol.
-
The stereochemistry is expected to be inverted at the site of nucleophilic attack (the CH₂ carbon of the original epoxide), a hallmark of Sₙ2 reactions on epoxides.
Conclusion
Ethyl (R)- and (S)-2-oxiranylacetate are not interchangeable reagents but are distinct chiral building blocks, each unlocking pathways to a specific set of stereochemically defined molecules. Their utility is underpinned by robust methods for their enantioselective synthesis, most notably the Jacobsen Hydrolytic Kinetic Resolution, which provides access to either enantiomer with exceptional purity. As demonstrated in the syntheses of Diltiazem and the Taxol® side chain, the selection of the correct epoxide enantiomer is a critical design element that dictates the stereochemical outcome and, ultimately, the biological function of the final product. For researchers in drug development and stereoselective synthesis, a thorough understanding of the divergent reactivity of these enantiomers is paramount to achieving synthetic goals with precision and efficiency.
References
-
Jacobsen HKR - The best reaction in organic chemistry? YouTube. [Link]
-
Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]
-
Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Organic Syntheses. [Link]
-
Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. [Link]
-
SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. Leiden University. [Link]
-
Two-Phase Synthesis of Taxol®. PubMed Central (PMC) - NIH. [Link]
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Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. PubMed Central (PMC) - NIH. [Link]
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]
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Synthesis of the C-13 Side-Chain of Taxol | Request PDF. ResearchGate. [Link]
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Enantioselective synthesis. Wikipedia. [Link]
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Biosynthesis of the highly oxygenated tetracyclic core skeleton of Taxol. PubMed Central (PMC) - NIH. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central (PMC) - NIH. [Link]
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Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]
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A Comparative Guide to Chiral Synthons: Alternatives to Ethyl (R)-2-oxiranylacetate
For researchers and professionals in drug development and asymmetric synthesis, the chiral epoxide Ethyl (R)-2-oxiranylacetate is a cornerstone C3 synthon. Its densely functionalized structure, combining an electrophilic epoxide and a versatile ester, makes it a valuable precursor for a multitude of complex chiral molecules. However, reliance on a single synthon can be limiting. This guide provides an in-depth technical comparison of alternative synthetic strategies to access this key structural motif, offering field-proven insights into their performance, underlying mechanisms, and practical considerations. We will explore direct asymmetric syntheses, enzymatic resolutions, and approaches starting from the chiral pool, providing the necessary data and protocols to empower informed decisions in your synthetic planning.
Strategic Overview: Beyond a Single Synthon
The choice of a chiral synthon or the method to generate it is a critical decision in a synthetic campaign, impacting yield, enantiomeric purity, scalability, and cost. The following sections dissect the primary alternative strategies to directly using or purchasing this compound. These methods fall into three main categories:
-
Direct Catalytic Asymmetric Epoxidation: Creating the chiral epoxide from an achiral precursor in a single, highly selective step.
-
Resolution of a Racemic Mixture: Separating a 50:50 mixture of enantiomers, most commonly through enzymatic methods.
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature.
Caption: Overview of synthetic strategies for this compound.
Direct Catalytic Asymmetric Epoxidation Methods
These methods are highly atom-economical, generating the desired chiral center from a prochiral substrate like ethyl acrylate or a related precursor. The success of these reactions hinges on the design of the chiral catalyst.
Yttrium-Biphenyldiol Catalyzed Epoxidation of α,β-Unsaturated Esters
A powerful method for the direct asymmetric epoxidation of α,β-unsaturated esters involves a chiral catalyst generated from Yttrium and a biphenyldiol ligand.[1][2] This approach offers high yields and exceptional enantioselectivities.[2]
Causality of Experimental Choices: The choice of a rare-earth metal like Yttrium is predicated on its Lewis acidity and ability to coordinate with both the substrate and the oxidant, creating a well-defined chiral environment. The biphenyldiol ligand provides the C2-symmetric chiral scaffold necessary for face-selective oxygen delivery. Triphenylarsine oxide or triphenylphosphine oxide are often used as additives to modulate catalyst activity and stability.[2] The use of an oxidant like cumene hydroperoxide is standard for this type of transformation.
Caption: Workflow for Yttrium-catalyzed asymmetric epoxidation.
Experimental Protocol: Yttrium-Catalyzed Asymmetric Epoxidation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral biphenyldiol ligand (0.02 mmol) and triphenylarsine oxide (0.02 mmol).
-
Add dry THF (0.5 mL) and stir until all solids are dissolved.
-
Add Y(O-iPr)₃ (0.02 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated ester (e.g., ethyl acrylate, 1.0 mmol) to the solution.
-
Add cumene hydroperoxide (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure epoxy ester.
Asymmetric Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic method for synthesizing epoxides from carbonyl compounds using a sulfur ylide.[3][4][5] By employing a chiral sulfide, the reaction can be rendered asymmetric, allowing for the enantioselective synthesis of epoxides.[6] For producing this compound, the reaction would proceed via the addition of a chiral ylide to ethyl glyoxylate.
Causality of Experimental Choices: The key to asymmetry is the chiral sulfide, which, after conversion to a sulfonium salt and deprotonation, forms a chiral ylide. This ylide delivers a methylene group to the aldehyde in a facially selective manner. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for generating the ylide without competing reactions.
Experimental Protocol: Asymmetric Corey-Chaykovsky Reaction
-
Ylide Generation: To a suspension of a chiral sulfonium salt (e.g., derived from a camphor-based sulfide, 1.1 mmol) in dry THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Reaction: Cool the resulting ylide solution to -78 °C.
-
Add a solution of ethyl glyoxylate (1.0 mmol) in dry THF (2 mL) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel.
Organocatalytic Asymmetric Epoxidation
The use of small chiral organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis.[7][8][9] Chiral ketones, often derived from carbohydrates like fructose, can catalyze the epoxidation of α,β-unsaturated esters using a stoichiometric oxidant like Oxone (potassium peroxymonosulfate).[10]
Causality of Experimental Choices: The chiral ketone reacts with Oxone to form a chiral dioxirane in situ. This dioxirane is the active oxidizing agent that transfers an oxygen atom to the double bond of the substrate. The stereochemical outcome is dictated by the facial bias imposed by the chiral catalyst during this oxygen transfer step.[8] The reaction is buffered, typically with K₂CO₃, to maintain an optimal pH for catalyst turnover and stability.
Caption: Workflow for organocatalytic asymmetric epoxidation.
Enzymatic Kinetic Resolution
Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) that reacts at a significantly different rate with each enantiomer.[11] For producing this compound, one would start with the racemic epoxide and use an enzyme to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enantioenriched.[12]
Causality of Experimental Choices: Lipases, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), are commonly used due to their broad substrate tolerance and high stereoselectivity.[11][12][13] The reaction is performed in a buffered aqueous solution to maintain the enzyme's optimal pH and activity. The key principle is that the enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one enantiomer (e.g., the S-form) to the corresponding diol, which can be easily separated from the unreacted epoxide (the R-form). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[12]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Prepare a racemic mixture of ethyl 2-oxiranylacetate. This can be synthesized by epoxidizing ethyl crotonate with a non-chiral oxidant like meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: In a temperature-controlled vessel, add a phosphate buffer solution (e.g., 100 mL, 0.1 M, pH 7.0).
-
Add the racemic ethyl 2-oxiranylacetate (e.g., 1.0 g).
-
Add the lipase (e.g., Novozym 435 - immobilized CAL-B, 100 mg).
-
Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent, and analyzing the enantiomeric excess (ee) of the remaining epoxide by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the desired enantiomer.
-
Workup: When the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Separation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting mixture contains the desired (R)-epoxide and the diol byproduct from the (S)-epoxide. Purify by flash column chromatography to isolate this compound.
Chiral Pool Synthesis
This strategy leverages the vast supply of enantiomerically pure compounds provided by nature, such as amino acids, sugars, and hydroxy acids.[1][14] A plausible and cost-effective route to this compound starts from (S)-Malic acid.[12][15]
Causality of Experimental Choices: The synthetic sequence is designed to transform the functional groups of the starting material into the target structure while preserving the original stereocenter. (S)-Malic acid provides the correct stereochemistry at the carbon that will become C2 of the oxirane. The steps involve selective functional group manipulations, such as reduction, protection, and activation, to set the stage for the final epoxide ring formation.
Caption: Plausible synthetic route from (S)-Malic Acid.
Experimental Protocol Outline: Synthesis from (S)-Malic Acid
-
Diesterification: Convert (S)-malic acid to its diethyl ester using ethanol and an acid catalyst (e.g., H₂SO₄).
-
Selective Reduction: Selectively reduce the C4 ester group to a primary alcohol. This can be achieved carefully with a mild reducing agent like NaBH₄, often requiring protection of the C1 ester and the secondary alcohol. A more robust method involves forming the anhydride, selectively reducing one carbonyl, and then re-esterifying.
-
Protection: Protect the secondary hydroxyl group (e.g., as a silyl ether or benzyl ether) to prevent its interference in the next step.
-
Activation: Convert the primary alcohol into a good leaving group, typically by tosylation or mesylation (reaction with TsCl or MsCl in the presence of a base like pyridine).
-
Deprotection & Cyclization: Remove the protecting group from the secondary alcohol. Treatment with a non-nucleophilic base (e.g., potassium tert-butoxide) will then induce an intramolecular Sₙ2 reaction, where the alkoxide attacks the carbon bearing the tosylate, displacing it to form the desired (R)-epoxide ring.
Performance Comparison
The choice of synthetic route is often a trade-off between various factors. The following table summarizes the typical performance of the discussed alternatives.
| Method | Typical Substrate | Key Reagents | Typical Yield | Typical ee (%) | Advantages | Disadvantages |
| Yttrium-Catalyzed Epoxidation | Ethyl Acrylate | Y(O-iPr)₃, Chiral Ligand, CHP | 80-97%[1] | 90-99%[1] | High yield & ee, direct | Requires air-sensitive reagents, catalyst cost |
| Asymmetric Corey-Chaykovsky | Ethyl Glyoxylate | Chiral Sulfonium Salt, NaH | 60-85% | 85-95% | Good for carbonyls, high ee | Stoichiometric chiral reagent, strong base |
| Organocatalytic Epoxidation | Ethyl Acrylate | Chiral Ketone, Oxone | 70-90%[10] | 85-95%[10] | Metal-free, operationally simple | Catalyst loading can be high, buffer needed |
| Enzymatic Kinetic Resolution | Racemic Epoxy Ester | Lipase (e.g., CAL-B) | <50% | >98%[12] | Exceptional ee, green, mild conditions | Max 50% theoretical yield, separation needed |
| Chiral Pool Synthesis | (S)-Malic Acid | Standard organic reagents | 40-60% (overall) | >99% | Enantiopure starting material, predictable | Multi-step synthesis, lower overall yield |
Conclusion and Recommendations
There is no single "best" alternative to this compound; the optimal choice depends on the specific requirements of the project.
-
For Highest Enantiopurity: Enzymatic kinetic resolution is unparalleled, consistently delivering ee values >98%. If a 50% maximum yield is acceptable and the separation of the product from the diol byproduct is feasible, this is an excellent choice, particularly for producing high-quality material for pharmaceutical applications. The Chiral Pool approach also guarantees high enantiopurity, provided no racemization occurs during the synthetic sequence.
-
For Highest Yield and Atom Economy: Direct catalytic asymmetric epoxidation , particularly the Yttrium-catalyzed method , offers the most efficient route, converting a simple achiral starting material directly into the desired product in high yield and with excellent enantioselectivity. This is ideal for large-scale synthesis where atom economy is a primary concern.
-
For Metal-Free Synthesis: Organocatalytic epoxidation provides a robust metal-free alternative. While the enantioselectivities may be slightly lower than the best metal-catalyzed or enzymatic methods, the operational simplicity and avoidance of metal contaminants are significant advantages in pharmaceutical synthesis.
-
For Substrate-Specific Approaches: The Asymmetric Corey-Chaykovsky reaction is a valuable tool when the synthetic logic starts from an aldehyde precursor like ethyl glyoxylate.
By understanding the causality behind the experimental design, the quantitative performance, and the practical workflows of these powerful synthetic methods, researchers can strategically select the best approach to access the versatile chiral architecture of this compound and its analogs, accelerating the pace of discovery and development.
References
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A Comparative Guide to the Cost-Benefit Analysis of Synthetic Routes to Ethyl (R)-2-Oxiranylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (R)-2-oxiranylacetate is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals. Its stereochemically defined epoxide ring allows for the introduction of specific stereocenters, a critical aspect in the development of enantiopure drugs. The choice of synthetic route to this intermediate is a crucial decision, balancing factors such as enantioselectivity, yield, cost-effectiveness, and scalability. This guide provides a comprehensive cost-benefit analysis of the prominent synthetic methodologies for producing this compound, offering a detailed resource for informed decision-making in process development and manufacturing.
Introduction to Key Synthetic Strategies
The synthesis of enantiomerically pure this compound primarily relies on two strategic approaches: asymmetric epoxidation of a prochiral precursor and kinetic resolution of a racemic mixture. Within these strategies, several well-established methods have been developed, each with its own set of advantages and disadvantages. This guide will focus on the following key synthetic routes:
-
Sharpless Asymmetric Epoxidation: A renowned method for the enantioselective epoxidation of allylic alcohols.
-
Jacobsen-Katsuki Asymmetric Epoxidation: A versatile method for the enantioselective epoxidation of unfunctionalized alkenes.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that selectively resolves a racemic mixture of the target epoxide.
-
Chiral Pool Synthesis: Utilization of readily available enantiopure starting materials from nature.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful tool for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2]
Mechanism and Rationale: The predictability of the stereochemical outcome is a key feature of the Sharpless epoxidation. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of this compound, the corresponding (R,R)-DET would be employed to deliver the oxygen atom to the re face of the allylic alcohol precursor, ethyl (E)-4-hydroxybut-2-enoate. The titanium-tartrate complex forms a chiral environment that directs the approach of the alkene to the active titanium-peroxo species.[3]
Experimental Protocol: A general procedure involves the reaction of the allylic alcohol with TBHP in the presence of a catalytic amount (5-10 mol%) of the titanium tetra(isopropoxide) and DET in an appropriate solvent, such as dichloromethane, at low temperatures (-20 °C). The presence of molecular sieves is often necessary to ensure anhydrous conditions.[1]
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins.[4][5] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA).[4][6]
Mechanism and Rationale: The stereoselectivity of the Jacobsen epoxidation arises from the C2-symmetric chiral salen ligand coordinated to the manganese center. The proposed active oxidant is a high-valent manganese-oxo species. The chiral ligand creates a sterically demanding environment that directs the alkene to approach the metal-oxo intermediate from a specific face, leading to the formation of one enantiomer of the epoxide in excess.[4] For the synthesis of this compound, the starting material would be ethyl crotonate.
Experimental Protocol: A typical procedure involves dissolving the alkene in a suitable solvent, such as dichloromethane, and adding the chiral Mn(III)-salen catalyst (typically 0.1-15 mol%).[6] The oxidant is then added, often slowly, at a controlled temperature, which can range from 0 °C to room temperature.[7]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful biocatalytic method for obtaining enantiomerically pure compounds from a racemic mixture.[8] This strategy relies on the ability of an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.[8]
Mechanism and Rationale: For the preparation of this compound, a racemic mixture of ethyl 2-oxiranylacetate is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica Lipase B (CALB), selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-enantiomer untouched.[8] The high enantioselectivity of the enzyme is the key to achieving high enantiomeric excess (e.e.) of the desired product. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[8]
Experimental Protocol: The racemic ethyl 2-oxiranylacetate is incubated with the chosen lipase in a suitable buffer system. The reaction progress is monitored, and upon reaching approximately 50% conversion, the reaction is stopped. The unreacted (R)-epoxide is then separated from the hydrolyzed (S)-diol.[8]
Chiral Pool Synthesis
Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials.[8] This approach avoids the need for an asymmetric induction step by incorporating a pre-existing stereocenter into the synthetic route. For this compound, a plausible precursor is (R)-malic acid.
Mechanism and Rationale: The synthesis would involve a series of functional group manipulations to convert (R)-malic acid into the target epoxide. This could include selective reduction of one carboxylic acid group, protection of the secondary alcohol, esterification of the remaining carboxylic acid, and finally, conversion of the protected alcohol and the adjacent carbon into the epoxide ring.[8]
Cost-Benefit Analysis: A Comparative Overview
| Synthetic Route | Starting Material | Typical Yield (%) | Typical e.e. (%) | Key Reagents/Catalysts | Cost of Reagents | Scalability | Advantages | Disadvantages |
| Sharpless Epoxidation | Ethyl (E)-4-hydroxybut-2-enoate | High[6] | >95[6] | Ti(OiPr)4, DET, TBHP | Moderate[6] | Good | High enantioselectivity, predictable stereochemistry.[1] | Requires an allylic alcohol substrate, sensitive to water.[1] |
| Jacobsen Epoxidation | Ethyl crotonate | High[6] | >90[6] | Chiral Mn(III)-salen complex, NaOCl or m-CPBA | High[6] | Good | Broad substrate scope for unfunctionalized alkenes.[4] | Catalyst can be expensive, may require optimization for specific substrates.[6] |
| Enzymatic Kinetic Resolution | Racemic ethyl 2-oxiranylacetate | <50 (theoretical max)[8] | >98[8] | Lipase (e.g., CALB) | Moderate | Excellent | High enantioselectivity, mild reaction conditions, environmentally friendly.[8] | Maximum theoretical yield of 50%, requires separation of product from by-product.[8] |
| Chiral Pool Synthesis | (R)-Malic acid | Moderate | >99 | Standard organic reagents | Low | Good | Utilizes inexpensive and readily available chiral starting material.[8] | Can involve multiple synthetic steps, potentially lowering overall yield. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
The selection of an optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, purity specifications, and cost constraints.
-
For high enantiopurity and predictable stereocontrol on a laboratory to medium scale , the Sharpless asymmetric epoxidation is an excellent choice, provided the allylic alcohol precursor is readily accessible.
-
The Jacobsen-Katsuki epoxidation offers greater flexibility with respect to the starting material, making it a valuable alternative, although the catalyst cost may be a consideration for large-scale production.
-
For large-scale, cost-effective production where a 50% theoretical yield is acceptable , enzymatic kinetic resolution stands out due to its high enantioselectivity, operational simplicity, and green credentials.
-
Chiral pool synthesis from (R)-malic acid presents a compelling option when starting material cost is a primary driver, though the multi-step nature of the synthesis may impact the overall efficiency.
Ultimately, a thorough process of evaluation, including preliminary laboratory-scale experiments, is recommended to determine the most suitable and economically viable synthetic strategy for the production of this compound.
References
- A Comparative Guide to Chiral Catalysts for Asymmetric Epoxidation: A Cost-Benefit Analysis - Benchchem. (n.d.).
- This compound|95%|CAS 112083-64-4 - Benchchem. (n.d.).
- Jacobsen epoxidation - Wikipedia. (n.d.).
- Sharpless epoxidation - Wikipedia. (n.d.).
- Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.).
- The Sharpless Epoxidation. (n.d.).
- Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. (n.d.).
- Ethyl (S)-2-oxiranylacetate|CAS 112083-63-3 - Benchchem. (n.d.).
- Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.).
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A Researcher's Guide to the Spectroscopic Differentiation of R and S Enantiomers of Ethyl 2-Oxiranylacetate
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. The distinct physiological effects of enantiomers, exemplified by tragedies such as thalidomide, underscore the imperative for robust analytical methodologies to ensure the stereochemical purity of chiral molecules. This guide provides an in-depth comparative analysis of spectroscopic techniques for the differentiation of the (R) and (S) enantiomers of ethyl 2-oxiranylacetate, a versatile chiral building block in organic synthesis.
This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and emphasizing self-validating systems to ensure scientific integrity. We will explore the principles and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
The Challenge of Chirality: Why Spectroscopic Comparison is Crucial
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their differentiation, therefore, necessitates a chiral probe. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, provide a powerful, non-destructive means to probe and quantify enantiomeric composition.[1][2] For drug development professionals, an accurate and reliable method to determine the absolute configuration and enantiomeric excess (% ee) is paramount for ensuring the safety and efficacy of a pharmaceutical product.[3]
Vibrational Circular Dichroism (VCD): A Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] This technique provides a rich, fingerprint-like spectrum that is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute configuration of chiral molecules, even those that are conformationally flexible.[6][7]
The VCD Advantage:
-
Rich Structural Information: VCD spectra exhibit numerous bands corresponding to molecular vibrations, offering a wealth of structural information.[1]
-
No Chromophore Required: Unlike ECD, VCD does not require the presence of a chromophore, making it applicable to a broader range of molecules.[5]
-
Computational Synergy: The combination of experimental VCD spectra with quantum chemical calculations provides a powerful method for unambiguous absolute configuration assignment.[1][8]
Experimental Protocol: VCD Analysis of a Chiral Epoxide
Instrumentation: A commercial VCD spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is required.[8]
Sample Preparation:
-
Solution Preparation: Prepare a solution of the enantiomerically pure sample (e.g., (S)-ethyl 2-oxiranylacetate) in a suitable solvent. Common solvents for VCD include deuterated chloroform (CDCl₃) and carbon tetrachloride (CCl₄) due to their transparency in the mid-IR region.[5] A relatively high concentration (e.g., 0.1 M) is often necessary due to the weak nature of the VCD signal.[5]
-
Cell Assembly: Use a demountable cell with BaF₂ or CaF₂ windows and a pathlength typically between 50 and 100 µm.[9]
-
Racemate Measurement: It is crucial to also measure the VCD spectrum of the racemic mixture. An ideal baseline should be a true racemate, which will show no VCD signal.[10]
Data Acquisition:
-
Acquire the VCD spectrum over the desired spectral range (e.g., 800-2000 cm⁻¹).
-
Collect data for a sufficient duration to achieve an adequate signal-to-noise ratio, which can range from one to several hours.[5][9]
-
The VCD spectrum of the other enantiomer ((R)-ethyl 2-oxiranylacetate) will be the mirror image of the (S)-enantiomer's spectrum.
Interpreting the Data: A Tale of Two Mirror Images
The VCD spectra of the R and S enantiomers are expected to be perfect mirror images of each other. Positive Cotton effects (peaks) in the spectrum of one enantiomer will appear as negative Cotton effects (troughs) in the spectrum of the other, and vice-versa.
Table 1: Illustrative VCD Data for a Chiral Epoxide ((S)-methyloxirane)
The following table presents computed VCD data for (S)-methyloxirane, a structurally similar small epoxide, to illustrate the expected spectral features.[11]
| Vibrational Mode | Frequency (cm⁻¹) | (S)-Methyloxirane Rotatory Strength (10⁻⁴⁴ esu²cm²) |
| CH₂ wag | 1440 | +5.8 |
| CH bend | 1380 | -3.2 |
| Ring deformation | 1250 | +1.5 |
| C-O stretch | 880 | -2.1 |
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[12][13] This technique is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule.[14]
The Power of ECD:
-
High Sensitivity: ECD is a highly sensitive technique, often requiring lower sample concentrations than VCD.[2]
-
Chromophore Specificity: The technique is specific to electronic transitions within chromophores, which can simplify spectral interpretation.[12]
-
Established Empirical Rules: For certain classes of molecules, empirical rules like the Octant Rule can be used to predict the sign of the Cotton effect and thus the absolute configuration.[12]
Experimental Protocol: ECD Analysis
Instrumentation: A commercial CD spectrometer is used for ECD measurements.
Sample Preparation:
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest and in which the sample is soluble. Methanol and acetonitrile are common choices.
-
Concentration: Prepare a dilute solution of the sample, typically in the micromolar to millimolar concentration range.[2]
-
Cuvette: Use a quartz cuvette with a standard pathlength (e.g., 1 cm).
Data Acquisition:
-
Record the ECD spectrum over the appropriate wavelength range (e.g., 200-400 nm).
-
The spectra of the two enantiomers should be mirror images.
Expected ECD Spectra of Ethyl 2-Oxiranylacetate
The ester carbonyl group in ethyl 2-oxiranylacetate acts as a chromophore. The n → π* transition of the carbonyl group is expected to give rise to a Cotton effect in the ECD spectrum. The sign of this Cotton effect will be opposite for the R and S enantiomers.
Table 2: Predicted ECD Spectral Characteristics for R and S Enantiomers of a Chiral Ester
| Enantiomer | Expected Wavelength (λ_max) | Expected Sign of Cotton Effect |
| (R)-Ethyl 2-oxiranylacetate | ~210-230 nm | Positive or Negative |
| (S)-Ethyl 2-oxiranylacetate | ~210-230 nm | Opposite to R-enantiomer |
Chiral NMR Spectroscopy: Resolving Enantiomeric Signals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers can be distinguished.[15][16]
The NMR Advantage with Chiral Solvating Agents:
-
Quantitative Analysis: NMR allows for the direct and accurate determination of enantiomeric excess by integrating the resolved signals of the two enantiomers.[5][6]
-
No Derivatization Required: Chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte, avoiding the need for chemical derivatization.[15][17]
-
Versatility: A wide range of chiral solvating agents are available for different classes of compounds.[15]
Experimental Protocol: Chiral NMR Analysis
Instrumentation: A standard high-resolution NMR spectrometer.
Sample Preparation:
-
Analyte Solution: Prepare a solution of the racemic or enantioenriched ethyl 2-oxiranylacetate in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent to the NMR tube. The choice of CSA depends on the functional groups of the analyte. For an ester like ethyl 2-oxiranylacetate, a CSA capable of hydrogen bonding or π-π stacking interactions near the chiral center would be effective.[15]
-
Concentration Optimization: The molar ratio of CSA to analyte may need to be optimized to achieve the best resolution of the enantiomeric signals.[15]
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The signals corresponding to protons near the chiral center of the two enantiomers should be resolved into two separate peaks or multiplets.
Data Interpretation: From Signal Separation to Enantiomeric Excess
The chemical shift non-equivalence (ΔΔδ) between the signals of the R and S enantiomers allows for their quantification. The enantiomeric excess (% ee) can be calculated from the integration of the two resolved signals using the following formula:
% ee = |(Integration_R - Integration_S) / (Integration_R + Integration_S)| * 100
Table 3: Illustrative ¹H NMR Data for a Racemic Analyte with a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) - (R)-Enantiomer Complex | Chemical Shift (ppm) - (S)-Enantiomer Complex | ΔΔδ (ppm) |
| Methine proton (CH) | 4.15 | 4.12 | 0.03 |
| Methylene protons (CH₂) | 2.80 and 2.65 | 2.78 and 2.63 | 0.02 and 0.02 |
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for VCD, ECD, and Chiral NMR analysis.
Caption: Experimental workflow for ECD spectroscopy.
Caption: Workflow for chiral analysis by NMR spectroscopy.
Conclusion: An Integrated Approach to Chiral Analysis
The spectroscopic comparison of the R and S enantiomers of ethyl 2-oxiranylacetate is a critical step in its application in research and development. While VCD and ECD provide elegant methods for absolute configuration determination, chiral NMR spectroscopy offers a robust and straightforward approach for the quantitative determination of enantiomeric excess. The choice of technique will depend on the specific requirements of the analysis, available instrumentation, and the nature of the chiral molecule. For a comprehensive and unambiguous characterization of chiral compounds, an integrated approach that leverages the strengths of multiple spectroscopic techniques is often the most powerful strategy.
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Applications of Vibrational Optical Activity in the Pharmaceutical Industry. ResearchGate. [Link]
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Stereostructural analysis of flexible oxidized fatty acids by VCD spectroscopy. Chemical Communications. [Link]
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The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. National Institutes of Health. [Link]
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Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing. [Link]
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Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. National Institutes of Health. [Link]
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Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. National Institutes of Health. [Link]
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Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]
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Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. [Link]
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INVESTIGATING MIXTURES OF ENANTIOMERIC SOLVENTS: THERMO-PHYSICAL PROPERTIES, BINARY PHASE DIAGRAM OF ENANTIOMERS, OPTICAL PURITY AND SOLVENT PARAMETERS OF ETHYL LACTATE ENANTIOMERS. American University. [Link]
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X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. ResearchGate. [Link]
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Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Universidad San Sebastián. [Link]
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Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells. ResearchGate. [Link]
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Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. ResearchGate. [Link]
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Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. University of New Hampshire. [Link]
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Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Derivatives Synthesized from Ethyl (R)-2-Oxiranylacetate
For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is paramount in the quest for novel therapeutics. Ethyl (R)-2-oxiranylacetate, a versatile chiral epoxide, stands out as a valuable starting material for the synthesis of a diverse array of biologically active molecules. Its stereodefined epoxide ring and ester functionality provide a robust platform for introducing molecular complexity and exploring structure-activity relationships.
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound, with a focus on their anticancer and antimicrobial potential. We will delve into the synthetic strategies, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
The Strategic Advantage of this compound in Medicinal Chemistry
This compound's utility in drug discovery stems from its inherent reactivity and chirality. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of a wide range of functional groups. This feature is crucial for the synthesis of enantiomerically pure compounds, which is often a prerequisite for potent and selective biological activity.
Comparative Analysis of Biological Activities
Derivatives synthesized from this compound have demonstrated significant potential in several therapeutic areas. Here, we compare their performance in two key areas: anticancer and antimicrobial applications.
Anticancer Activity
A variety of heterocyclic and carbocyclic derivatives originating from this compound have been investigated for their cytotoxic effects against numerous cancer cell lines. The epoxide moiety itself is a pharmacophore in some natural product anticancer agents, and its incorporation into novel scaffolds has yielded promising results.
Table 1: Comparative Cytotoxicity of Representative Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazo[2,1-c][1][2][3]triazine | Compound 10 | SiHa (Cervical) | <10 µg/mL | - | - |
| Imidazo[2,1-c][1][2][3]triazine | Compound 11 | LS180 (Colon) | <50 µg/mL | - | - |
| Steroidal Epoxide | EP2 | H1299 (Lung) | 2.50 | - | - |
| Steroidal Epoxide | EP2 | PC3 (Prostate) | 3.67 | - | - |
| Steroidal Epoxide | EP2 | HCC1806 (Breast) | 1.95 | - | - |
| 2-Oxo-2H-chromenylpyrazolecarboxylate | Compound 12a | DU-145 (Prostate) | 7.8 | Doxorubicin | 1.2 |
| 2-Oxo-2H-chromenylpyrazolecarboxylate | Compound 12a | A549 (Lung) | 9.2 | Doxorubicin | 1.5 |
| 2-Oxo-2H-chromenylpyrazolecarboxylate | Compound 12a | HeLa (Cervical) | 8.5 | Doxorubicin | 1.1 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The imidazo[2,1-c][1][2][3]triazine derivatives have shown significant growth inhibition against cervical and colon cancer cell lines[3]. Steroidal epoxides, such as EP2, have demonstrated potent cytotoxicity against lung, prostate, and triple-negative breast cancer cells, with IC50 values in the low micromolar range[4]. Furthermore, 2-oxo-2H-chromenylpyrazolecarboxylates have been screened against a panel of human cancer cell lines, showing moderate to good activity[5].
The mechanism of action for many of these compounds involves the induction of apoptosis. For instance, steroidal epoxides EP2 and EP3 have been shown to induce cell death by apoptosis at lower concentrations and a combination of apoptosis and necrosis at higher doses[4].
Antimicrobial Activity
The development of new antimicrobial agents is a critical global health priority. Derivatives of this compound have emerged as a promising source of novel antibacterial and antifungal compounds.
Table 2: Comparative Antimicrobial Activity of Representative Derivatives
| Derivative Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridazinone Derivative | Compound P4 | P. aeruginosa | - | - | - |
| Pyridazinone Derivative | Compound P4 | S. enterica | - | - | - |
| Pyridazinone Derivative | Compound P4 | E. coli | - | - | - |
| Pyridazinone Derivative | Compound P4 | B. subtilis | - | Penicillin | 1 ± 1.50 |
| Pyridazinone Derivative | Compound P4 | S. aureus | - | - | - |
| Thiazole Derivative | Compound Series | S. aureus | - | - | - |
| Thiazole Derivative | Compound Series | B. cereus | - | - | - |
| Thiazole Derivative | Compound Series | E. coli | - | - | - |
| Thiazole Derivative | Compound Series | K. pneumoniae | - | - | - |
| 4-Quinolylpropanoate | Compound 10a-p | H. pylori | Potent Activity | - | - |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is compiled from multiple studies.
A novel pyridazinone derivative, P4, has exhibited broad-spectrum antibacterial activity, with a more pronounced effect on Gram-negative bacteria[6]. Thiazole derivatives have also been synthesized and screened for their antimicrobial activity, showing significant effects against a range of microorganisms[7][8]. Additionally, substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity, particularly against Helicobacter pylori[9].
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their three-dimensional structure. Key SAR insights include:
-
Stereochemistry: The (R)-configuration of the starting material is often crucial for biological activity, as it dictates the spatial orientation of substituents, which in turn governs the interaction with biological targets.
-
Nature of the Nucleophile: The choice of nucleophile used to open the epoxide ring significantly impacts the resulting biological activity. The introduction of aromatic, heterocyclic, or aliphatic moieties can modulate potency, selectivity, and pharmacokinetic properties.
-
Substituent Effects: Further modification of the derivatives, such as the introduction of electron-withdrawing or electron-donating groups on aromatic rings, can fine-tune the biological activity. For example, in a series of resveratrol analogues, the presence and position of hydroxyl groups were found to be critical for selective COX-2 inhibition[10].
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Assay: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatives synthesized from this compound represent a rich source of biologically active compounds with significant potential for the development of new anticancer and antimicrobial agents. The inherent chirality and reactivity of this starting material provide a powerful platform for generating diverse chemical scaffolds with tunable biological properties.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.
-
Combinatorial Synthesis and High-Throughput Screening: Expanding the chemical space of these derivatives through combinatorial approaches and utilizing high-throughput screening to accelerate the discovery of new lead compounds.
By leveraging the synthetic versatility of this compound and employing rigorous biological evaluation, the scientific community can continue to unlock the therapeutic potential of this valuable chiral building block.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the source materials.
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A Tale of Two Strategies: A Comparative Guide to the Synthesis of Ethyl (R)-2-oxiranylacetate
Guide prepared by a Senior Application Scientist
Introduction: The Significance of a Chiral Epoxide
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Ethyl (R)-2-oxiranylacetate, a chiral epoxide, stands out as a high-value building block due to its versatile reactivity, enabling the construction of complex molecular architectures found in numerous bioactive compounds.[1] The strained oxirane ring is a potent electrophile, readily opened by a variety of nucleophiles, while the ester moiety offers a handle for further synthetic elaboration. This guide provides an in-depth, objective comparison of the two principal strategies for accessing this enantiopure epoxide: Kinetic Resolution of a racemic mixture and direct Asymmetric Synthesis from a prochiral precursor. We will dissect the methodologies, present supporting experimental data, and offer field-proven insights to aid researchers in selecting the optimal path for their synthetic campaigns.
At a Glance: Kinetic Resolution vs. Asymmetric Synthesis
The choice between these two fundamental approaches hinges on a trade-off between the theoretical maximum yield and the nature of the available starting materials.
| Feature | Kinetic Resolution | Asymmetric Synthesis |
| Principle | Separation of a racemic mixture based on different reaction rates of enantiomers. | Direct creation of a single enantiomer from a prochiral starting material. |
| Starting Material | Racemic ethyl 2-oxiranylacetate. | Prochiral α,β-unsaturated ester (e.g., ethyl crotonate). |
| Theoretical Max. Yield | 50% for the desired enantiomer. | Up to 100% . |
| Key Advantage | Can achieve exceptionally high enantiomeric excess (>99% ee) for the recovered starting material.[2] | High atom economy and potential for high yield of the desired product.[3] |
| Common Challenge | Inherent loss of at least 50% of the starting material as the undesired enantiomer's product. | Requires the development of a highly selective catalyst for the specific substrate. |
Strategy 1: Kinetic Resolution via Catalytic Hydrolysis
Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[4] For terminal epoxides, the Jacobsen Hydrolytic Kinetic Resolution (HKR) is a preeminent method, celebrated for its broad scope, operational simplicity, and exceptional selectivity.[2][5]
The Underlying Principle: Jacobsen Hydrolytic Kinetic Resolution (HKR)
The HKR employs a chiral (salen)Cobalt(III) complex to catalyze the addition of water to a racemic epoxide. The catalyst preferentially binds to and activates one enantiomer, accelerating its hydrolysis to the corresponding 1,2-diol. This leaves the unreacted, "slower-reacting" enantiomer in high enantiomeric purity.[2] The practicality of this method is enhanced by the use of water as the resolving agent and the commercial availability and recyclability of the Jacobsen catalyst.[6]
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Ethyl 2-oxiranylacetate
This protocol is adapted from the highly reliable procedure for methyl glycidate reported in Organic Syntheses.[6]
-
Catalyst Activation: In a round-bottomed flask, charge (R,R)-(–)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%). Add dichloromethane and stir the solution open to the air for 30-60 minutes until the color changes from red to dark brown, indicating oxidation to the active Co(III) species. Remove the solvent via rotary evaporation and dry the catalyst under vacuum.
-
Resolution Reaction: To the flask containing the activated catalyst, add racemic ethyl 2-oxiranylacetate (1.0 equiv). Cool the mixture in an ice bath to 0 °C.
-
Water Addition: Add water (0.50-0.55 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 4 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-4 °C. Monitor the conversion by GC or TLC. The reaction is typically complete when ~50-55% of the starting epoxide has been consumed.
-
Workup and Isolation: Dilute the reaction mixture with a suitable solvent like methyl tert-butyl ether (MTBE). Wash with water to remove the diol product. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The enantioenriched this compound is purified by vacuum distillation or flash column chromatography to yield a colorless oil.
Performance Data
The HKR is renowned for its ability to deliver nearly enantiopure epoxides.
| Parameter | Typical Result | Citation |
| Catalyst Loading | 0.2 - 2.0 mol% | [2] |
| Yield of (R)-epoxide | 40 - 48% (approaching 50% theoretical max) | [6] |
| Enantiomeric Excess (ee) | >99% | [2][6] |
| Byproduct | Ethyl (S)-3,4-dihydroxybutanoate | [2] |
Expert Insight: The key to a successful HKR is precise control over the stoichiometry of water. Adding slightly more than 0.5 equivalents ensures the complete consumption of the faster-reacting (S)-enantiomer, driving the enantiomeric excess of the remaining (R)-epoxide to its maximum. The catalyst can often be recovered and recycled, adding to the method's practicality on a larger scale.[6]
Strategy 2: Asymmetric Synthesis via Catalytic Epoxidation
Asymmetric synthesis circumvents the inherent 50% yield limitation of kinetic resolution by directly converting a prochiral starting material into a single, desired enantiomer.[3] For this compound, this involves the enantioselective epoxidation of an α,β-unsaturated ester, such as ethyl crotonate or ethyl but-2-enoate.
The Underlying Principle: Catalytic Asymmetric Epoxidation
This approach utilizes a chiral catalyst to create a chiral environment around the prochiral substrate, directing the oxidant to attack one specific face of the double bond. A variety of catalytic systems have been developed, including those based on chiral ketones (Shi epoxidation), cinchona alkaloids, and chiral metal complexes.[7][8][9] A particularly effective method for α,β-unsaturated esters employs a chiral yttrium-biphenyldiol complex, which catalyzes the conjugate addition of a peroxide oxidant.[7]
Experimental Protocol: Yttrium-Catalyzed Asymmetric Epoxidation
This protocol is based on the general procedure developed by Shibasaki and coworkers for α,β-unsaturated esters.[7]
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add the chiral biphenyldiol ligand (e.g., (S)-6,6'-[(ethane-1,2-diylbis(oxy))bis(2,2'-biphenyldiol)]) (6 mol%) and triphenylarsine oxide (6 mol%). Add THF as the solvent and cool to 0 °C. Add Y(N(SiMe₃)₂)₃ (5 mol%) in THF and stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: Cool the catalyst solution to -20 °C. Add ethyl crotonate (1.0 equiv) to the flask.
-
Oxidant Addition: Add cumene hydroperoxide (CMHP) (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC analysis until the starting material is consumed.
-
Workup and Isolation: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Performance Data
This direct asymmetric approach can provide high yields of the desired enantiomerically pure product.
| Parameter | Typical Result | Citation |
| Catalyst Loading | 5 mol% Y-complex | [7] |
| Yield of (R)-epoxide | up to 97% | [7] |
| Enantiomeric Excess (ee) | up to 99% | [7] |
| Byproduct | Cumyl alcohol | [7] |
Expert Insight: The success of this reaction is highly dependent on the precise structure of the chiral ligand and the rigorous exclusion of air and moisture during catalyst preparation. The use of triphenylarsine oxide as an additive is crucial for achieving high reactivity and selectivity. While the catalyst system is more complex than that used in the HKR, the potential to achieve a near-quantitative yield of the target enantiomer makes this an extremely attractive route, especially for large-scale synthesis where atom economy is paramount.[7]
Conclusion and Recommendation
Both kinetic resolution and asymmetric synthesis are formidable and field-proven strategies for producing high-purity this compound. The final decision rests on the specific priorities of the research or development program.
-
Choose Kinetic Resolution (specifically Jacobsen HKR) when:
-
The primary goal is to achieve the highest possible enantiomeric excess (>99.5%).
-
Inexpensive racemic ethyl 2-oxiranylacetate is readily available.
-
A yield of ~45% is acceptable, and the loss of half the material is not a primary cost driver.
-
Operational simplicity and a robust, well-documented procedure are desired.
-
-
Choose Asymmetric Synthesis (e.g., Yttrium-Catalyzed Epoxidation) when:
-
Maximizing yield and atom economy is the critical objective.
-
The starting prochiral alkene (ethyl crotonate) is more accessible or cost-effective than the racemic epoxide.
-
The laboratory is equipped to handle more sensitive organometallic catalysts and anhydrous reaction conditions.
-
A direct, scalable route to the final product is required, avoiding the separation of the product from a large amount of a byproduct diol.
-
Ultimately, both pathways represent the pinnacle of modern synthetic chemistry, providing reliable access to a crucial chiral intermediate. By understanding the fundamental principles, practical considerations, and performance metrics of each, researchers can make an informed decision to best serve their synthetic goals.
References
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Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
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D'Arrigo, P., et al. (2007). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]
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Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962–8963. [Link]
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Gager, O., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(9), 1143. [Link]
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Gasi, F., et al. (2024). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. PMC. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]
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The University of East Anglia. The application of organocatalytic Asymmetric Epoxidation. UEA Digital Repository. [Link]
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Furrow, M. E., Schaus, S. E., & Jacobsen, E. N. (1998). (S)-METHYL GLYCIDATE. Organic Syntheses, 75, 1. [Link]
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Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(48), 25296-25324. [Link]
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Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
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Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]
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Wikipedia contributors. (2023, December 2). Kinetic resolution. Wikipedia. [Link]
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Buchler GmbH. Enantioselective Epoxidation. Buchler GmbH Website. [Link]
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Science of Synthesis. (2007). Epoxidation of Enones by Nucleophilic Oxidation. Thieme. [Link]
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Tian, H., et al. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488-96. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Chiral α,β-Epoxy Esters
For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of chiral α,β-epoxy esters is of paramount importance. These versatile building blocks are key intermediates in the synthesis of a wide array of biologically active molecules, including the cardiovascular drug diltiazem and the side chain of the anticancer agent Taxol.[1] This guide provides an in-depth comparison of the primary synthetic strategies for accessing these valuable compounds, offering insights into the mechanistic underpinnings, practical applications, and comparative performance of each methodology.
The Enduring Classic: The Asymmetric Darzens Reaction
The Darzens reaction, first reported in 1904, is a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester.[2][3] The development of asymmetric variants has transformed this classic reaction into a powerful tool for the synthesis of chiral epoxides.
Mechanistic Insights and Stereocontrol
The reaction proceeds via the deprotonation of the α-haloester to form an enolate, which then undergoes a nucleophilic addition to the carbonyl compound. Subsequent intramolecular nucleophilic substitution displaces the halide to form the epoxide ring.[3] The stereoselectivity of the asymmetric Darzens reaction is typically achieved through the use of chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids.[2][4] These catalysts form a chiral ion pair with the enolate, directing the approach to the carbonyl compound and thereby controlling the stereochemical outcome.[4]
Caption: Mechanism of the Darzens Reaction.
Experimental Protocol: Asymmetric Darzens Reaction of Ethyl Chloroacetate and Benzaldehyde
The following protocol is adapted from procedures utilizing chiral phase-transfer catalysts.[4][5]
-
Catalyst Preparation: A chiral phase-transfer catalyst, such as one derived from cinchonine, is prepared according to literature procedures.[4]
-
Reaction Setup: To a solution of benzaldehyde (1.0 mmol) and ethyl chloroacetate (1.2 mmol) in a suitable solvent like dichloromethane or toluene (5 mL) at 0 °C, add the chiral phase-transfer catalyst (0.1 mmol).
-
Base Addition: Slowly add a solution of a solid base, such as potassium hydroxide or lithium hydroxide monohydrate (2.0 mmol), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral α,β-epoxy ester.
The Sharpless Asymmetric Epoxidation: A Pillar of Modern Synthesis
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[6][7] While not a direct method for α,β-unsaturated esters, it is a cornerstone for their synthesis from the corresponding allylic alcohols.
Mechanistic Insights and Predictable Stereochemistry
The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[7] The titanium catalyst forms a chiral complex with the DET ligand, which then coordinates to the allylic alcohol. The stereochemistry of the resulting epoxide is highly predictable based on the chirality of the DET used.[6][8]
Caption: Workflow for α,β-Epoxy Ester Synthesis via Sharpless Epoxidation.
Experimental Protocol: Sharpless Epoxidation of (E)-2-Hexen-1-ol
This protocol is a representative procedure for the Sharpless asymmetric epoxidation.[9]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve powdered 4Å molecular sieves in dichloromethane at -20 °C.
-
Catalyst Formation: Add titanium(IV) isopropoxide and (+)-diethyl tartrate to the cooled solution and stir for 30 minutes.
-
Substrate Addition: Add (E)-2-hexen-1-ol to the reaction mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in toluene to the mixture while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. The mixture is then filtered, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude epoxy alcohol is purified by column chromatography. The purified epoxy alcohol can then be oxidized to the corresponding α,β-epoxy ester using standard oxidation methods.
The Jacobsen-Katsuki Epoxidation: Expanding the Substrate Scope
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, including α,β-unsaturated esters.[9][10] This method is complementary to the Sharpless epoxidation, which is limited to allylic alcohols.[10]
Mechanistic Insights and Catalyst Design
The reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite.[10] The stereoselectivity arises from the C2-symmetric chiral ligand, which creates a chiral environment around the manganese center. The proposed mechanism involves the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.[9]
Caption: Simplified Mechanism of the Jacobsen-Katsuki Epoxidation.
Experimental Protocol: Jacobsen Epoxidation of cis-Ethyl Cinnamate
The following is a general procedure for the Jacobsen-Katsuki epoxidation of an α,β-unsaturated ester.[11]
-
Reaction Setup: To a solution of cis-ethyl cinnamate (1.0 mmol) in a suitable solvent such as dichloromethane at room temperature, add the chiral (R,R)-Jacobsen's catalyst (0.05 mmol).
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (bleach, 1.5 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the biphasic mixture vigorously and monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the resulting crude product by column chromatography to obtain the chiral α,β-epoxy ester.
The Rise of Organocatalysis: A Metal-Free Approach
Organocatalytic epoxidation has emerged as a powerful and environmentally friendly alternative to metal-catalyzed methods.[2][12][13] Chiral amines, particularly proline and its derivatives, are effective catalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes, which can then be converted to the corresponding esters.[2][12]
Mechanistic Insights and Amine Catalysis
The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the α,β-unsaturated aldehyde and the chiral amine catalyst.[2] This activation lowers the LUMO of the enal, facilitating the nucleophilic attack of an oxidant, such as hydrogen peroxide. The stereochemistry is controlled by the chiral amine, which directs the facial selectivity of the epoxidation.[2]
Caption: Workflow for α,β-Epoxy Ester Synthesis via Organocatalytic Epoxidation.
Experimental Protocol: Organocatalytic Epoxidation of Cinnamaldehyde
This protocol describes a one-pot epoxidation and oxidative esterification process.[14]
-
Reaction Setup: In a reaction vessel, dissolve cinnamaldehyde (1.0 mmol) and a chiral diarylprolinol silyl ether catalyst (0.1 mmol) in a suitable solvent like methanol.
-
Oxidant Addition: Add an aqueous solution of hydrogen peroxide (30%, 2.0 mmol) to the mixture.
-
Epoxidation: Stir the reaction at room temperature until the epoxidation is complete, as monitored by TLC.
-
Oxidative Esterification: To the reaction mixture, add N-bromosuccinimide (1.2 mmol) and sodium bicarbonate (2.0 mmol).
-
Reaction Monitoring: Continue stirring at room temperature and monitor the formation of the methyl ester by TLC or GC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Comparative Analysis of Synthetic Strategies
| Method | Catalyst | Oxidant | Substrate Scope | Enantioselectivity (ee%) | Diastereoselectivity (dr) | Advantages | Disadvantages |
| Asymmetric Darzens | Chiral Phase-Transfer Catalyst | - | Aldehydes, Ketones | Moderate to High | Good to Excellent | Direct formation of C-C and C-O bonds | Limited to carbonyl compounds |
| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral DET | TBHP | Allylic Alcohols | Excellent (>95%) | High | Highly predictable stereochemistry | Requires allylic alcohol substrate |
| Jacobsen-Katsuki | Chiral Mn-salen Complex | NaOCl, etc. | Unfunctionalized Alkenes | Good to Excellent | Good | Broad substrate scope | Catalyst can be complex to synthesize |
| Organocatalytic | Chiral Amines (e.g., Proline derivatives) | H₂O₂ | α,β-Unsaturated Aldehydes | Excellent (>94%) | Good to Excellent | Metal-free, environmentally benign | Two-step process for esters |
Conclusion
The synthesis of chiral α,β-epoxy esters can be achieved through several powerful and distinct strategies. The choice of method depends on the specific substrate, the desired stereochemical outcome, and practical considerations such as catalyst availability and reaction conditions. The Asymmetric Darzens reaction offers a direct route from carbonyl compounds, while the Sharpless Asymmetric Epoxidation provides unparalleled enantioselectivity for substrates with an allylic alcohol handle. The Jacobsen-Katsuki Epoxidation expands the scope to unfunctionalized α,β-unsaturated esters, and Organocatalytic methods present a green and efficient alternative. A thorough understanding of these methodologies empowers researchers to select the optimal synthetic route for their specific needs in the pursuit of novel therapeutics and complex molecular architectures.
References
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Zhao, G., Ibrahem, I., Sundén, H., & Córdova, A. (2007). Amine‐Catalyzed Asymmetric Epoxidation of α,β‐Unsaturated Aldehydes. Advanced Synthesis & Catalysis, 349(7), 1210–1224. [Link]
-
Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964–6965. [Link]
-
Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(20), 6375-6386. [Link]
-
Cubillos, J., Montilla, I., & Montes de Correa, C. (2009). Separation of the Jacobsen s catalyst in the enantioselective epoxidation of cis-ethyl cinnamate under homogeneous conditions. Revista de la Facultad de Ingeniería Universidad de Antioquia, (47), 9-19. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Adger, B. M., et al. (1995). Improved procedure for Juliá–Colonna asymmetric epoxidation of α,β-unsaturated ketones: total synthesis of diltiazem and Taxol™ side-chain. Journal of the Chemical Society, Perkin Transactions 1, (23), 2949-2957.
-
Wang, J., Li, H., & Zu, L. (2012). Highly efficient asymmetric synthesis of α,β-epoxy esters via one-pot organocatalytic epoxidation and oxidative esterification. Organic & Biomolecular Chemistry, 10(38), 7581-7584. [Link]
-
Jacobsen, E. N. (1991). Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Wikipedia. [Link]
-
Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962–8963. [Link]
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Abbiati, G., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200155. [Link]
-
Marigo, M., et al. (2005). Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide. Journal of the American Chemical Society, 127(19), 6964-5. [Link]
- Deng, L., et al. (2008). A practical, highly enantioselective synthesis of the taxol side chain via asymmetric catalysis. The Journal of Organic Chemistry, 57(15), 4320-4323.
-
Adger, B. M., et al. (1995). Improved procedure for Juliá–Colonna asymmetric epoxidation of α,β-unsaturated ketones: total synthesis of diltiazem and Taxol [ ] TM side-chain. Journal of the Chemical Society, Perkin Transactions 1, 2949-2957. [Link]
- Righi, G., et al. (2005). Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Helvetica Chimica Acta, 88(10), 2585-2590.
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Sharpless, K. B. (1980). A new method for the asymmetric epoxidation of allylic alcohols. Wikipedia. [Link]
-
Marigo, M., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964-6965. [Link]
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Johnson, R. A., & Sharpless, K. B. (1993). Asymmetric epoxidation of allylic alcohols. In Organic Syntheses (Vol. 67, p. 86). John Wiley & Sons. [Link]
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Johnson, W. S., et al. (1951). Ethyl β,β-pentamethyleneglycidate. In Organic Syntheses (Vol. 31, p. 51). John Wiley & Sons. [Link]
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Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. [Link]
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Sharpless, K. B. (2021). Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (R)-2-oxiranylacetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl (R)-2-oxiranylacetate. As a chiral epoxide building block, this compound's high reactivity, which makes it invaluable in synthesis, also necessitates stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1] The protocols outlined below are grounded in established safety principles and regulatory compliance, designed for professionals in research and drug development.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, it is imperative to understand its hazard profile. The primary risks are associated with its reactive epoxide ring and potential for irritation.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Irritation: Causes serious skin and eye irritation.[2] May also cause respiratory irritation.[2]
-
Reactivity: As an epoxide, it is a reactive compound. While not classified as a flammable liquid, it is considered a combustible liquid and should be kept away from heat and ignition sources.
Table 1: Personal Protective Equipment (PPE) Requirements
| Hazard Category | Required PPE | Rationale |
| Eye Irritation | ANSI-approved safety goggles or face shield | Prevents contact with eyes, which can cause serious damage.[2][3] Standard safety glasses are insufficient. |
| Skin Irritation | Permeation-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Avoids direct skin contact, which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Irritation | Use only in a well-ventilated area or chemical fume hood | Minimizes inhalation of vapors, which can irritate the respiratory tract.[2][4] |
Pre-Disposal: Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5] Due to its reactivity and irritant properties, this compound waste must be treated as hazardous.
Core Principles:
-
Do Not Drain Dispose: Never dispose of this chemical down the sanitary sewer.[2] Its reactivity could lead to dangerous reactions with other chemicals in the waste stream, and it poses a risk to aquatic environments.
-
Avoid Mixing Wastes: Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizing agents, which could trigger hazardous reactions.[4]
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored at or near the point of generation in a designated SAA. This area must be under the control of the operator of the process generating the waste.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol details the procedure for collecting and preparing small-to-medium quantities of this compound waste for final disposal by a licensed professional service.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[6][7]
-
Apply a Hazardous Waste Label: Immediately affix a completed hazardous waste label to the container. The label must include:
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the waste chemical into the labeled container inside a chemical fume hood to control vapor exposure.
-
Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[6][7][8] This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[6]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected as solid hazardous waste.
-
Procedure: Place these items in a designated, leak-proof container (e.g., a sturdy, lined cardboard box or a separate plastic container). Label the container clearly as "HAZARDOUS WASTE" with a description of the contents (e.g., "Debris contaminated with this compound").
-
Empty Containers: An "empty" container that held this chemical must also be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.[6]
Step 4: Arranging for Final Disposal
-
Contact Professionals: The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][9] These services are equipped to handle, transport, and dispose of reactive chemical waste in compliance with all federal, state, and local regulations.[10][11][12][13][14]
-
Lab Packing: For smaller containers, a "lab pack" service is often used, where various small containers of compatible chemicals are placed into a larger drum with absorbent material for safe transport and disposal.[11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste streams containing this compound.
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Navigating the Safe Handling of Ethyl (R)-2-oxiranylacetate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. Ethyl (R)-2-oxiranylacetate, a chiral building block valued for its reactive epoxide ring, is one such compound that demands a thorough understanding of its properties to ensure safe and effective use. This guide moves beyond generic safety protocols to provide a detailed, in-depth operational plan for the handling and disposal of this valuable reagent, grounded in both established safety principles and practical laboratory experience.
The core of safe handling lies in a comprehensive understanding of the molecule's reactivity. The strained three-membered oxirane ring in this compound is susceptible to nucleophilic attack, a characteristic that makes it a versatile synthetic intermediate but also necessitates stringent safety measures to prevent unintended reactions and exposure.[1][2] This guide is structured to provide essential, immediate safety and logistical information, empowering you to work with this compound efficiently and, most importantly, safely.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[3] Furthermore, due to the reactivity of the epoxide group, there is a potential for skin sensitization, which can lead to an allergic reaction upon repeated contact.[4][5] Therefore, a multi-layered PPE approach is crucial to mitigate these risks.
Core PPE Requirements
A foundational layer of personal protective equipment is non-negotiable when handling this compound. This includes:
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat provides the first barrier against splashes and spills.
-
Closed-toe Shoes: These are essential to protect the feet from potential spills.[6]
Specific PPE for Handling this compound
Beyond the basics, the specific hazards of this compound necessitate the following specialized PPE:
| Protection Type | Recommended PPE | Material/Standard | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber (double-gloving recommended) | Prevents direct skin contact with the chemical, which can cause irritation and potential sensitization.[6][7] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Conforming to ANSI Z87.1 or equivalent | Protects eyes and face from splashes of the liquid, which can cause serious eye irritation.[7][8] |
| Body Protection | Chemical-resistant apron worn over a lab coat | Rubber or other impervious material | Provides an additional layer of protection against significant splashes, preventing contamination of personal clothing.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | N/A | To prevent inhalation of vapors, which may cause respiratory irritation.[9][10] An air-purifying respirator with organic vapor cartridges may be necessary for spill cleanup or if working outside a fume hood.[7][11] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and PPE Donning:
-
Verify Fume Hood: Before starting any work, ensure the chemical fume hood has a current certification and is functioning correctly.[12]
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit. It is advisable to double-glove for added protection.[6]
-
-
Chemical Handling and Experimentation:
-
Dispensing: Always handle and dispense this compound inside a certified chemical fume hood to minimize the inhalation of vapors.[9]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[12]
-
Static Electricity: When transferring the liquid, especially in larger quantities, ground the container and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[12]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and bases, as these can catalyze a vigorous, and potentially hazardous, ring-opening of the epoxide.[9]
-
-
Spill Management:
-
Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
Waste Segregation and Storage
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables like gloves, absorbent materials, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected for disposal.[13]
Disposal Procedure
-
Do Not Dispose Down the Drain: Due to its chemical nature and potential environmental hazards, this compound must not be disposed of down the sanitary sewer.[14]
-
EHS Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is disposed of in compliance with all local, state, and federal regulations.[13]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling, but consult your institution's specific guidelines.[15]
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]
-
International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]
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Cura Composites. (n.d.). Correct PPE When Using Epoxy Art Resin! Retrieved from [Link]
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Vanderbilt University Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
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Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]
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Epoxio. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]
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Wessex Resins. (n.d.). How Can You Safely Dispose Of Epoxy? Retrieved from [Link]
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LookChem. (n.d.). Ethyl oxirane-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). ethyl (2S)-oxirane-2-carboxylate. Retrieved from [Link]
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Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Chemistry Labs. (2020, June 27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Jeffrey Engle. (2017, February 8). Preparation of Epoxides and Ring Opening of Epoxides [Video]. YouTube. Retrieved from [Link]
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Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 3. (R)-Ethyl oxirane-2-carboxylate | 111058-33-4 [sigmaaldrich.com]
- 4. ethyl (2S)-oxirane-2-carboxylate | C5H8O3 | CID 1512668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. echemi.com [echemi.com]
- 7. niicap.net [niicap.net]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. epoxio.cz [epoxio.cz]
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- 15. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
